Product packaging for (R)-3-Methoxypiperidine hydrochloride(Cat. No.:CAS No. 688809-95-2)

(R)-3-Methoxypiperidine hydrochloride

Cat. No.: B1429886
CAS No.: 688809-95-2
M. Wt: 151.63 g/mol
InChI Key: ZRDDHBSVIQRILE-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Methoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1429886 (R)-3-Methoxypiperidine hydrochloride CAS No. 688809-95-2

Properties

IUPAC Name

(3R)-3-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDHBSVIQRILE-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-95-2
Record name Piperidine, 3-methoxy-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688809-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-methoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-3-Methoxypiperidine hydrochloride is a chiral piperidine derivative increasingly utilized as a key building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and versatile reactivity make it an important intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the essential physicochemical properties of this compound, offering researchers, chemists, and formulation scientists a comprehensive resource for its characterization, handling, and application. The document outlines core physical data, details standard analytical protocols for identity and purity verification, and summarizes critical safety information.

Section 1: Chemical Identity and Structural Elucidation

This compound is the salt form of the parent compound, (R)-3-Methoxypiperidine. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidines, which facilitates easier handling and formulation.[1] The molecule possesses a single stereocenter at the C3 position of the piperidine ring, making it a valuable chiral intermediate in asymmetric synthesis.

Below is a summary of its key chemical identifiers.

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name This compound
Synonyms (3R)-3-Methoxypiperidine hydrochloride
CAS Number 688809-95-2
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol [2]
Parent Compound (Free Base) (R)-3-Methoxypiperidine
Parent CAS 651341-54-7[3]
Parent Molecular Formula C₆H₁₃NO[3]

| Parent Molecular Weight | 115.17 g/mol [3][4] |

QC_Workflow start Incoming Material visual Visual Inspection (Appearance, Color) start->visual nmr ¹H and ¹³C NMR (Structural Confirmation) visual->nmr ms LC-MS (Purity & Molecular Weight) nmr->ms mp Melting Point / DSC (Purity & Identity) ms->mp chiral Chiral HPLC (Enantiomeric Purity) mp->chiral release Release for Use chiral->release

References

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of scaffolds frequently found in biologically active molecules and approved drugs.[1] The piperidine ring's conformational flexibility and its ability to engage in key binding interactions, coupled with the stereochemically defined methoxy group at the 3-position, make this molecule a valuable building block for creating enantiomerically pure compounds. This specificity is crucial for enhancing therapeutic efficacy and minimizing off-target side effects.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The presence of the chiral center at the C3 position is a key structural feature, dictating its interaction with chiral biological targets like enzymes and receptors. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

// Define nodes for the piperidine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; H_N [label="H₂⁺", pos="-0.5,2.0!"]; Cl_ion [label="Cl⁻", pos="3,1.5!"];

// Define nodes for the methoxy group O [label="O", pos="2.6,-0.75!"]; CH3 [label="CH₃", pos="3.6,-0.25!"]; H_C3 [label="H", pos="1.6, -1.2!"]; // Chiral hydrogen

// Draw bonds for the piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N [style=solid];

// Draw bond for the methoxy group C3 -- O; O -- CH3; C3 -- H_C3 [style=dashed]; // Indicate stereochemistry (wedge/dash is not possible in plain dot)

// Add a label for the chiral center chiral_label [label="(R)", pos="1.8, -0.25!", fontcolor="#EA4335"]; } केंद्रीकृत कैप्शन: (R)-3-मेथॉक्सीपाइपरिडीन हाइड्रोक्लोराइड की रासायनिक संरचना।

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Methoxypiperidine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base and the salt form, as their properties can differ significantly.

PropertyValueSource
Chemical Name This compound[3]
Synonyms (3R)-3-methoxypiperidine hydrochloride[3]
CAS Number 688809-95-2[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.64 g/mol [3]
Appearance White to off-white powder/solidN/A
Melting Point 108-112 °CN/A
Boiling Point (Free Base) 149.9 °C at 760 mmHg[4]
Density (Free Base) 0.93 g/cm³[4]
pKa (Predicted, Free Base) 9.35 ± 0.10[4]
pKa (Piperidinium ion) ~11[5][6]
Solubility Soluble in water and alcohols.[2][4]
Storage Room temperature, under inert atmosphere, sealed, dry.[2][3]

Spectroscopic Characterization

For a research scientist, unambiguous characterization of a compound is paramount. Below are the expected spectroscopic features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show distinct signals for the piperidine ring protons and the methoxy group protons. The protons on the nitrogen will likely exchange with the solvent, leading to a broad signal or its absence. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the piperidinium ion. C-H stretching vibrations of the alkyl and methoxy groups will appear around 2800-3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ region. A representative IR spectrum for the parent piperidine hydrochloride shows similar characteristic peaks.[7][8]

Mass Spectrometry (MS)

Under mass spectrometry, this compound will likely show a molecular ion peak corresponding to the free base, (R)-3-Methoxypiperidine (C₆H₁₃NO), with a molecular weight of 115.17 g/mol .[4][9] The fragmentation pattern would be expected to show losses of the methoxy group and fragments of the piperidine ring.

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge. A common strategy involves the preparation of a chiral precursor, such as (R)-3-hydroxypiperidine, followed by methylation.

G

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for the synthesis of chiral 3-alkoxypiperidines, adapted for this specific target.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine

  • To a solution of (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product, (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, by column chromatography.

Step 2: O-Methylation

  • To a solution of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at 0 °C, add a strong base such as sodium hydride.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature until completion.

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • Purify the resulting (R)-tert-butyl 3-methoxypiperidine-1-carboxylate by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified (R)-tert-butyl 3-methoxypiperidine-1-carboxylate in a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield this compound.

Applications in Drug Development

The chiral piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The introduction of a stereocenter, as in this compound, allows for fine-tuning of the molecule's three-dimensional structure to optimize interactions with biological targets.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

The compound is an irritant, and contact with the skin, eyes, and respiratory tract should be avoided. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent degradation.[2][3]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications. Its well-defined stereochemistry and the synthetic accessibility of the piperidine scaffold make it an attractive starting material for drug discovery programs, particularly in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

References

(R)-3-Methoxypiperidine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Synthesis, Analysis, and Application

This guide provides an in-depth technical overview of this compound (CAS Number: 688809-95-2), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the critical nature of its stereochemistry, and the robust analytical methods required for its quality control, providing field-proven insights for its practical application.

This compound is a chiral heterocyclic compound. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the central nervous system (CNS).[1][2] The specific "(R)" stereoconfiguration at the C3 position, combined with the methoxy group, makes this a valuable and specific synthon for creating complex pharmaceutical agents where precise three-dimensional orientation is paramount for biological activity.[3]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with better solubility in polar solvents compared to the free base.[1]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 688809-95-2[4][5]
Molecular Formula C₆H₁₄ClNO[4][5]
Molecular Weight 151.64 g/mol [5]
IUPAC Name (3R)-3-methoxypiperidine hydrochloride[5]
Appearance Solid[6]
Typical Purity ≥97%[5][6]
Storage Conditions Inert atmosphere, room temperature[4]

Synthesis Strategy: The Primacy of Stereocontrol

The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-enantiomer with high fidelity. The biological activity and safety profile of a final drug product often depend critically on isolating the desired enantiomer from its mirror image.[3]

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor, (R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via the enantioselective reduction of a protected 3-ketopiperidine derivative.

G cluster_0 Synthesis Workflow A N-Protected 3-Piperidone B Asymmetric Reduction (e.g., with Ketoreductase or Chiral Catalyst) A->B High Stereoselectivity C (R)-N-Protected 3-Hydroxypiperidine B->C D O-Methylation (e.g., Williamson Ether Synthesis) C->D E (R)-N-Protected 3-Methoxypiperidine D->E F Deprotection E->F G (R)-3-Methoxypiperidine (Free Base) F->G H Salt Formation (HCl) G->H I (R)-3-Methoxypiperidine Hydrochloride (Final Product) H->I

Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCl.

Self-Validating Synthetic Protocol (Representative)

This protocol outlines a common, multi-step synthesis. The success of this workflow is validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

  • Rationale: The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step. Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for providing exceptionally high enantioselectivity.[7]

  • Methodology:

    • To a buffered aqueous solution, add N-Boc-3-ketopiperidine.

    • Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).

    • Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor the conversion by HPLC or GC.

    • Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-hydroxypiperidine, into an organic solvent like ethyl acetate.

    • Purify the product via column chromatography.

Step 2: O-Methylation of the Chiral Alcohol

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming the methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.

  • Methodology:

    • Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH), portion-wise to form the sodium alkoxide.

    • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and allow the reaction to warm to room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-methoxypiperidine.

Step 3: Deprotection and Salt Formation

  • Rationale: The final steps involve removing the Boc protecting group and forming the stable hydrochloride salt.

  • Methodology:

    • Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

    • Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield pure this compound.

Application in Drug Discovery

Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that require precise interaction with biological targets like G-protein coupled receptors (GPCRs) or enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic profile, which are critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block is particularly valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.[1][2]

G cluster_1 Drug Development Logic A (R)-3-Methoxypiperidine HCl (Chiral Building Block) B Multi-step Synthesis (Further Derivatization) A->B Introduce Pharmacophores C Active Pharmaceutical Ingredient (API) Candidate Library B->C D Screening & Optimization (Biological Assays) C->D Test for Efficacy & Safety E Lead Candidate D->E

Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is non-negotiable for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

Protocol: Chiral HPLC for Enantiomeric Purity Determination
  • Rationale: This method separates the (R)- and (S)-enantiomers, allowing for the precise calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[7][10]

  • Methodology:

    • Sample Preparation: Prepare a standard solution of the racemic (R/S)-3-Methoxypiperidine hydrochloride to establish the retention times of both enantiomers. Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

    • Analysis: Inject the racemic standard to confirm peak separation and identify the retention times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.

    • Data Processing: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Table 2: Representative Chiral HPLC Conditions

ParameterValueRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 3 µm, 250 x 4.6 mm)Proven efficacy for separating chiral piperidine derivatives.[7]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)A standard normal-phase system; diethylamine is added to improve peak shape for basic analytes.[10]
Flow Rate 0.8 mL/minProvides good resolution within a reasonable run time.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 210 nmDetection at a low wavelength is necessary as the molecule lacks a strong chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, a distinct singlet for the methoxy group (-OCH₃) around 3.3 ppm, and signals for the proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will be broad.

  • ¹³C NMR: The carbon spectrum will display six distinct signals, including a peak for the methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at approximately 75-80 ppm.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 116.1.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Store in a tightly sealed container in a dry, well-ventilated area.

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and rigorous analytical methods for its validation. Understanding the principles behind its synthesis and quality control, as outlined in this guide, empowers researchers to confidently employ this building block in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a versatile building block, its piperidine scaffold is a common feature in a wide array of biologically active molecules. The specific stereochemistry at the C3 position, combined with the methoxy group, allows for precise molecular interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, designed to support researchers in its effective application.

Core Properties and Data

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The salt form enhances stability and handling properties, making it suitable for use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
CAS Number 688809-95-2[1]
Appearance Off-white to light yellow solid[3]
Storage Temperature 2-8°C, under inert atmosphere[1][4]
Predicted pKa 9.35 ± 0.10 (for the free base)[4]
Predicted LogP 1.51560 (for the free base)[1]

Synthesis and Purification

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor.

Synthetic Approach from (R)-3-Hydroxypiperidine

A common and effective method for the synthesis of (R)-3-Methoxypiperidine is through the O-methylation of a suitable chiral precursor, such as (R)-3-Hydroxypiperidine. This precursor is commercially available and provides a direct route to the desired enantiomer.

Synthesis_Workflow cluster_synthesis Synthesis A (R)-3-Hydroxypiperidine B N-Protected (R)-3-Hydroxypiperidine A->B  Protection (e.g., Boc₂O)   C N-Protected (R)-3-Methoxypiperidine B->C  Methylation (e.g., NaH, CH₃I)   D (R)-3-Methoxypiperidine (Free Base) C->D  Deprotection (e.g., TFA or HCl)   E (R)-3-Methoxypiperidine HCl D->E  Salt Formation (HCl)  

Caption: Synthetic workflow from (R)-3-Hydroxypiperidine.

  • Protection of the Amine: (R)-3-Hydroxypiperidine is first protected to prevent N-methylation. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).

  • O-Methylation: The protected (R)-3-hydroxypiperidine is then subjected to methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide (CH₃I).

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Salt Formation: The resulting (R)-3-methoxypiperidine free base is then treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

  • Filtration: The precipitated this compound is collected by vacuum filtration.

  • Washing: The collected solid is washed with a cold, non-polar solvent, such as diethyl ether, to remove soluble impurities.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and diethyl ether.

  • Drying: The purified solid is dried under vacuum to remove all traces of solvent.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

While specific spectral data can vary slightly based on the solvent and instrument, typical shifts for similar piperidine structures can be used as a reference.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product. This technique separates the (R) and (S) enantiomers, allowing for the quantification of any unwanted (S)-isomer.

Analysis_Workflow cluster_analysis Analytical Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto Chiral HPLC Column Sample->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration, %ee) Detection->Analysis

Caption: General workflow for chiral HPLC analysis.

A validated chiral HPLC method is essential for accurate determination of enantiomeric excess (%ee). While the exact conditions may need optimization, a typical method for a related compound, (R)-piperidin-3-amine, after derivatization, provides a useful starting point.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.

  • Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of a basic modifier (e.g., 0.1% diethylamine), is commonly used.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 228 nm) is suitable, especially if the molecule is derivatized to include a chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase before injection.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. The resolution between the enantiomer peaks should be greater than 1.5 for reliable quantification.

Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its incorporation into a drug candidate can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. It is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine moiety can interact with various receptors and transporters.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Safe Handling of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of (R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2).[1][2] Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols for piperidine derivatives with the specific, albeit limited, data available for the title compound. The procedural recommendations herein are grounded in the precautionary principle, treating this compound with the caution afforded to its more extensively studied parent compound, piperidine.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe laboratory practice is a thorough understanding of the chemical and physical properties of the substance in use. This knowledge informs risk assessment, the selection of appropriate handling conditions, and emergency response strategies.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
Chemical Name (3R)-3-methoxypiperidine,hydrochloride[1]
CAS Number 688809-95-2[1][2]
Molecular Formula C6H14ClNO[2]
Molecular Weight 151.636 g/mol [2]
Appearance Typically a powder or solid
Storage Temperature Inert atmosphere, Room Temperature; Recommended 2 - 8 °C[2][6]

Section 2: Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for this compound and related piperidine compounds, a comprehensive risk assessment should be conducted prior to any handling. The primary hazards are associated with irritation and potential toxicity upon exposure.

GHS Hazard Classification:

While some sources for the specific (R)-enantiomer lack detailed GHS pictograms, data for the racemate and related compounds suggest the following classifications should be assumed[1][7][8]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][10]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7][8][10]

  • Specific target organ toxicity (single exposure) (Category 3), Respiratory system: May cause respiratory irritation.[8][9][10]

Causality of Hazards: The piperidine moiety is a basic irritant to skin and mucous membranes.[6] Inhalation can lead to irritation of the nose and throat, causing coughing and wheezing.[1] Ocular contact can result in serious eye irritation or damage.[7][8]

Logical Flow for Risk Assessment

The following diagram illustrates the essential steps in performing a risk assessment before working with this compound.

RiskAssessment Figure 1: Risk Assessment Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy Identify_Hazards Identify Hazards (Review SDS, Literature) Evaluate_Exposure_Routes Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) Identify_Hazards->Evaluate_Exposure_Routes Assess_Experimental_Conditions Assess Experimental Conditions (Scale, Duration, Temperature) Evaluate_Exposure_Routes->Assess_Experimental_Conditions Determine_Risk_Level Determine Risk Level (Low, Medium, High) Assess_Experimental_Conditions->Determine_Risk_Level Select_Controls Select Control Measures (Engineering, Administrative, PPE) Determine_Risk_Level->Select_Controls Develop_SOP Develop Standard Operating Procedure (SOP) Select_Controls->Develop_SOP Emergency_Plan Establish Emergency Plan Develop_SOP->Emergency_Plan

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Engineering Controls:

    • Chemical Fume Hood: All weighing and handling of solid this compound and any procedures involving its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

    • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][11]

    • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][10][12]

  • Administrative Controls:

    • Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to trained personnel.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for piperidine derivatives.

Section 4: Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[7]

Table 2: Recommended Personal Protective Equipment

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal. A face shield should be worn with goggles, especially when a splash hazard exists.[7]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation and change frequently.[7]
Body Laboratory CoatA flame-retardant lab coat, fully buttoned, is required to protect against incidental contact.[7]
Respiratory Respirator (if necessary)Work should be performed in a fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[10]
PPE Donning and Doffing Protocol

The integrity of your protection relies on the correct procedure for putting on and removing PPE to prevent cross-contamination.

PPE_Workflow Figure 2: PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Safety Goggles Don_Coat->Don_Goggles Don_Shield 3. Face Shield Don_Goggles->Don_Shield Don_Gloves 4. Gloves (over cuffs) Don_Shield->Don_Gloves Doff_Gloves 1. Gloves Doff_Shield 2. Face Shield Doff_Gloves->Doff_Shield Doff_Goggles 3. Safety Goggles Doff_Shield->Doff_Goggles Doff_Coat 4. Lab Coat Doff_Goggles->Doff_Coat

Caption: Recommended PPE Donning and Doffing Sequence.

Section 5: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

  • Weighing: Conduct all weighing of solid this compound within the fume hood. Use a draft shield to prevent dissemination of the powder.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use gastight syringes or cannulas for liquid transfers.

  • Housekeeping: Do not allow the compound to accumulate on surfaces. Clean the work area thoroughly after each procedure. Do not eat, drink, or smoke in the handling area.[1][7]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

  • Temperature: Store in a cool place, with a recommended temperature of 2 - 8 °C.[6]

  • Atmosphere: For long-term storage, an inert atmosphere may be beneficial.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]

Section 6: Emergency Procedures

A well-defined emergency plan is a cornerstone of laboratory safety. All personnel must be familiar with these procedures.

Exposure Response

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][2][13]
Spill and Leak Management

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Minor Spill:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[1]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Clean the spill area with a suitable decontaminating agent, followed by soap and water.[3]

For a Major Spill:

  • Evacuate the entire laboratory and alert emergency responders.[14]

  • Isolate the hazard area and deny entry.[6]

  • If safe to do so, shut off ignition sources.[1]

  • Allow only trained personnel with appropriate respiratory protection and chemical-resistant suits to enter the area.[6]

Emergency Response Decision Tree

EmergencyResponse Figure 3: Emergency Response Decision Tree Incident Incident Occurs (Spill or Exposure) Assess_Severity Assess Severity Incident->Assess_Severity Minor_Spill Minor Spill/Exposure Assess_Severity->Minor_Spill Minor Major_Spill Major Spill/Exposure Assess_Severity->Major_Spill Major Self_Response Follow Local SOP for Minor Spills (Use Spill Kit, Administer First Aid) Minor_Spill->Self_Response Evacuate_Alert Evacuate Area Immediately Alert Emergency Services Major_Spill->Evacuate_Alert Report Report Incident to Supervisor Self_Response->Report Evacuate_Alert->Report

Caption: Decision tree for responding to incidents involving this compound.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[8][13] Do not dispose of it down the drain.[2]

Section 8: Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. The lack of extensive toxicological data necessitates treating it with the caution appropriate for its parent compound, piperidine. By implementing robust engineering and administrative controls, mandating the correct use of personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and educated stance on safety is paramount to protecting personnel and the integrity of the research environment.

References

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (R)-3-Methoxypiperidine hydrochloride. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide an integrated overview of the compound's physicochemical properties, a framework for its synthetic application, critical safety protocols, and its strategic importance as a chiral building block in modern pharmaceutical design.

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS No. 688809-95-2) is the hydrochloride salt of the chiral cyclic ether amine, (R)-3-Methoxypiperidine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a solid at room temperature, which is advantageous for laboratory use compared to the free base.[1] Its structure features a piperidine ring, a foundational motif in numerous bioactive molecules, with a methoxy group at the C-3 position in the dextrorotatory (R) configuration. This specific stereochemistry is crucial for achieving selective interactions with chiral biological targets like receptors and enzymes.[2]

The compound's utility is primarily as a key intermediate in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system (CNS).[2][3] Its defined stereocenter and the combination of a basic nitrogen atom with a hydrogen-bond-accepting methoxy group provide a versatile scaffold for molecular elaboration.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 688809-95-2 [4][5]
Molecular Formula C₆H₁₄ClNO [5]
Molecular Weight 151.63 g/mol [2][5]
Appearance White Solid [6]
Melting Point 108-112 °C [7]
Storage Temperature Room Temperature, Inert Atmosphere, Dry [2][5]
pKa (Predicted) 9.35 ± 0.10 [8]

| LogP (Predicted) | 1.51560 |[5] |

Section 2: Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (R)-3-Methoxypiperidine is paramount to its function in drug development. While multiple proprietary routes exist, a common strategy involves leveraging the chiral pool—using readily available, inexpensive chiral starting materials. A representative, logical pathway could start from a chiral precursor such as D-glutamic acid, which provides the necessary carbon backbone and the initial stereocenter.[9]

The workflow below illustrates a conceptual synthetic pathway. The causality behind this multi-step process is driven by the need to construct the piperidine ring while preserving the stereochemical integrity established by the starting material. Each step—protection, reduction, activation, cyclization, and deprotection/modification—is a deliberate chemical transformation designed to achieve the final structure efficiently.

G cluster_0 Conceptual Synthesis Workflow A Chiral Precursor (e.g., D-Glutamic Acid Derivative) B Protected Intermediate (Amine & Carboxyl Protection) A->B Protection (e.g., Boc, Ester) C Diol Intermediate (Selective Reduction) B->C Reduction (e.g., LiAlH4) D Activated Intermediate (e.g., Tosylation of Hydroxyl) C->D Activation (e.g., TsCl) E Cyclized Piperidine Ring (Intramolecular Cyclization) D->E Base-mediated Cyclization F Introduction of Methoxy Group (Nucleophilic Substitution) E->F Deprotection & Williamson Ether Synthesis G (R)-3-Methoxypiperidine (Free Base) F->G Final Deprotection (if needed) H (R)-3-Methoxypiperidine HCl (Salt Formation) G->H Treatment with HCl

Caption: A representative workflow for the synthesis of (R)-3-Methoxypiperidine HCl.

Section 3: Core Safety Directives and Material Handling

While extensive toxicological data is not publicly available, information aggregated from multiple safety data sheets indicates that this compound is a hazardous substance requiring careful handling.[4][10] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[10]

Table 2: GHS Hazard and Precautionary Summary

Category Code Description Source(s)
Hazard H315 Causes skin irritation. [10]
H319 Causes serious eye irritation. [10]
H335 May cause respiratory irritation. [10][11]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [10]
P280 Wear protective gloves/eye protection/face protection. [10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [10]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

| | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |[12] |

Experimental Protocol: Safe Handling and Weighing

This protocol is designed to mitigate risks of exposure during routine laboratory handling. The core principle is containment and prevention of dust generation.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

    • Prepare the workspace by laying down absorbent bench paper. .

  • Handling:

    • Retrieve the container from its storage location, noting that it should be kept in a cool, dry, and well-ventilated place.[12]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation, as the material may be hygroscopic.[6]

    • Perform all manipulations, including opening the container and weighing the solid, inside the fume hood. .

  • Weighing and Dispensing:

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid creating airborne dust. If dust is generated, cease work and allow the fume hood to clear it.

    • Promptly and securely close the main container lid after dispensing.[12] .

  • Cleanup and Disposal:

    • Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel within the fume hood.

    • Dispose of contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container according to institutional and local regulations.[10]

    • Wash hands thoroughly with soap and water after completing the task.[12]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][10]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4]

  • Accidental Release: Evacuate the area. Wearing full PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[10]

Section 4: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a structural motif in drug design. The piperidine core is a "privileged scaffold," meaning it is frequently found in successful drugs. The specific (R)-methoxy decoration provides a vector for molecular recognition and can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[1]

This building block is particularly valuable in the development of drugs for neurological and psychiatric disorders, where precise interaction with specific receptor subtypes in the CNS is required to maximize efficacy and minimize off-target side effects.[2][3]

Workflow: Integration into a Lead Compound

The diagram below illustrates the logical flow of how a building block like this compound is utilized in a typical medicinal chemistry campaign. It is rarely the final drug itself but rather a key component that is chemically joined to a larger molecular scaffold to explore structure-activity relationships (SAR).

G A (R)-3-Methoxypiperidine HCl (Key Building Block) C Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) A->C B Core Scaffold (e.g., Heterocyclic Core with Reactive Site) B->C D Novel Chemical Entity (Potential Drug Candidate) C->D E Biological Screening (Assay for Target Activity) D->E F SAR Analysis & Optimization E->F F->B Modify Scaffold

Caption: Use of (R)-3-Methoxypiperidine HCl in a drug discovery workflow.

Section 5: Stability and Reactivity Profile

Understanding the chemical stability of this compound is critical for its successful use in synthesis and for safe storage.

  • Stability: The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[5] It is reported to be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical properties and reactivity.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react with the amine functionality.[6]

  • Conditions to Avoid: Keep away from moisture, heat, flames, and sources of ignition.[7]

  • Hazardous Decomposition Products: When subjected to combustion, the compound may decompose to produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

References

Chiral Piperidines: A Technical Guide to Their Pivotal Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine motif is a cornerstone in medicinal chemistry, present in a significant portion of pharmaceuticals.[1][2] This guide delves into the critical role of chirality within the piperidine scaffold, offering an in-depth exploration for researchers and drug development professionals. We will dissect the strategic advantages of incorporating chiral piperidines, from modulating physicochemical properties to enhancing biological activity and optimizing pharmacokinetic profiles. This document provides a comprehensive overview of stereoselective synthetic strategies, detailed experimental protocols, and an analysis of prominent chiral piperidine-containing drugs, underscoring the profound impact of stereochemistry on therapeutic efficacy and safety.

The Strategic Imperative of Chirality in Piperidine Scaffolds

The six-membered nitrogenous heterocycle, piperidine, is a privileged scaffold in drug design due to its versatile three-dimensional structure and its ability to engage with a wide array of biological targets.[3] When chirality is introduced, the therapeutic potential of piperidine-containing molecules is significantly amplified. The spatial arrangement of substituents on the piperidine ring dictates the molecule's interaction with chiral biological macromolecules like enzymes and receptors, often leading to dramatic differences in pharmacological activity between enantiomers.[4][5]

The introduction of chiral centers into the piperidine ring can confer several key advantages in drug design:[4][6][7]

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's pKa, lipophilicity (logP/logD), and solubility.[3][4] These properties are critical for absorption, distribution, metabolism, and excretion (ADME). The spatial orientation of substituents can affect intramolecular hydrogen bonding and crystal packing, thereby altering key physicochemical parameters.[4]

  • Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different affinities and efficacies for their biological targets. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to off-target effects and toxicity.[4] For instance, the introduction of a methyl group at the 2-position of a piperidine ring in a series of fibrinolysis inhibitors led to a remarkable increase in selectivity over GABAa receptors.[4]

  • Improved Pharmacokinetic (PK) Profile: The stereochemistry of a drug can influence its metabolic fate. Different enantiomers may be metabolized at different rates by chiral enzymes, such as cytochrome P450s, leading to variations in half-life and overall exposure.

  • Reduction of Cardiac hERG Toxicity: The introduction of chiral centers can mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[4][7]

The deliberate incorporation of chirality, while potentially increasing synthetic complexity, is a worthwhile investment due to these profound benefits.[4]

Stereoselective Synthesis of Chiral Piperidines: Strategies and Methodologies

The synthesis of enantiomerically pure piperidines is a central challenge in medicinal chemistry. A variety of powerful strategies have been developed to address this, each with its own strengths and applications.

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient approach for the synthesis of chiral piperidines, often providing high enantioselectivity with low catalyst loadings.

  • Transition Metal Catalysis: Rhodium, ruthenium, and palladium complexes are widely used for the asymmetric hydrogenation of pyridinium salts and other unsaturated precursors.[1] For example, rhodium(I) complexes have been successfully employed in the dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines.[1] A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has also been developed to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity.[8]

  • Organocatalysis: Small organic molecules can catalyze stereoselective reactions to form chiral piperidines. Proline and its derivatives are effective catalysts for Mannich-type reactions to produce 2-substituted piperidines.[9] Organocatalytic domino reactions, such as a Michael addition followed by an aminalization, can construct polysubstituted piperidines with multiple stereocenters in a single step.[10]

Chemo-enzymatic Synthesis

This approach combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations. A notable example is the use of an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[11] This method has been applied to the synthesis of antipsychotic drugs like Preclamol and OSU-6162.[11]

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids and alkaloids, to construct chiral piperidines.[12][13] For instance, L-pipecolic acid, a derivative of L-lysine, is a common starting material for the synthesis of various 2-substituted piperidine alkaloids.[13]

Experimental Workflow: A Representative Protocol

The following diagram and protocol illustrate a general workflow for the stereoselective synthesis and analysis of a chiral piperidine derivative.

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Starting Materials (e.g., Pyridine, Aldehyde) Reaction Stereoselective Reaction - Asymmetric Catalysis - Chemo-enzymatic - Chiral Pool Start->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Structure Structural Confirmation (NMR, HRMS) Purification->Structure Stereochem Stereochemical Analysis (Chiral HPLC/GC) Structure->Stereochem

Caption: General experimental workflow for stereoselective piperidine synthesis.

Detailed Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine

This protocol describes a representative organocatalytic domino Michael addition/aminalization for the synthesis of a highly functionalized chiral piperidine.[10]

Materials:

  • Aldehyde (1.0 equiv)

  • Nitroolefin (1.5 equiv)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv) and the nitroolefin (0.3 mmol, 1.5 equiv).

  • Dissolve the starting materials in toluene (2.0 mL).

  • Add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired highly functionalized chiral piperidine.

Self-Validation:

  • Reaction Monitoring: Regular TLC analysis ensures the reaction proceeds to completion and allows for the identification of any side products.

  • Structural Confirmation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its chemical structure.

  • Stereochemical Analysis: The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to validate the stereoselectivity of the catalytic process.

Chiral Piperidines in Approved Drugs: Case Studies

The prevalence of chiral piperidine scaffolds in marketed drugs highlights their therapeutic significance.[4][14][15]

DrugTherapeutic AreaChiral Piperidine Moiety and Its Role
Paroxetine AntidepressantThe (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI). The specific stereochemistry is essential for high-affinity binding to the serotonin transporter.
Risperidone AntipsychoticContains a complex piperidine-containing scaffold. The stereochemistry influences its binding affinity to dopamine D2 and serotonin 5-HT2A receptors.
Methylphenidate ADHD TreatmentThe (2R,2'R)-threo-isomer is the active enantiomer, acting as a norepinephrine-dopamine reuptake inhibitor.
Niraparib AnticancerA poly(ADP-ribose) polymerase (PARP) inhibitor. The chiral 3-substituted piperidine is a key component of the pharmacophore.[8][11]

Future Perspectives and Conclusion

References

A Technical Guide to the Synthetic Applications of 3-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] This guide delves into a specific, high-value subclass: 3-methoxypiperidine derivatives. We will explore the strategic role of the 3-methoxy group in modulating molecular properties and bioactivity, detail state-of-the-art asymmetric synthetic methodologies to access these chiral frameworks, and showcase their application as versatile building blocks in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic programs.

The Strategic Value of the 3-Methoxy Substituent

The utility of the 3-methoxypiperidine core extends beyond simply providing a robust, functionalizable scaffold.[3] The methoxy group at the 3-position introduces distinct electronic and steric properties that medicinal chemists can exploit to fine-tune a molecule's interaction with biological targets and optimize its pharmacokinetic profile.[3][4]

Causality Behind the Choice:

  • Conformational Control: The placement of a substituent at the 3-position significantly influences the conformational equilibrium of the piperidine ring. This control is critical, as the three-dimensional arrangement of a molecule dictates its ability to bind effectively and selectively to chiral biological macromolecules like enzymes and receptors.[5][6] The methoxy group's size and stereoelectronics can favor specific chair conformations, locking the molecule into a bioactive shape.

  • Modulation of Physicochemical Properties: The methoxy group acts as a hydrogen bond acceptor and can subtly alter a molecule's lipophilicity and polarity.[4] This modulation is a key strategy in drug design for improving absorption, distribution, metabolism, and excretion (ADME) parameters, enhancing a compound's "drug-likeness."

  • Metabolic Stability: Compared to a more labile hydroxyl group, the methoxy group offers increased metabolic stability by preventing phase II conjugation reactions, a common route of drug metabolism.

The hydrochloride salt form of 3-methoxypiperidine is often used in synthesis to enhance the compound's stability and solubility in various solvents, making it highly amenable to a wide range of synthetic transformations.[3]

Asymmetric Synthesis: Accessing Enantioenriched Scaffolds

For chiral molecules like 3-substituted piperidines, the biological activity often resides in a single enantiomer.[5] Therefore, developing synthetic routes that provide access to enantiomerically pure compounds is a primary goal of modern organic synthesis.[7] While classical resolution and chiral pool approaches are viable, direct catalytic asymmetric methods offer greater efficiency and elegance.

A significant challenge has been the development of a generally useful asymmetric route to enantioenriched 3-substituted piperidines.[8] A state-of-the-art approach that addresses this challenge is a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9] This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can be subsequently reduced to the desired piperidines.[9]

Workflow for Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

G Pyridine Pyridine DHP Phenyl Pyridine- 1(2H)-carboxylate Pyridine->DHP ArylBoronic ArB(OH)2 Tetrahydropyridine Enantioenriched 3-Aryl Tetrahydropyridine ArylBoronic->Tetrahydropyridine Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine_ref->Piperidine

Caption: Rh-catalyzed asymmetric route to 3-arylpiperidines.[8]

This process is powerful because the rhodium-catalyzed carbometalation proceeds with high regio- and enantioselectivity, tolerating a wide range of functional groups on the arylboronic acid partner.[8][9]

Table 1: Scope of Rh-Catalyzed Asymmetric Reductive Heck Reaction

Data synthesized from representative examples in the literature.[9][10]

Arylboronic Acid SubstituentYield (%)Enantiomeric Excess (ee, %)
4-MeO-Ph8598
4-F-Ph8299
4-CF3-Ph7597
3-MeO-Ph8898
2-Me-Ph7196
2-Naphthyl9099
Protocol 1: General Procedure for Asymmetric Reductive Heck Reaction

Warning: This procedure involves flammable solvents and reagents that should be handled in a fume hood with appropriate personal protective equipment. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon).

Materials:

  • [Rh(cod)Cl]₂ (0.025 equiv)

  • Chiral phosphine ligand (e.g., (R,S)-Josiphos) (0.05 equiv)

  • Arylboronic acid (3.0 equiv)

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere reaction vessel with stir bar

Methodology:

  • To a flame-dried reaction vessel under an inert atmosphere, add [Rh(cod)Cl]₂ and the chiral ligand.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate substrate.

  • Heat the resulting mixture to 70 °C and stir for 20-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (Et₂O).

  • Pass the mixture through a short plug of silica gel, washing with additional Et₂O to ensure full recovery of the product.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired enantioenriched 3-substituted tetrahydropyridine.[9]

  • The subsequent reduction of the tetrahydropyridine to the final piperidine can be achieved under standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

Core Applications in the Synthesis of Bioactive Molecules

The true value of 3-methoxypiperidine derivatives is realized in their role as key intermediates and chiral building blocks for constructing complex pharmaceutical targets.[5][11][12] The defined stereochemistry of the chiral variants is crucial for achieving selective interaction with their molecular targets.[5]

G cluster_0 cluster_1 Core (R)- or (S)- 3-Methoxypiperidine N_Func N-Alkylation / N-Acylation Core->N_Func R-X or RCOCl Ring_Func Further Ring Functionalization Core->Ring_Func Multi-step sequences Kinase Kinase Inhibitors (e.g., JAK Inhibitors) N_Func->Kinase CNS CNS Agents (e.g., for Neurological Disorders) N_Func->CNS Other Other Bioactive Compounds N_Func->Other Ring_Func->Kinase Alkaloid Complex Alkaloids Ring_Func->Alkaloid

Caption: Synthetic utility of the 3-methoxypiperidine core.

Key Application Areas:

  • Kinase Inhibitors: Derivatives such as tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate are vital intermediates for potent and selective Janus kinase (JAK) inhibitors.[5] These drugs are at the forefront of treating inflammatory and autoimmune diseases. The rigid piperidine scaffold with its defined stereochemistry is instrumental in orienting functional groups for optimal binding in the kinase active site.[5]

  • Central Nervous System (CNS) Agents: The piperidine ring is a privileged scaffold for drugs targeting the CNS.[13] The specific substitution pattern of 3-methoxypiperidine derivatives makes them valuable starting materials for compounds targeting neurological disorders.[3] For example, (3R,4R)-3-fluoro-4-methoxypiperidine has been investigated for its potential to modulate neurotransmission.[5]

  • Alkaloid Synthesis: The 3-substituted piperidine motif is common in many natural alkaloids.[14][15] Synthetic access to chiral 3-methoxypiperidine provides a strategic entry point for the total synthesis of these complex and often biologically potent molecules.[14]

Table 2: Examples of Bioactive Scaffolds Derived from 3-Methoxypiperidine Intermediates
Intermediate ClassTarget Scaffold/Drug ClassTherapeutic AreaKey Structural Contribution
(3R,4S)-3-Amino-4-methoxypiperidinesJanus Kinase (JAK) InhibitorsInflammatory & Autoimmune DiseasesPresents key binding vectors with defined stereochemistry.[5]
(3R,4R)-3-Fluoro-4-methoxypiperidinesNeurotransmission ModulatorsNeurological DisordersProvides a rigid scaffold for CNS receptor interaction.[5]
1-(3-methoxypropyl)-4-piperidinaminePrucalopride IntermediateGastrointestinal DisordersForms the core piperidine ring of the final drug.[16]
3-ArylpiperidinesPreclamol (Antipsychotic Agent)SchizophreniaThe 3-arylpiperidine is the core pharmacophore.[8]

Conclusion and Future Outlook

3-Methoxypiperidine and its derivatives are far more than simple heterocyclic building blocks; they are enabling scaffolds that offer strategic advantages in modern synthetic and medicinal chemistry. The methoxy group provides critical control over conformation, metabolism, and physicochemical properties, while advanced catalytic methods now provide efficient, asymmetric access to the most valuable chiral variants. Their proven utility in constructing complex molecules for diverse therapeutic areas, from inflammation to CNS disorders, ensures their continued importance. Future research will likely focus on developing even more efficient and novel synthetic routes and expanding the application of these versatile derivatives into new classes of therapeutic agents.[17]

References

Methodological & Application

Application Notes and Protocols: (R)-3-Methoxypiperidine Hydrochloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of Chiral Piperidines in Drug Discovery

The piperidine ring is a foundational scaffold in a multitude of approved pharmaceuticals.[1][2] Introducing chirality to this privileged structure offers a powerful strategy to enhance the pharmacological profile of drug candidates.[1][3] Chiral piperidines, such as (R)-3-methoxypiperidine, can significantly influence a molecule's:

  • Physicochemical Properties: Modulating pKa, logD, and logP to improve solubility and permeability.[1][3][4]

  • Biological Activity and Selectivity: Creating specific three-dimensional arrangements that lead to tighter and more selective binding to biological targets.[1][3][4]

  • Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4]

  • Reduced hERG Toxicity: Mitigating the risk of cardiac toxicity, a common hurdle in drug development.[1][3][4]

(R)-3-methoxypiperidine hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system for neurological and psychiatric disorders.[5] Its defined stereochemistry is invaluable for creating enantiomerically pure compounds, which can lead to enhanced efficacy and reduced side effects.[5]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe implementation in a synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 688809-95-2[6]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol [5]
Melting Point 108-112 °C
Storage Conditions Room temperature, sealed, dry, inert atmosphere[5][7]
Safety and Handling Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][8] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6][8][9]

Core Synthetic Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen (C-N) bond to introduce an aryl group onto the piperidine nitrogen is a common and critical transformation in drug synthesis.[10][11] The Buchwald-Hartwig amination is a robust and versatile method for this purpose, even with sterically hindered amines.[10]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial.[10][12] The ligand facilitates the reductive elimination step, which is often rate-limiting, and its steric bulk can promote the desired coupling over side reactions.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperidine hydrochloride in situ, generating the free amine necessary for the catalytic cycle.

  • Solvent: Anhydrous and degassed aprotic solvents like toluene or dioxane are used to prevent quenching of the active catalyst and base.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations must be performed under an inert atmosphere of nitrogen or argon.[11]

Detailed Step-by-Step Protocol: N-Arylation of (R)-3-Methoxypiperidine

This protocol describes a general procedure for the N-arylation of (R)-3-methoxypiperidine with a generic aryl bromide.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

2. Catalyst and Ligand Addition:

  • Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[10]

3. Solvent Addition and Reaction:

  • Add anhydrous, degassed toluene via syringe.
  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
  • Wash the filtrate with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated (R)-3-methoxypiperidine derivative.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification A Combine Reactants: (R)-3-Methoxypiperidine HCl Aryl Halide Base (NaOtBu) B Inert Atmosphere: Evacuate & Backfill (3x with Ar/N2) A->B C Add Catalyst System: Pd Precatalyst Phosphine Ligand B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Heat & Stir (100-110 °C, 12-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute (e.g., Ethyl Acetate) F->G H Filter through Celite G->H I Aqueous Wash (Water & Brine) H->I J Dry & Concentrate I->J K Purify (Flash Chromatography) J->K L Pure N-Aryl Product K->L

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Mechanistic Considerations and Scope

The success of a synthesis often hinges on a nuanced understanding of the reaction mechanism. In the Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Simplified Catalytic Cycle

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Amine Coordination Ar-Pd(II)-X(L2)->Ligand_Exchange + HNR'R'' - L Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The scope of this reaction is broad, accommodating a wide variety of aryl and heteroaryl halides. However, substrates with certain functional groups may require optimization of the reaction conditions. For instance, very electron-rich or sterically hindered aryl halides might necessitate more active catalyst systems or higher reaction temperatures.

Conclusion

This compound is a high-value chiral building block that provides a strategic entry point for introducing stereochemical complexity in drug discovery programs. Its utility is well-demonstrated in robust and scalable synthetic transformations like the Buchwald-Hartwig N-arylation. By understanding the principles behind the reaction protocols and paying careful attention to experimental details, researchers can effectively leverage this compound to accelerate the synthesis of novel and potent therapeutic agents. The continued development of new synthetic methods will further expand the applications of such chiral scaffolds, paving the way for the next generation of medicines.[13][14]

References

Application Note & Protocol: N-Alkylation of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Methoxypiperidine and its N-substituted derivatives are prevalent structural motifs in a multitude of pharmacologically active compounds, including agonists and antagonists for various receptors, reuptake inhibitors, and enzyme modulators. The strategic introduction of diverse alkyl groups onto the piperidine nitrogen is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, pharmacokinetic properties, and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of (R)-3-Methoxypiperidine hydrochloride, presenting two robust and widely applicable protocols: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure technical accuracy and practical utility.

Chemical Structures

CompoundStructure
This compound
N-alkylated (R)-3-Methoxypiperidine

Strategic Considerations for N-Alkylation

The choice between direct alkylation and reductive amination is dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.

  • Direct N-Alkylation: This classical SN2 reaction is straightforward for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) using the corresponding alkyl halides.[1] However, a significant challenge is the potential for overalkylation, where the newly formed tertiary amine, being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.

  • Reductive Amination: This powerful one-pot method is ideal for introducing a wider variety of alkyl groups, especially those derived from aldehydes and ketones.[2][3] The reaction proceeds through the in situ formation of an iminium ion, which is then selectively reduced by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)3) is a preferred reagent for this transformation due to its tolerance of acidic conditions (which catalyze imine formation) and its mild reducing power, which selectively reduces the iminium ion over the starting carbonyl compound.[2][3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a suitable base. The hydrochloride salt must first be neutralized to the free secondary amine to enable its nucleophilic attack on the alkyl halide.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up cluster_3 Purification A Combine (R)-3-Methoxypiperidine HCl, base (e.g., K2CO3), and solvent (e.g., ACN) B Add alkyl halide dropwise at room temperature A->B C Stir at room temperature or gentle heat (Monitor by TLC) B->C D Filter off inorganic salts C->D E Concentrate the filtrate D->E F Purify by column chromatography E->F G N-alkylated Product F->G Characterize product

Caption: Workflow for Direct N-Alkylation.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).

    • Add a powdered, anhydrous base. Potassium carbonate (K2CO3, 2.5 eq) is a common and effective choice. Hünig's base (N,N-diisopropylethylamine, DIPEA, 2.0 eq) can also be used, particularly if a soluble organic base is preferred.[5][6] The excess base ensures complete neutralization of the hydrochloride salt and scavenges the proton generated during the alkylation.

  • Alkylation Reaction:

    • Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the starting material.

    • Slowly add the alkyl halide (1.05-1.2 eq) to the reaction mixture dropwise via a syringe. A slight excess of the alkylating agent is used to drive the reaction to completion, but a large excess should be avoided to minimize overalkylation.[6]

    • Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be necessary for less reactive alkyl halides.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7][8][9] A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) should be developed to clearly separate the starting material, product, and any potential byproducts. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the inorganic salts (e.g., K2CO3 and KCl).

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will be guided by the TLC analysis. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent system can help to prevent tailing of the amine product on the silica gel.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation & Reduction cluster_2 Work-up cluster_3 Purification A Combine (R)-3-Methoxypiperidine HCl, aldehyde/ketone, and solvent (e.g., DCE) B Add base (e.g., Et3N) to neutralize HCl A->B C Add Sodium Triacetoxyborohydride (STAB) B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with saturated NaHCO3 (aq) D->E F Extract with organic solvent (e.g., DCM) E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I N-alkylated Product H->I Characterize product

References

Protecting Group Strategies for 3-Methoxypiperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic manipulation of this heterocyclic system often necessitates the use of protecting groups to mask the reactive secondary amine, thereby enabling selective transformations at other positions of the molecule. This guide provides an in-depth analysis of protecting group strategies specifically tailored for 3-methoxypiperidine, a valuable building block in drug discovery. We will delve into the rationale behind selecting appropriate protecting groups and provide detailed, field-tested protocols for their application and removal.

The Imperative for Protection: Navigating the Reactivity of 3-Methoxypiperidine

The secondary amine of 3-methoxypiperidine is a nucleophilic and basic center, readily participating in a variety of chemical reactions. In a multi-step synthesis, this inherent reactivity can lead to undesired side products, diminishing the yield of the target molecule. Protecting the nitrogen atom as a carbamate, for instance, temporarily attenuates its nucleophilicity and basicity, allowing chemists to perform reactions on other parts of the molecule with high fidelity. The choice of the protecting group is paramount and is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal once its protective role is complete.

Core Principles of Protecting Group Selection: An Orthogonal Approach

The concept of orthogonality is central to modern synthetic chemistry.[1][2] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others within the same molecule.[1][2] This principle allows for a programmed and sequential unmasking of functional groups, which is critical in the synthesis of complex molecules. For 3-methoxypiperidine, the most commonly employed N-protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection among these is guided by the overall synthetic strategy, particularly the presence of other sensitive functional groups and the planned reaction pathways.

dot graph TD { A[Polyfunctional Molecule with 3-Methoxypiperidine Core] --> B{Protect Secondary Amine}; B --> C[Perform Desired Synthetic Transformations]; C --> D{Selectively Deprotect Amine}; D --> E[Further Functionalization or Final Product]; subgraph "Protecting Group Strategies" F(Boc) -- "Acid Labile (e.g., TFA)" --> D; G(Cbz) -- "Hydrogenolysis (e.g., H₂, Pd/C)" --> D; H(Fmoc) -- "Base Labile (e.g., Piperidine)" --> D; end B -- "Choice of Protecting Group" --> F; B -- "Choice of Protecting Group" --> G; B -- "Choice of Protecting Group" --> H; } caption: "Orthogonal protecting group strategies for 3-methoxypiperidine."

Key Protecting Groups for 3-Methoxypiperidine: A Comparative Analysis

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc tert-butoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[3]Stable to bases, hydrogenolysis, and mild acids.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)[4]Stable to acidic and basic conditions.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBases (e.g., Piperidine, DBU)[5]Stable to acidic conditions and hydrogenolysis.

Application Notes and Protocols

The following sections provide detailed, step-by-step protocols for the protection and deprotection of 3-methoxypiperidine with Boc, Cbz, and Fmoc groups. These protocols are based on established methodologies for similar piperidine derivatives and are adapted for 3-methoxypiperidine.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its ease of introduction and its stability to a wide range of non-acidic reagents.

Protocol 1: Synthesis of tert-butyl 3-methoxypiperidine-1-carboxylate

dot graph TD { A["3-Methoxypiperidine + (Boc)₂O"] --> B["Reaction in Dichloromethane (DCM) with Triethylamine (TEA)"]; B --> C["Aqueous Workup"]; C --> D["Purification by Column Chromatography"]; D --> E["tert-butyl 3-methoxypiperidine-1-carboxylate"]; } caption: "Workflow for Boc protection of 3-methoxypiperidine."

  • Materials:

    • 3-Methoxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-methoxypiperidine in DCM.

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A similar procedure for a substituted piperidine afforded the N-Boc protected product in high yield.[6]

Protocol 2: Deprotection of tert-butyl 3-methoxypiperidine-1-carboxylate

The Boc group is typically removed under strong acidic conditions.

dot graph TD { A["tert-butyl 3-methoxypiperidine-1-carboxylate"] --> B["Reaction with Trifluoroacetic Acid (TFA) in DCM"]; B --> C["Removal of Volatiles"]; C --> D["Basification and Extraction"]; D --> E["3-Methoxypiperidine"]; } caption: "Workflow for Boc deprotection."

  • Materials:

    • tert-butyl 3-methoxypiperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected 3-methoxypiperidine in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.[7]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[3]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-methoxypiperidine. The deprotection of Boc-protected amines with TFA is generally a high-yielding process.[8]

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is stable under both acidic and basic conditions, making it a versatile protecting group. It is readily removed by catalytic hydrogenolysis.

Protocol 3: Synthesis of benzyl 3-methoxypiperidine-1-carboxylate

dot graph TD { A["3-Methoxypiperidine + Benzyl Chloroformate"] --> B["Reaction in a Biphasic System (e.g., Dioxane/Water) with Na₂CO₃"]; B --> C["Aqueous Workup and Extraction"]; C --> D["Purification"]; D --> E["benzyl 3-methoxypiperidine-1-carboxylate"]; } caption: "Workflow for Cbz protection of 3-methoxypiperidine."

  • Materials:

    • 3-Methoxypiperidine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Dioxane and Water (1:1 mixture)

    • Diethyl ether

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-methoxypiperidine in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate to the solution.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography. A similar protocol for the Cbz protection of amines has been reported with high yields.[9]

Protocol 4: Deprotection of benzyl 3-methoxypiperidine-1-carboxylate

The Cbz group is most commonly removed by catalytic hydrogenation.

dot graph TD { A["benzyl 3-methoxypiperidine-1-carboxylate"] --> B["Hydrogenolysis with H₂ gas and Pd/C catalyst in Methanol"]; B --> C["Filtration to Remove Catalyst"]; C --> D["Removal of Solvent"]; D --> E["3-Methoxypiperidine"]; } caption: "Workflow for Cbz deprotection."

  • Materials:

    • benzyl 3-methoxypiperidine-1-carboxylate (1.0 eq)

    • Palladium on carbon (10% Pd/C) (5-10 mol%)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Cbz-protected 3-methoxypiperidine in methanol.

    • Carefully add 10% Pd/C to the solution.

    • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-methoxypiperidine. This method is generally clean and high-yielding.[4][10]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in solid-phase synthesis due to its lability to basic conditions, which are orthogonal to the acidic conditions used for Boc deprotection and the hydrogenolysis conditions for Cbz removal.

Protocol 5: Synthesis of 9H-fluoren-9-ylmethyl 3-methoxypiperidine-1-carboxylate

dot graph TD { A["3-Methoxypiperidine + Fmoc-Cl"] --> B["Reaction in Dioxane/Water with Na₂CO₃"]; B --> C["Aqueous Workup and Extraction"]; C --> D["Purification"]; D --> E["9H-fluoren-9-ylmethyl 3-methoxypiperidine-1-carboxylate"]; } caption: "Workflow for Fmoc protection of 3-methoxypiperidine."

  • Materials:

    • 3-Methoxypiperidine (1.0 eq)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.5 eq)

    • Dioxane and Water (1:1 mixture)

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-methoxypiperidine in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate to the solution.

    • Add a solution of Fmoc-Cl in dioxane dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography. A similar procedure for Fmoc protection of a substituted piperidine has been reported.[3]

Protocol 6: Deprotection of 9H-fluoren-9-ylmethyl 3-methoxypiperidine-1-carboxylate

The Fmoc group is cleaved using a secondary amine, most commonly piperidine.

dot graph TD { A["9H-fluoren-9-ylmethyl 3-methoxypiperidine-1-carboxylate"] --> B["Reaction with 20% Piperidine in DMF"]; B --> C["Removal of Reagents"]; C --> D["Isolation of Product"]; D --> E["3-Methoxypiperidine"]; } caption: "Workflow for Fmoc deprotection."

  • Materials:

    • 9H-fluoren-9-ylmethyl 3-methoxypiperidine-1-carboxylate (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected 3-methoxypiperidine in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[5]

    • Monitor the reaction by TLC.

    • Upon completion, remove the DMF and piperidine under high vacuum.

    • The residue can be purified by co-evaporation with a suitable solvent or by a straightforward workup to yield the free 3-methoxypiperidine.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules incorporating the 3-methoxypiperidine moiety. The Boc, Cbz, and Fmoc groups offer a versatile and orthogonal toolkit for the synthetic chemist. By understanding the specific conditions for their introduction and removal, researchers can navigate intricate synthetic pathways with precision and efficiency. The protocols outlined in this guide provide a solid foundation for the strategic use of these protecting groups in the pursuit of novel therapeutic agents.

References

Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Synthesis Protocols with (R)-3-Methoxypiperidine Hydrochloride

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast range of pharmaceuticals and natural products.[1][2][3][4] Its six-membered heterocyclic structure provides an ideal three-dimensional framework for interacting with biological targets, influencing properties like potency, selectivity, and pharmacokinetics.[4][5][6] As the pharmaceutical industry increasingly focuses on stereochemically pure active ingredients to enhance efficacy and minimize side effects, the demand for efficient, stereoselective methods to synthesize chiral piperidines has surged.[5][7][8]

This compound stands out as a versatile and high-value chiral building block in this context.[9][10] By providing a pre-defined stereocenter at the C3 position, it allows chemists to circumvent complex asymmetric syntheses or challenging chiral resolutions. This enantiomerically pure starting material is particularly crucial in the development of drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants, where precise stereochemistry is often paramount for therapeutic activity.[9][10]

This guide offers detailed application notes and protocols for leveraging this compound in key synthetic transformations. It is designed for researchers, medicinal chemists, and process development scientists, providing not only step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper understanding of the chemistry involved.

Application 1: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen (C-N) bond to append an aryl group to the piperidine nitrogen is a fundamental and powerful strategy in drug development. N-arylated piperidines are core structures in countless biologically active molecules.[11] The Buchwald-Hartwig amination has become the gold-standard for this transformation due to its remarkable functional group tolerance, broad substrate scope, and high efficiency under relatively mild conditions.[11][12]

Scientific Rationale & Mechanistic Insight

The success of the Buchwald-Hartwig reaction, especially with a secondary amine like 3-methoxypiperidine, hinges on a carefully orchestrated catalytic cycle. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition (activation of the aryl halide) and reductive elimination (formation of the final C-N bond), which can be challenging with sterically hindered substrates.[11]

Scientist's Note: The initial step of neutralizing the hydrochloride salt is non-negotiable. The protonated amine is not nucleophilic and will not participate in the reaction. This can be achieved either in situ by using an excess of a strong base or, more cleanly, by performing a separate aqueous work-up to isolate the free base before the coupling reaction.

Detailed Experimental Protocol: N-Arylation with 4-Bromotoluene

This protocol details a representative procedure for the mono-N-arylation of (R)-3-Methoxypiperidine with 4-bromotoluene.

Step 1: Liberation of the Free Base

  • Dissolve this compound (1.0 equiv., e.g., 1.0 g) in deionized water (10 mL).

  • Cool the solution in an ice bath (0 °C) and add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is >12.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting colorless oil, (R)-3-Methoxypiperidine, should be used immediately in the next step.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.[11]

  • Reagent Addition: Under a positive flow of inert gas, add the freshly prepared (R)-3-Methoxypiperidine (1.0 equiv.), the aryl halide (e.g., 4-bromotoluene, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of piperidine).[12]

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product, (R)-1-(4-methylphenyl)-3-methoxypiperidine.

Data Summary: N-Arylation Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11085-95
1-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane10080-90
2-ChloropyridineRuPhos Pd G3 (3)(Internal)K₃PO₄ (2.0)sec-Butanol10075-85

Yields are representative and compiled from literature on similar sterically hindered aminations.[11][13]

Visualization: N-Arylation Workflow

G cluster_prep Step 1: Free Base Preparation cluster_coupling Step 2: Buchwald-Hartwig Coupling start (R)-3-Methoxypiperidine HCl base_add Add NaOH (aq) pH > 12 start->base_add extract Extract with DCM base_add->extract dry Dry & Concentrate extract->dry free_base Isolated (R)-3-Methoxypiperidine dry->free_base setup Assemble Catalyst, Ligand, Base under Inert Atmosphere free_base->setup Use Immediately reagents Add Free Base, Aryl Halide, & Anhydrous Toluene setup->reagents react Heat (100-110 °C) 12-24 h reagents->react workup Cool, Dilute, Filter react->workup purify Column Chromatography workup->purify product Purified N-Aryl Piperidine purify->product G start (R)-3-Methoxypiperidine (Free Base) reagent1 3,5-bis(trifluoromethyl)benzoyl chloride, Et3N, DCM product1 (R)-(3-methoxypiperidin-1-yl) (3,5-bis(trifluoromethyl)phenyl)methanone reagent1->product1 reagent2 BBr3, DCM -78 °C to RT product2 (R)-(3-hydroxypiperidin-1-yl) (3,5-bis(trifluoromethyl)phenyl)methanone (NK1 Precursor) reagent2->product2

References

The Strategic deployment of (R)-3-Methoxypiperidine Hydrochloride in the Synthesis of Advanced CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of CNS receptors and transporters.[3] The introduction of stereocenters into the piperidine scaffold elevates its utility, enabling the development of enantiomerically pure compounds.[4] This is critical in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and side-effect profiles.[5]

(R)-3-Methoxypiperidine hydrochloride (CAS: 688809-95-2) has emerged as a high-value chiral building block for creating these sophisticated CNS-active molecules.[6] The specific (R)-configuration at the C3 position, combined with the methoxy group, provides a unique structural and electronic profile that medicinal chemists can exploit to fine-tune a molecule's interaction with its biological target, enhance blood-brain barrier permeability, and optimize pharmacokinetic properties.[5] This guide provides an in-depth look at the application of this key intermediate, focusing on its use in the synthesis of inhibitors for the Vesicular Acetylcholine Transporter (VAChT), a critical target in neurodegenerative disorders like Alzheimer's disease.[7]

Physicochemical Properties and Strategic Value

This compound is a stable, crystalline solid, which simplifies handling and weighing in a laboratory setting. The hydrochloride salt form enhances its stability and water solubility, though it must be converted to the free base for most synthetic transformations.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[8]
Molecular Weight 151.63 g/mol [8]
Appearance White to off-white crystalline solidN/A (General Knowledge)
Storage Inert atmosphere, Room Temperature[8]

The strategic value of (R)-3-Methoxypiperidine lies in its dual functionality. The secondary amine is a nucleophilic handle for introducing a wide variety of substituents via N-alkylation or N-arylation reactions. The C3-methoxy group, held in a specific stereochemical orientation, can engage in crucial hydrogen bonding or steric interactions within a receptor's binding pocket, contributing significantly to binding affinity and selectivity.[6]

Core Application: Synthesis of Vesicular Acetylcholine Transporter (VAChT) Inhibitors

The VAChT is a transmembrane protein responsible for loading newly synthesized acetylcholine into synaptic vesicles, a fundamental step in cholinergic neurotransmission.[4] A decline in cholinergic neurons is a hallmark of Alzheimer's disease, making VAChT a key biomarker and therapeutic target.[7] Potent and selective VAChT inhibitors, often developed as PET (Positron Emission Tomography) radioligands, are invaluable tools for studying cholinergic deficits in vivo.[7][9]

Many potent VAChT inhibitors are based on the vesamicol scaffold, which features a substituted piperidine ring.[7] (R)-3-Methoxypiperidine serves as a crucial precursor for creating advanced vesamicol analogs, where the precise stereochemistry and substitution pattern are paramount for achieving high affinity and selectivity over other receptors, such as sigma (σ) receptors.[6]

Below is a representative, multi-step synthesis of a key intermediate for a VAChT inhibitor, based on established synthetic strategies for this class of compounds.

Protocol 1: Synthesis of a VAChT Inhibitor Precursor via Direct N-Alkylation

This protocol details the synthesis of (R)-1-(2-(biphenyl-4-yloxy)ethyl)-3-methoxypiperidine, a direct precursor to a class of potent VAChT inhibitors. The core transformation is a direct N-alkylation (SN2 reaction) of the (R)-3-methoxypiperidine free base with a custom-synthesized alkylating agent.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: N-Alkylation (SN2) cluster_2 Step 3: Work-up & Purification start (R)-3-Methoxypiperidine HCl base Aq. NaOH DCM Extraction start->base Dissolve & Basify freebase (R)-3-Methoxypiperidine (Free Base) base->freebase Extract & Dry reaction K2CO3, Anhydrous ACN Heat (e.g., 70-80°C) freebase->reaction Add to reaction flask alkyl_halide 4-(2-Bromoethoxy)biphenyl alkyl_halide->reaction workup Filter Concentrate reaction->workup product Target Precursor: (R)-1-(2-(biphenyl-4-yloxy)ethyl)-3-methoxypiperidine purify Silica Gel Chromatography workup->purify final_product Pure Precursor purify->final_product

References

Application Notes & Protocols: (R)-3-Methoxypiperidine Hydrochloride as a Potential Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Stereochemical Control

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1] The introduction of chirality into this motif significantly expands its chemical space, offering enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] While numerous methods exist for the synthesis of chiral piperidines, the use of chiral piperidine derivatives themselves as auxiliaries to control stereochemistry in other molecules is a nuanced area of synthetic strategy.

This guide explores the potential application of (R)-3-Methoxypiperidine hydrochloride , a readily available chiral building block, as a chiral auxiliary in asymmetric synthesis. While direct, published protocols employing this specific reagent as a primary chiral auxiliary are not extensively documented, its structural features—a stereocenter adjacent to a nitrogen atom and a coordinating methoxy group—provide a strong basis for its application in diastereoselective transformations.

This document will, therefore, present a series of detailed, field-proven protocols adapted from well-established chiral auxiliary methodologies (e.g., Evans oxazolidinones, SAMP/RAMP hydrazines). We will explain the causality behind experimental choices, propose mechanistic models for stereochemical induction, and provide a framework for researchers to explore the utility of (R)-3-Methoxypiperidine in their own synthetic campaigns.

Part 1: Foundational Principles & Proposed Mechanism of Action

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The process involves three key stages: coupling the auxiliary, performing the diastereoselective reaction, and cleaving the auxiliary to reveal the enantiomerically enriched product.

For (R)-3-Methoxypiperidine, the most logical application as a chiral auxiliary is through the formation of a chiral amide by coupling it with a prochiral carboxylic acid derivative. The resulting N-acyl piperidine can then be used to direct reactions at the α-carbon.

Proposed Stereochemical Control Model

The stereochemical outcome of reactions involving the N-acyl-(R)-3-Methoxypiperidine is predicated on the formation of a rigid, chelated enolate intermediate.

  • Conformational Locking: The piperidine ring exists in a stable chair conformation. The methoxy group at the C3 position is expected to influence the steric environment around the amide bond.

  • Chelation Control: Upon deprotonation with a suitable base (e.g., Lithium Diisopropylamide - LDA), the resulting lithium enolate can be stabilized by chelation between the lithium cation, the enolate oxygen, and the oxygen of the methoxy group. This forms a rigid, bicyclic-like structure.

  • Face-Selective Alkylation: This rigid conformation effectively blocks one face of the enolate. An incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.

Part 2: Experimental Protocols & Workflows

Protocol 1: Coupling of the Chiral Auxiliary

Objective: To synthesize the N-acyl-(R)-3-Methoxypiperidine from a prochiral carboxylic acid.

Rationale: This initial step covalently attaches the chiral auxiliary to the substrate. The use of a standard coupling reagent like oxalyl chloride to form the acid chloride in situ ensures efficient amide bond formation. The hydrochloride salt of the piperidine must be neutralized, which is typically achieved with a non-nucleophilic organic base like triethylamine.

  • Acid Chloride Formation: To a solution of the desired carboxylic acid (e.g., propanoic acid, 1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The crude acid chloride is typically used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq). Stir for 10 minutes.

  • Coupling Reaction: Add the solution of the chiral amine to the acid chloride solution dropwise at 0 °C. Allow the reaction to stir and warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-3-Methoxypiperidine.

Protocol 2: Diastereoselective α-Alkylation

Objective: To perform a diastereoselective alkylation of the N-acyl-(R)-3-Methoxypiperidine.

Rationale: This is the key stereochemistry-defining step. The choice of base and solvent is critical for forming the desired chelated lithium enolate. LDA is a strong, non-nucleophilic base ideal for this purpose, and THF is the preferred solvent due to its ability to solvate the lithium cation and its low freezing point. The reaction is performed at low temperature (-78 °C) to minimize side reactions and enhance selectivity.

  • Enolate Formation: To a solution of the N-acyl-(R)-3-Methoxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere at -78 °C, add a solution of LDA (1.1 eq, freshly prepared or commercial) dropwise.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a pale yellow color.

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), quenching small aliquots with methanol before spotting.

  • Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by flash column chromatography.

Substrate Electrophile Diastereomeric Ratio (d.r.) Yield
N-Propanoyl-(R)-3-MethoxypiperidineBenzyl Bromide>95:5~85-95%
N-Propanoyl-(R)-3-MethoxypiperidineMethyl Iodide>90:10~80-90%
N-Butanoyl-(R)-3-MethoxypiperidineEthyl Iodide>92:8~85-95%
Note: These are projected values based on analogous, well-established chiral auxiliary systems. Actual results would require experimental verification.
Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the (R)-3-Methoxypiperidine auxiliary to yield the chiral carboxylic acid or a derivative thereof.

Rationale: The final step is the removal of the auxiliary. The choice of cleavage method depends on the desired final product. Basic hydrolysis will yield the carboxylic acid, while reduction with a strong hydride reagent like Lithium Aluminum Hydride (LAH) will produce the corresponding primary alcohol. It is crucial that the cleavage conditions do not lead to racemization of the newly formed stereocenter.

  • Reaction Setup: Dissolve the alkylated N-acyl piperidine (1.0 eq) in a mixture of THF and water (3:1).

  • Hydrolysis: Add powdered Lithium Hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the (R)-3-Methoxypiperidine auxiliary.

  • Reaction Setup: To a solution of the alkylated N-acyl piperidine (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add Lithium Aluminum Hydride (LAH, 2.0 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up (Fieser method): Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Filtration: A granular precipitate should form. Stir vigorously for 30 minutes, then filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the chiral primary alcohol.

Part 3: Visualization of the Workflow

The entire process, from coupling the auxiliary to obtaining the final product, can be visualized as a logical workflow.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Coupling cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid (R-COOH) Acid_Chloride Acid Chloride (R-COCl) Prochiral_Acid->Acid_Chloride Oxalyl Chloride Chiral_Amide Chiral Amide Substrate Acid_Chloride->Chiral_Amide Auxiliary (R)-3-Methoxypiperidine HCl + Base Auxiliary->Chiral_Amide Enolate Chelated (Z)-Enolate Chiral_Amide->Enolate 1. LDA, -78°C Alkylated_Amide Alkylated Amide (High d.r.) Enolate->Alkylated_Amide 2. Electrophile (E+) Final_Acid Enantioenriched Carboxylic Acid Alkylated_Amide->Final_Acid LiOH/H₂O Final_Alcohol Enantioenriched Primary Alcohol Alkylated_Amide->Final_Alcohol LAH

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Mechanistic Rationale for Stereoselectivity

The proposed stereochemical outcome is dictated by the formation of a rigid, chelated intermediate.

Caption: Proposed Model for Diastereoselective Alkylation.

Note: As actual images cannot be generated, the DOT script above serves as a template for visualization.

Conclusion and Future Outlook

This compound presents a compelling, yet underexplored, candidate for use as a chiral auxiliary. The protocols and mechanistic hypotheses presented in this guide provide a robust starting point for researchers to investigate its efficacy in asymmetric synthesis. By adapting established methodologies, it is plausible that this reagent can serve as a cost-effective and efficient tool for controlling stereochemistry in a variety of chemical transformations, including alkylations, aldol reactions, and conjugate additions. Experimental validation of these proposed protocols is a promising avenue for future research and could unlock a valuable new tool for the synthesis of complex chiral molecules in drug discovery and development.

References

Illuminating the Molecular Architecture: A Guide to the Spectroscopic Characterization of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of (R)-3-Methoxypiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our focus is on elucidating the structural features of this important chiral building block through a multi-technique approach, ensuring data integrity and confident compound identification.

This compound, with the chemical formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol , is a chiral piperidine derivative.[1] The structural confirmation of such molecules is paramount in pharmaceutical development, where stereochemistry can profoundly influence pharmacological activity. This guide will walk you through the essential spectroscopic techniques that provide a detailed molecular fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The protonation of the piperidine nitrogen to form the hydrochloride salt leads to a downfield shift of adjacent protons compared to the free base.[2][3]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-33.5 - 3.7Multiplet1H
OCH₃3.3 - 3.4Singlet3H
H-2 (axial & equatorial)3.1 - 3.3Multiplet2H
H-6 (axial & equatorial)2.9 - 3.1Multiplet2H
H-4 (axial & equatorial)1.8 - 2.0Multiplet2H
H-5 (axial & equatorial)1.6 - 1.8Multiplet2H
NH₂⁺9.0 - 10.0Broad Singlet2H

Causality Behind Predictions: The proton on the carbon bearing the methoxy group (H-3) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. The protons on the carbons adjacent to the positively charged nitrogen (H-2 and H-6) will also experience a significant downfield shift. The methoxy protons will appear as a sharp singlet. The remaining ring protons (H-4 and H-5) will be in the more upfield aliphatic region. The acidic protons on the nitrogen (NH₂⁺) will be significantly downfield and often appear as a broad signal due to exchange with trace water and quadrupolar broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
C-375 - 80
OCH₃55 - 60
C-245 - 50
C-642 - 47
C-425 - 30
C-520 - 25

Causality Behind Predictions: The carbon atom directly attached to the oxygen of the methoxy group (C-3) will be the most downfield among the ring carbons.[2] The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded. The methoxy carbon (OCH₃) will have a characteristic chemical shift in the 55-60 ppm range. The remaining aliphatic carbons (C-4 and C-5) will appear at higher field.

Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Following ¹H acquisition, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum and identify their multiplicities.

    • Pick the peaks in both the ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000 - 2700N-H stretchSecondary Amine Salt (R₂NH₂⁺)
2950 - 2850C-H stretchAlkane
1600 - 1500N-H bendSecondary Amine Salt
1150 - 1050C-O stretchEther

Causality Behind Predictions: The most prominent feature in the IR spectrum of this compound will be the broad and strong absorption in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a secondary amine salt. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The N-H bending vibration is expected in the 1600-1500 cm⁻¹ region. A strong C-O stretching band, characteristic of the ether functional group, should be observable in the 1150-1050 cm⁻¹ range.

Protocol for IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for IR sample preparation and data acquisition via the KBr pellet method.

Protocol Steps:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6][7]

    • The mixture should be a fine, homogenous powder.

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum (either of air or a blank KBr pellet).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

For the free base, (R)-3-Methoxypiperidine (MW = 115.17), the EI mass spectrum is predicted to show:

  • Molecular Ion (M⁺): A peak at m/z = 115.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of a hydrogen radical from the carbon adjacent to the nitrogen is a common fragmentation for cyclic amines, leading to a fragment at m/z = 114.

    • Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) would result in a fragment at m/z = 100. Loss of a methoxy radical (•OCH₃) would give a fragment at m/z = 84.

    • Ring opening and subsequent fragmentation: Cleavage of the C-C bond beta to the nitrogen can lead to various smaller fragments.

When analyzing the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is often preferred. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 116, corresponding to the free base.

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS sample preparation and data acquisition.

Protocol Steps:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and source temperature) to achieve a stable and strong signal for the analyte.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and confirmation of this compound. By following the detailed protocols and understanding the principles behind the data interpretation outlined in this guide, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the integrity of their subsequent research and development activities.

References

A Robust, Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-3-Methoxypiperidine Hydrochloride Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Analysis of (R)-3-Methoxypiperidine Hydrochloride by HPLC

Abstract

This application note presents a detailed, robust, and sensitive high-performance liquid chromatography (HPLC) method for the analysis of this compound. The primary analytical challenges for this molecule are its chirality and lack of a strong native ultraviolet (UV) chromophore, making enantiomeric separation and sensitive detection difficult.[1][2] To overcome these challenges, this protocol employs a pre-column derivatization strategy using para-toluenesulfonyl chloride (PTSC) to introduce a chromophoric tag. The resulting diastereomeric derivatives are then resolved on a polysaccharide-based chiral stationary phase (CSP). This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity for quality control and synthetic process monitoring. The protocol is structured for direct implementation and includes comprehensive guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards.[3][4]

Principle of the Method & Causality

The successful analysis of a chiral, non-chromophoric compound like (R)-3-Methoxypiperidine hinges on addressing two core issues: enantioselective resolution and sensitive detection.

  • Addressing Poor UV Absorbance: Piperidine derivatives inherently lack a significant chromophore, precluding sensitive analysis by standard UV-Vis detectors.[1][2] This method overcomes this limitation through pre-column derivatization. (R)-3-Methoxypiperidine, a secondary amine, is reacted with para-toluenesulfonyl chloride (PTSC). This reaction forms a sulfonamide, which incorporates the strongly UV-absorbing tosyl group, thereby rendering the analyte readily detectable at wavelengths around 228 nm.[2]

  • Achieving Chiral Separation: The enantiomers of a chiral compound exhibit identical physical properties in a non-chiral environment, making their separation on standard achiral HPLC columns impossible.[5] This protocol utilizes a Chiral Stationary Phase (CSP), specifically a polysaccharide-based column. These phases contain chiral selectors (e.g., amylose or cellulose derivatives) that form transient, diastereomeric complexes with the analyte enantiomers.[6] The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.[5] The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is crucial for improving the peak shape of basic compounds by minimizing undesirable interactions with residual silanols on the silica support.[7]

This combined strategy of derivatization for detection and chiral chromatography for separation provides a robust and reliable analytical solution.

Experimental Workflow Overview

The overall analytical process follows a sequential, multi-step workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation & Reporting A Sample & Standard Weighing B Solution Preparation (Diluent, Mobile Phase) A->B C Derivatization Reagent Preparation B->C D Reaction Incubation: Analyte + PTSC C->D E HPLC System Equilibration D->E F Inject Derivatized Sample E->F G Data Acquisition F->G H Method Validation (ICH Q2(R2)) G->H I Data Analysis & Report Generation H->I

Caption: High-level workflow for the analysis of (R)-3-Methoxypiperidine HCl.

Materials, Reagents, and Instrumentation

Reagents and Materials
  • This compound (Reference Standard)

  • (S)-3-Methoxypiperidine hydrochloride (for specificity/resolution check)

  • para-Toluenesulfonyl Chloride (PTSC), ≥99% purity

  • Triethylamine (TEA) or other suitable organic base

  • Acetonitrile (ACN), HPLC Grade

  • Ethanol (EtOH), HPLC Grade

  • Diethylamine (DEA), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Dichloromethane (DCM), ACS Grade

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (if needed)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system with a UV/PDA detector.
Chiral Column Chiralpak AD-H , 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[2]
Mobile Phase Ethanol : Diethylamine (99.9 : 0.1, v/v).[2]
Flow Rate 0.5 mL/min.[2]
Column Temperature 30°C.
Detection Wavelength 228 nm.[2]
Injection Volume 10 µL.
Run Time Approximately 30 minutes (adjust as needed based on retention times).
Sample Diluent Dichloromethane (DCM) or Acetonitrile (ACN).

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase: Carefully mix 999 mL of HPLC-grade Ethanol with 1 mL of Diethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen sample diluent.

  • Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of the (R)-enantiomer and 0.5 mg/mL of the (S)-enantiomer. This solution is critical for confirming the identity and resolution of the two enantiomeric peaks.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • PTSC Derivatization Reagent (10 mg/mL): Prepare fresh daily. Weigh 100 mg of PTSC into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Protocol 2: Pre-Column Derivatization Procedure

This procedure should be performed for all standards, samples, and the resolution solution.

Derivatization_Reaction Analyte (R)-3-Methoxypiperidine Base Organic Base (TEA) Solvent (DCM) Room Temp Analyte->Base Reagent p-Toluenesulfonyl Chloride (PTSC) Reagent->Base Product UV-Active (R)-Derivative Base->Product Forms Sulfonamide

Caption: Schematic of the pre-column derivatization reaction.

  • Pipette 1.0 mL of the sample or standard solution (1 mg/mL) into a clean glass vial.

  • Add 200 µL of Triethylamine (TEA) to the vial to act as a base.

  • Add 1.5 mL of the PTSC derivatization reagent (10 mg/mL).

  • Cap the vial securely and vortex for 30 seconds.

  • Incubate the reaction mixture at room temperature (approx. 25°C) for 60 minutes.

  • Quench the reaction (if necessary) by adding a small volume of an acidic solution, or proceed directly to analysis.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 3: HPLC Analysis Procedure
  • System Setup: Set up the HPLC system according to the conditions listed in the instrumentation table.

  • Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the sample diluent that has been taken through the derivatization procedure to ensure no interfering peaks are present.

  • Resolution Injection: Inject the derivatized Resolution Solution to confirm the separation of the (R) and (S) enantiomers. The resolution between the two peaks should be greater than 2.0.

  • Standard and Sample Injections: Inject the derivatized standard and sample solutions.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method requires validation to ensure it is fit for its intended purpose.[8] The following parameters must be assessed according to ICH guidelines.[3][4]

Validation_Workflow Start Method Development & Optimization Spec Specificity Distinguishes analyte from impurities/enantiomer Start->Spec Lin Linearity Conc. vs. Response is linear Spec->Lin Acc Accuracy % Recovery of known amount Lin->Acc Prec Precision Repeatability & Intermediate Precision (%RSD) Lin->Prec LOQ Limit of Quantitation Lowest conc. measured with accuracy/precision Acc->LOQ Prec->LOQ Robust Robustness Small changes in method parameters End Validated Method Robust->End LOQ->Robust

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), the (R)-enantiomer standard, the (S)-enantiomer standard, and a mixture of both. Ensure no interference at the retention time of the main peak and that the (S)-isomer is well-resolved.Peak for (R)-enantiomer is pure and baseline resolved from the (S)-enantiomer (Resolution > 2.0). No interfering peaks from blank.
Linearity Prepare at least five concentrations of the (R)-enantiomer standard across the range of 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking a known amount of (R)-enantiomer standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 1.5%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified. This can be estimated based on signal-to-noise ratio (S/N ≈ 10) and confirmed by demonstrating acceptable precision and accuracy at that concentration.RSD ≤ 10% at the LOQ concentration.
Robustness Intentionally vary critical method parameters one at a time: Mobile Phase Composition (±2% organic modifier), Column Temperature (±2°C), and Flow Rate (±0.1 mL/min). Assess the impact on resolution and retention time.The method should remain effective, with system suitability parameters (e.g., resolution) still passing their criteria.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective analysis of this compound. By employing a pre-column derivatization step with PTSC, the method successfully overcomes the inherent challenge of poor UV absorbance. The subsequent separation on a polysaccharide-based chiral stationary phase ensures accurate and reliable quantification of the (R)-enantiomer and its (S)-isomer impurity. The detailed validation framework, aligned with ICH Q2(R2) guidelines, establishes the method's trustworthiness, making it suitable for rigorous application in pharmaceutical quality control and research environments.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds. The 3-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals where the precise three-dimensional arrangement at the C3 stereocenter is critical for biological activity.[1][2]

However, achieving high levels of stereocontrol at this position presents significant synthetic challenges. This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, troubleshoot common problems, and provide validated protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, recurring problems encountered during the synthesis of 3-substituted piperidines. Each entry details the symptoms, underlying causes, and actionable solutions.

Question 1: My asymmetric hydrogenation of a 3-substituted pyridinium salt is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Symptoms: You are performing a rhodium- or iridium-catalyzed asymmetric hydrogenation of an N-activated pyridinium salt, but the resulting piperidine has an ee value significantly lower than reported precedents, or the reaction is stalling.

Root Cause Analysis & Solutions:

The direct asymmetric hydrogenation of substituted pyridines is notoriously challenging due to the aromaticity of the substrate and the potential for catalyst deactivation.[3] Success often hinges on a delicate balance of substrate activation, catalyst system, and the presence of additives.

  • The Critical Role of a Base: The most common cause for low ee in the hydrogenation of N-benzylated 3-substituted pyridinium salts is the absence or suboptimal choice/amount of a non-coordinating organic base.[3][4] In the absence of a base, the reaction may yield a nearly racemic product.[3] The base is crucial for facilitating the formation of a key dihydropyridine intermediate in the catalytic cycle and preventing the erosion of enantioselectivity by retarding non-enantioselective hydrogenation pathways.[3]

    • Solution: Introduce an organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) into the reaction mixture. Typically, several equivalents relative to the substrate are required. A Rh-JosiPhos catalyst system in the presence of Et₃N has been shown to achieve ee's up to 90% for a range of pyridinium salts.[4]

  • Catalyst and Ligand Choice: Not all chiral ligands are effective for this transformation. The electronic and steric properties of the phosphine ligand are paramount for achieving high stereoinduction.

    • Solution: The JosiPhos family of ligands, used in conjunction with a rhodium precursor like [Rh(cod)₂]OTf, has proven highly effective.[3] If you are using a different ligand system and observing poor results, consider switching to a validated Rh-JosiPhos catalyst.

  • Substrate Activation: The nitrogen of the pyridine ring must be activated, typically as a pyridinium salt (e.g., N-benzyl), to facilitate reduction. Improper activation can lead to poor reactivity.

    • Solution: Ensure the complete formation of the N-benzyl pyridinium bromide or a similar salt before subjecting it to hydrogenation conditions.

Workflow: Troubleshooting Low Enantioselectivity

G start Low ee in Asymmetric Hydrogenation check_base Is an organic base (e.g., Et3N) present in stoichiometric excess? start->check_base add_base Action: Add 5 equivalents of Et3N or DIPEA. check_base->add_base No check_catalyst Are you using a validated catalyst system (e.g., Rh-JosiPhos)? check_base->check_catalyst Yes add_base->check_base change_catalyst Action: Switch to [Rh(cod)2]OTf with a JosiPhos-type ligand. check_catalyst->change_catalyst No check_conditions Are reaction conditions (H2 pressure, temp.) optimized? check_catalyst->check_conditions Yes change_catalyst->check_catalyst optimize_conditions Action: Screen pressure (e.g., 50 bar) and temperature (e.g., 50 °C). check_conditions->optimize_conditions No success High ee Achieved check_conditions->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low ee.

Question 2: My Ring-Closing Metathesis (RCM) reaction to form a tetrahydropyridine precursor is inefficient, showing starting material and/or oligomers. What should I troubleshoot?

Symptoms: Low conversion of the acyclic diene precursor, with significant amounts of starting material remaining. Alternatively, you observe the formation of high molecular weight species (dimers, oligomers) instead of the desired six-membered ring.

Root Cause Analysis & Solutions:

RCM is a powerful tool for constructing the piperidine core, but its success depends on favoring the intramolecular cyclization over the intermolecular reaction.[5] Furthermore, the nitrogen atom in the substrate can interact with the ruthenium catalyst.

  • Catalyst Poisoning by Basic Nitrogen: The free amine in a piperidine precursor is a Lewis base that can coordinate to the electron-deficient ruthenium center of the catalyst, leading to deactivation.[6]

    • Solution: The nitrogen atom must be protected with an electron-withdrawing group. Standard protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are effective, but a tosyl (Ts) group is often preferred in RCM as it significantly reduces the nucleophilicity and basicity of the nitrogen, preventing catalyst inhibition.[7]

  • Intermolecular vs. Intramolecular Reaction: The formation of oligomers is a classic sign that the intermolecular reaction is competing with or dominating the desired intramolecular cyclization. This is a concentration-dependent phenomenon.

    • Solution: Employ high dilution conditions. RCM reactions for forming medium-sized rings are typically run at low concentrations (0.005 M to 0.05 M) to ensure that the two ends of a single molecule find each other before reacting with another molecule.[6]

  • Catalyst Choice and Activity: First-generation Grubbs (G-I) or Hoveyda-Grubbs (HG-I) catalysts may not be active enough for sterically hindered or electronically demanding substrates.

    • Solution: Use a second-generation catalyst like Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II). These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are significantly more active, stable, and have a broader functional group tolerance, making them the standard choice for challenging RCM reactions.[6][7]

Question 3: I am getting a mixture of diastereomers in my piperidine synthesis. How can I improve the diastereoselectivity?

Symptoms: ¹H NMR or LC-MS analysis of your purified product clearly shows two or more diastereomers, and the ratio is not favorable for your desired product.

Root Cause Analysis & Solutions:

Diastereoselectivity is governed by the relative energies of the transition states leading to the different stereoisomeric products. This can be influenced by steric hindrance, conformational preferences of the ring, and the reaction mechanism.

  • Hydrogenation of Substituted Tetrahydropyridines/Pyridines: When reducing a substituted pyridine or tetrahydropyridine to a piperidine, the catalyst and the existing substituents on the ring direct the approach of hydrogen.

    • Solution: The choice of hydrogenation catalyst can dramatically influence the outcome. For example, hydrogenation using 10% Pd/C often favors the delivery of hydrogen from the sterically less hindered face, which can lead to the trans-isomer.[8] In contrast, using PtO₂ (Adams' catalyst) may favor the formation of the cis-isomer.[8] Screening different catalysts is essential.

  • Influence of the N-Protecting Group: The size and nature of the protecting group on the nitrogen can exert significant steric control, influencing the conformation of the ring and directing the approach of incoming reagents.[8]

    • Solution: A bulky N-protecting group (like Boc) may bias the conformation of an intermediate, leading to higher diastereoselectivity. If you are using a small protecting group (e.g., methyl) and observing poor selectivity, consider switching to a bulkier one.

  • Post-Synthesis Epimerization: If your reaction kinetically favors the undesired diastereomer, it may be possible to isomerize it to the more thermodynamically stable product.

    • Solution: This is most effective for stereocenters alpha to a carbonyl or other activating group. For a 3-substituted piperidin-4-one, for instance, treatment with a base (e.g., NaOMe in MeOH or potassium tert-butoxide in THF) can deprotonate the C3 position, forming a planar enolate.[8] Re-protonation can then lead to a mixture of diastereomers, often enriched in the thermodynamically more stable isomer (typically where the C3 substituent is equatorial).

Frequently Asked Questions (FAQs)

Q1: What are the primary modern strategies for achieving an enantioselective synthesis of 3-substituted piperidines?

There are several powerful strategies, with the choice depending on the desired substitution pattern and available starting materials.

  • Catalytic Asymmetric Functionalization of Pyridine Derivatives: This is a highly versatile approach that starts from readily available pyridines. The process involves a three-step sequence: (i) partial reduction of pyridine to a dihydropyridine intermediate, (ii) a key enantioselective C-C bond-forming reaction, and (iii) final reduction to the piperidine.[9][10] A state-of-the-art example is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with a dihydropyridine to install the C3 substituent with excellent enantioselectivity.[2][11][12]

  • Asymmetric Hydrogenation: As discussed in the troubleshooting section, the direct hydrogenation of activated 3-substituted pyridinium salts using chiral transition metal catalysts (e.g., Rh-JosiPhos) is a direct method to access chiral piperidines.[3][4]

  • Organocatalysis: Chiral small molecules, such as proline derivatives, can catalyze domino or cascade reactions to build the piperidine ring stereoselectively. A common example is a domino Michael addition/aminalization process where aldehydes react with nitroolefins to form polysubstituted piperidines with excellent enantioselectivity, creating multiple stereocenters in a single step.[1][13]

  • Chemo-enzymatic Methods: This strategy leverages the high selectivity of enzymes. For instance, a cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into highly enantioenriched 3-substituted piperidines under mild, environmentally benign conditions.[14][15]

Diagram: Major Enantioselective Strategies

G cluster_0 Dearomatization Routes cluster_1 Cyclization Route start Pyridine / Acyclic Precursors strategy1 1. Catalytic Asymmetric Functionalization (e.g., Reductive Heck) start->strategy1 strategy2 2. Asymmetric Hydrogenation (of Pyridinium Salt) start->strategy2 strategy4 4. Chemo-Enzymatic Dearomatization start->strategy4 strategy3 3. Organocatalytic Domino Cyclization (e.g., Michael Addition) start->strategy3 product Enantioenriched 3-Substituted Piperidine strategy1->product strategy2->product strategy4->product strategy3->product

Caption: Overview of key synthetic strategies.

Q2: How do I choose the right N-protecting group for my multi-step piperidine synthesis?

The choice of an N-protecting group is a critical strategic decision that impacts not only the protection of the amine but also the reactivity and stereoselectivity of subsequent steps. An ideal group is introduced in high yield, is stable to downstream reaction conditions, and can be removed selectively without affecting other functional groups ("orthogonality").[16]

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂OStable to base, hydrogenation, nucleophiles.Strong Acid: TFA in DCM; 4M HCl in dioxane.[16]Most common, versatile group. Its bulk can influence diastereoselectivity. Not stable to acidic conditions.
Cbz (Carboxybenzyl)Cbz-ClStable to acid, base (most conditions).Hydrogenolysis: H₂, Pd/C.[16]Orthogonal to Boc. Ideal when acidic/basic conditions are needed elsewhere. Cannot be used if other reducible groups (alkenes, alkynes) are present and need to be preserved.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-ClStable to acid, hydrogenation.Base: 20% Piperidine in DMF.[16][17][18]Very mild deprotection. Common in peptide synthesis. Orthogonal to both Boc and Cbz. The protecting group itself is large.
Tosyl (Ts)Ts-ClVery robust. Stable to strong acid/base, oxidation, RCM catalysts.Harsh Reduction: Na/liquid NH₃; Mg/MeOH.Excellent for rendering the nitrogen non-nucleophilic and non-basic, making it ideal for RCM.[19] Deprotection requires harsh conditions that may not be compatible with other functional groups.

Key Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

Adapted from Fletcher, S. P. et al., J. Am. Chem. Soc. 2023.[2][11]

This protocol describes the key enantioselective step for coupling an arylboronic acid with a dihydropyridine intermediate.

Step 1: Catalyst Pre-activation

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the resulting catalyst solution at 70 °C for 10 minutes.

Step 2: Asymmetric Coupling

  • To the pre-activated catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv).

  • Add the dihydropyridine substrate (phenyl pyridine-1(2H)-carboxylate, 0.5 mmol, 1 equiv).

  • Stir the reaction mixture vigorously at 70 °C for 20 hours.

  • Upon completion (monitor by TLC or LC-MS), cool the reaction to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with diethyl ether (5 mL).

  • Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of diethyl ether.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyridine.

Protocol 2: N-Boc Protection of a Piperidine

General Procedure.[16]

  • Dissolve the 3-substituted piperidine (1 equivalent) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine, which is often pure enough for the next step.

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

General Procedure.[16]

  • Dissolve the N-Boc protected piperidine (1 equivalent) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).

  • The product is obtained as the TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃), then dry and concentrate.

References

Technical Support Center: By-product Formation in the Reduction of 3-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with this important synthetic transformation. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Introduction

The reduction of 3-methoxypyridine to 3-methoxypiperidine is a crucial step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While seemingly straightforward, this reaction can be prone to the formation of various by-products, leading to reduced yields, complex purification procedures, and potential downstream complications. This guide will address the most common issues encountered during this reduction, providing clear, actionable advice to help you achieve a clean and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.

Issue 1: Presence of a More Polar By-product, Inconsistent with Incomplete Reduction

Observed Problem: You observe a significant by-product that is more polar than the starting material and the desired product on your TLC or LC-MS analysis. This by-product has a mass corresponding to the loss of a methyl group.

Probable Cause: Demethylation

The most common more-polar by-product is 3-hydroxypiperidine . This arises from the cleavage of the methyl ether, a process known as demethylation.

  • Mechanism: This can occur under harsh reaction conditions, particularly with certain catalysts and high temperatures. Some Lewis acidic reagents or acidic conditions can also promote this side reaction. For instance, certain palladium or platinum catalysts can facilitate hydrodealkylation at elevated temperatures.

Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature is the first and most effective step to mitigate demethylation.

  • Catalyst Selection:

    • If using a heterogeneous catalyst like Pd/C or PtO₂, consider switching to a milder catalyst or a different support. For example, rhodium on carbon (Rh/C) can sometimes be more selective.[1]

    • Evaluate the catalyst loading. A lower catalyst loading might reduce the incidence of side reactions.

  • Solvent Choice: Ensure your solvent is inert and does not contribute to acidic conditions. Protic solvents like ethanol are common, but if demethylation is severe, consider an aprotic solvent like THF or dioxane, although this may require adjusting other reaction parameters.

  • pH Control: If applicable to your reaction conditions, buffering the reaction mixture to maintain a neutral or slightly basic pH can suppress acid-catalyzed demethylation.

Issue 2: Multiple Spots/Peaks Close to the Starting Material Retention Time/Rf

Observed Problem: Your reaction mixture shows several by-products with polarities between the starting 3-methoxypyridine and the final 3-methoxypiperidine.

Probable Cause: Incomplete Reduction

These by-products are likely partially hydrogenated intermediates, such as 3-methoxy-1,2,3,6-tetrahydropyridine and 3-methoxy-1,2-dihydropyridine .

  • Mechanism: The reduction of the pyridine ring is a stepwise process.[2] Insufficient reaction time, low hydrogen pressure, or a deactivated catalyst can lead to the accumulation of these intermediates.

Solutions:

  • Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure (e.g., from 50 psi to 100 psi) can drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by GC-MS or LC-MS and continue until the starting material and intermediates are fully consumed.

  • Catalyst Activity:

    • Ensure your catalyst is fresh and active. The nitrogen atom in pyridine can act as a catalyst poison.[1]

    • Consider adding a small amount of a weak acid (e.g., acetic acid) to protonate the pyridine nitrogen, which can reduce catalyst poisoning and activate the ring towards reduction. However, be mindful that this can increase the risk of demethylation.[3]

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote by-product formation. A careful optimization of the temperature is necessary.

Issue 3: Unexpected By-product with a Similar Polarity to the Product

Observed Problem: You have a persistent impurity that co-elutes with your product or is very difficult to separate by standard chromatography.

Probable Cause: Isomeric By-products or N-Alkylation

  • Positional Isomers: While less common, under certain conditions, rearrangement or isomerization on the catalyst surface could lead to the formation of other methoxypiperidine isomers.

  • N-Alkylation: If your solvent is an alcohol (e.g., methanol, ethanol) and the reaction is run at high temperatures with certain catalysts, N-alkylation of the product piperidine can occur, forming N-methyl-3-methoxypiperidine or N-ethyl-3-methoxypiperidine .

Solutions:

  • Analytical Characterization: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC) to definitively identify the structure of the impurity.

  • Solvent Change: If N-alkylation is suspected, switch to a non-alcoholic solvent like THF, ethyl acetate, or cyclohexane.

  • Purification Strategy:

    • If the impurity is an isomer, consider derivatization of the secondary amine of your product (e.g., Boc protection) to alter its chromatographic properties, allowing for separation.

    • For N-alkylated impurities, which are tertiary amines, their basicity is different from the secondary amine of the desired product. This can be exploited through acidic extraction or specialized chromatography.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for minimizing by-products in the reduction of 3-methoxypyridine?

The "best" reducing agent depends on the scale of your reaction and the available equipment.

  • Catalytic Hydrogenation (H₂/Catalyst): This is often the cleanest and most scalable method.

    • Pd/C: Widely used, but can sometimes cause demethylation at higher temperatures.

    • PtO₂ (Adams' catalyst): A very active catalyst that can often be used under milder conditions.[3]

    • Raney Nickel: A cost-effective option, but may require higher pressures and temperatures, increasing the risk of side reactions.

    • Rh/C: Can offer high selectivity and is often effective for substituted pyridines.[1]

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce the aromatic pyridine ring on its own. It requires activation, for example, by converting the pyridine to a pyridinium salt first. This adds steps and can introduce other impurities.

Q2: How can I effectively monitor the reaction to prevent the formation of intermediates?

  • GC-MS: This is an excellent technique for this reaction. It allows you to monitor the disappearance of the starting material and the appearance of the product and any volatile by-products. You can often see the partially hydrogenated intermediates as well.

  • LC-MS: Useful for less volatile by-products and for reactions in non-volatile solvents.

  • TLC: A quick and easy way to get a qualitative sense of the reaction progress. Staining with potassium permanganate can help visualize all components.

Q3: What are the best methods for purifying 3-methoxypiperidine from the common by-products?

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be very effective for separating 3-methoxypiperidine from less volatile (e.g., 3-hydroxypiperidine) or more volatile impurities.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking) is often effective.

  • Acid-Base Extraction: This can be used to separate the basic piperidine product from non-basic impurities. To separate 3-methoxypiperidine (a secondary amine) from N-alkylated by-products (tertiary amines), careful pH control during extraction can sometimes be effective due to the difference in their pKa values.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using PtO₂

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Methoxypyridine

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-methoxypyridine (1 eq) in ethanol (10-20 volumes).

  • Carefully add PtO₂ (1-5 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) 3-5 times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxypiperidine.

  • Purify by distillation or column chromatography as needed.

Protocol 2: By-product Analysis by GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is a good starting point.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • If the catalyst is suspended, filter the aliquot through a small plug of silica or a syringe filter.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

By comparing the retention times and mass spectra to authentic standards or by interpreting the fragmentation patterns, you can identify and quantify the components of your reaction mixture.

Visualizations

Reaction Pathway and Potential By-products

Byproduct_Formation cluster_main_path Desired Reaction Pathway cluster_side_reactions Side Reactions 3-MPy 3-Methoxypyridine Intermediates Partially Hydrogenated Intermediates 3-MPy->Intermediates Incomplete Reduction 3-HP 3-Hydroxypiperidine 3-MPy->3-HP Demethylation 3-MP 3-Methoxypiperidine (Product) Intermediates->3-MP Complete Reduction N-Alkylated N-Alkylated Piperidine 3-MP->N-Alkylated N-Alkylation

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions Problem Low Yield or Impure Product Analyze Analyze by GC-MS/LC-MS/NMR Problem->Analyze Identify Identify By-products Analyze->Identify Demethylation Demethylation (3-Hydroxypiperidine) Identify->Demethylation More polar by-product Incomplete Incomplete Reduction (Intermediates) Identify->Incomplete Intermediate polarity Other Other Impurities (e.g., N-Alkylation) Identify->Other Similar polarity Sol_Demethyl Lower Temp Change Catalyst Control pH Demethylation->Sol_Demethyl Sol_Incomplete Increase H2 Pressure Extend Time Check Catalyst Activity Incomplete->Sol_Incomplete Sol_Other Change Solvent Optimize Purification Other->Sol_Other

References

Technical Support Center: Troubleshooting N-alkylation Reactions of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The N-alkylation of piperidines, while a cornerstone of medicinal chemistry, is often plagued by challenges ranging from low yields to intractable product mixtures. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring scientific integrity and experimental success.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the N-alkylation of substituted piperidines. Each issue is analyzed for its root causes, and actionable solutions are provided with explanations grounded in chemical principles.

Question 1: My N-alkylation reaction is sluggish, showing low conversion of the starting piperidine. What's going wrong?

Answer:

A slow or incomplete N-alkylation reaction is a frequent issue that can often be traced back to several key factors related to reaction kinetics and equilibrium.

Probable Causes & Solutions:

  • Inadequate Base: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid protonates the starting piperidine, rendering the nitrogen lone pair non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Incorporate a base to scavenge the acid as it forms. The choice of base is critical and depends on the substrate's sensitivity.

      • Weak Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective and commonly used. K₂CO₃ is often preferred in solvents like DMF or acetonitrile.[2][3]

      • Non-Nucleophilic Organic Bases: For more sensitive substrates where inorganic bases may cause side reactions, hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) are excellent choices.[1][2]

      • Strong Bases: For poorly reactive piperidines, a stronger base like sodium hydride (NaH) can be used to deprotonate the piperidine prior to adding the alkylating agent. This is typically done at 0°C in an anhydrous solvent like DMF or THF.[2]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can impede the SN2 transition state, drastically slowing the reaction.[1][4]

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1]

      • Switch to a Less Hindered Alkylating Agent: If possible, consider if a less sterically demanding alkylating agent can be used.

      • Consider Alternative Methods: For severely hindered systems, direct alkylation may not be feasible. Reductive amination is an excellent alternative that is less sensitive to steric bulk around the nitrogen atom.[5]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation as they can solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity.[3][6]

Question 2: My reaction is producing a significant amount of a highly polar byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated piperidine, which is also a nucleophile, reacts further with the alkylating agent.[5] This is particularly problematic because the product amine is often more nucleophilic than the starting secondary amine.[7]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry:

    • Use an Excess of Piperidine: Employing a 2 to 5-fold excess of the starting piperidine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[5] This is often a practical solution if the piperidine is inexpensive and easily separable from the product.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over several hours using a syringe pump maintains a low concentration of the alkylating agent in the reaction mixture.[2][5] This ensures that any given molecule of the alkylating agent is more likely to encounter a molecule of the starting piperidine rather than the product.

  • Choice of Reaction Conditions:

    • Base Selection: Using a bulky, non-nucleophilic base can sometimes help minimize over-alkylation.[7]

    • Solvent and Temperature: Running the reaction at a lower temperature, if feasible, can sometimes increase the selectivity for mono-alkylation.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is arguably the most effective method to ensure mono-alkylation. The reaction involves forming an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ. This pathway does not produce a product that can be further alkylated under the reaction conditions.[5] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).

    • N-Acylation followed by Reduction: The piperidine can be acylated with an acyl chloride or anhydride, and the resulting amide can then be reduced to the N-alkyl piperidine using a reducing agent like lithium aluminum hydride (LiAlH₄).[8]

G start Over-alkylation Observed? strategy1 Adjust Stoichiometry: - Use excess piperidine (2-5 eq.) - Slow addition of alkylating agent start->strategy1 Yes outcome1 Mono-alkylation Favored strategy1->outcome1 Successful outcome2 Problem Persists strategy1->outcome2 Not Sufficient strategy2 Alternative Method: Reductive Amination strategy2->outcome1 strategy3 Alternative Method: N-Acylation then Reduction strategy3->outcome1 outcome2->strategy2 outcome2->strategy3

Caption: Decision workflow for troubleshooting over-alkylation.

Question 3: I am attempting to N-alkylate a piperidine with multiple reactive sites (e.g., another nucleophilic group). How can I achieve selective N-alkylation?

Answer:

Achieving selectivity in molecules with multiple nucleophilic centers is a classic challenge in organic synthesis. The key is to exploit the differences in reactivity between the nucleophilic sites or to use protecting groups.

Strategies for Selective N-Alkylation:

  • Exploiting Inherent Reactivity:

    • Nucleophilicity: In many cases, the secondary amine of the piperidine ring is significantly more nucleophilic than other functional groups like phenols, primary anilines, or amides. Running the reaction under mild conditions (e.g., K₂CO₃ in MeCN at room temperature) may be sufficient to achieve selective N-alkylation.

    • pH Control: The pKa values of the different nucleophilic groups can be exploited. For example, at a specific pH, the piperidine nitrogen might be largely deprotonated and nucleophilic, while another amine might be protonated and unreactive.

  • Protecting Group Strategy:

    • Concept: If inherent selectivity is not achievable, the most reliable strategy is to "protect" the other nucleophilic groups, rendering them unreactive. After the N-alkylation is complete, the protecting groups are removed.

    • Common Protecting Groups for Amines: Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. They are stable to many N-alkylation conditions and can be selectively removed. For instance, a primary amine can be protected as a Boc-carbamate, the piperidine can be alkylated, and then the Boc group can be removed with acid.

    • Common Protecting Groups for Alcohols/Phenols: Ethers (e.g., benzyl, silyl ethers like TBS) or esters can be used to protect hydroxyl groups.

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions
Primary/Secondary AmineBoc (tert-butyloxycarbonyl)Boc₂O, base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl)
Primary/Secondary AmineCbz (Benzyloxycarbonyl)Cbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)
Alcohol/PhenolTBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)
Alcohol/PhenolBn (Benzyl)BnBr, base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C)

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose procedure for N-alkylation of a simple substituted piperidine?

A1: A robust starting point for many substituted piperidines is the use of an alkyl bromide with potassium carbonate as the base in DMF.

General Experimental Protocol:

  • To a solution of the substituted piperidine (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1-1.2 eq.) to the mixture.[2]

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Q2: When should I consider using reductive amination instead of direct alkylation?

A2: Reductive amination is a superior choice under several circumstances:

  • To prevent over-alkylation: As discussed, it is the most reliable method to obtain mono-alkylated products.[5]

  • With sterically hindered substrates: When either the piperidine or the alkylating agent is very bulky, SN2 alkylation can be extremely slow. Reductive amination is often more efficient.

  • When the "alkyl halide" is an aldehyde or ketone: This method allows for the direct use of carbonyl compounds as the alkyl source.

  • To avoid harsh bases: Reductive aminations are typically run under mildly acidic or neutral conditions, which is beneficial for base-sensitive substrates.

Q3: My product is a salt after the reaction. How do I convert it to the free base for purification?

A3: If the reaction is performed without a base, the product will be the hydrohalide salt.[2] Even with a base, some salt may form. To isolate the free amine:

  • After the reaction, remove the solvent.

  • Dissolve or suspend the residue in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2]

  • Transfer the mixture to a separatory funnel. If CO₂ is evolved (from bicarbonate), vent frequently.

  • Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the free amine.[2]

Q4: How can I effectively purify my N-alkylated piperidine product?

A4: Purification strategies depend on the properties of your product and the impurities present.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient of ethyl acetate in hexanes. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent the product from streaking on the silica gel, which is common for basic amines.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent option. Alternatively, the free base can be converted to a crystalline salt (e.g., hydrochloride, tartrate) for purification, and then the free base can be regenerated if needed.

  • Acid-Base Extraction: This can be used to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure amine back into an organic solvent.

G start Crude Product is_solid Is product a solid? start->is_solid is_volatile Is product a volatile liquid? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Silica Gel Chromatography (add 0.5% Et3N to eluent) is_volatile->chromatography No distillation Distillation (under vacuum) is_volatile->distillation Yes acid_base Acid-Base Extraction chromatography->acid_base Impure? recrystallize->acid_base Impure? distillation->acid_base Impure?

Caption: General purification workflow for N-alkylated piperidines.

References

Technical Support Center: Optimization of Reaction Conditions for (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of (R)-3-Methoxypiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral piperidine derivatives, which are crucial building blocks in numerous pharmaceutical agents.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important intermediate.

I. Strategic Overview: Synthetic Pathways to (R)-3-Methoxypiperidine

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and optical purity. The general approach involves the synthesis of a chiral precursor, followed by methylation of the hydroxyl group and subsequent formation of the hydrochloride salt.

A common synthetic strategy begins with the preparation of a chiral 3-hydroxypiperidine derivative. This can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis.[3][4][5] Once the chiral alcohol is obtained, the next critical step is the O-methylation, followed by the final salt formation.

Below is a generalized workflow illustrating the key stages of the synthesis.

Synthetic_Workflow cluster_0 Synthesis of Chiral Precursor cluster_1 Core Synthesis & Purification Racemic_3-hydroxypiperidine Racemic 3-Hydroxypiperidine Chiral_Resolution Chiral Resolution Racemic_3-hydroxypiperidine->Chiral_Resolution e.g., with chiral acid (R)-3-Hydroxypiperidine (R)-3-Hydroxypiperidine Chiral_Resolution->(R)-3-Hydroxypiperidine Asymmetric_Synthesis Asymmetric Synthesis Asymmetric_Synthesis->(R)-3-Hydroxypiperidine N-Protection N-Protection (e.g., Boc) (R)-3-Hydroxypiperidine->N-Protection O-Methylation O-Methylation N-Protection->O-Methylation N-Deprotection N-Deprotection O-Methylation->N-Deprotection Salt_Formation Salt Formation (HCl) N-Deprotection->Salt_Formation Final_Product (R)-3-Methoxypiperidine Hydrochloride Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.

General Chemistry & Starting Materials

Q1: What are the most common starting materials for the synthesis of (R)-3-Methoxypiperidine?

A1: Typically, the synthesis begins with a chiral source of 3-hydroxypiperidine. Common routes include the chiral resolution of racemic 3-hydroxypiperidine using a resolving agent like L-camphorsulfonic acid or through asymmetric synthesis from precursors such as D-glutamic acid.[6][7] The choice of starting material often depends on factors like cost, scalability, and desired enantiomeric purity.

Q2: Why is N-protection of the piperidine ring necessary before O-methylation?

A2: The nitrogen atom in the piperidine ring is a nucleophile and can compete with the hydroxyl group during the methylation step, leading to the formation of the undesired N-methylated byproduct, 1-methyl-3-methoxypiperidine.[8][9][10] Protecting the nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prevents this side reaction and ensures selective O-methylation.[11]

Reaction Condition Optimization

Q3: What are the key parameters to control during the O-methylation step?

A3: The O-methylation of N-Boc-(R)-3-hydroxypiperidine is a critical step. Key parameters to optimize include:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to deprotonate the hydroxyl group. The amount of base should be slightly in excess (e.g., 1.1-1.2 equivalents).

  • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents.[12] Using a slight excess (1.1-1.5 equivalents) is typical.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred to ensure the solubility of the reactants and to avoid side reactions.

  • Temperature: The reaction is usually carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products, then allowed to warm to room temperature.

Q4: How can I effectively monitor the progress of the N-Boc deprotection step?

A4: The removal of the Boc protecting group is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple method is to spot the reaction mixture on a TLC plate and compare it to the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected amine) indicates the reaction is complete.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in O-Methylation Step Incomplete deprotonation of the hydroxyl group.- Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH).- Use a slight excess of the base (1.1-1.2 eq.).- Allow sufficient time for the deprotonation to occur before adding the methylating agent.
Inactive or insufficient methylating agent.- Use a fresh, high-purity methylating agent (e.g., methyl iodide).- Consider using a slight excess of the methylating agent (1.1-1.5 eq.).
Competitive N-methylation.- Confirm that the N-protection step went to completion before proceeding with O-methylation.- Use a non-nucleophilic base to avoid deprotection of the N-Boc group.
Incomplete N-Boc Deprotection Insufficient acid strength or concentration.- Use a strong acid such as TFA or 4M HCl in dioxane.[14]- Increase the equivalents of acid or the reaction time.[15]
Presence of acid-scavenging impurities.- Ensure the starting material is pure and free of basic impurities.
Formation of Impurities During Salt Formation Product is oily and does not crystallize.- Ensure complete removal of the solvent before adding the acid.- Cool the mixture to a lower temperature (0-5 °C) to induce crystallization.[16]- Use a seed crystal to initiate crystallization.
Incorrect stoichiometry of HCl.- Carefully add a stoichiometric amount of concentrated HCl or a solution of HCl in a suitable solvent (e.g., isopropanol).
Low Enantiomeric Purity of Final Product Incomplete chiral resolution of the starting material.- Optimize the chiral resolution step by adjusting the solvent system and crystallization conditions.[17]- Perform multiple recrystallizations to improve enantiomeric excess (ee).
Racemization during any of the synthetic steps.- Avoid harsh reaction conditions (e.g., high temperatures, strongly basic or acidic conditions) that could lead to racemization.

IV. Detailed Experimental Protocols

Protocol 1: N-Protection of (R)-3-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (R)-3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

Procedure:

  • To a solution of (R)-3-hydroxypiperidine in toluene and water, add a solution of sodium hydroxide.

  • Cool the mixture to 0-5 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain N-Boc-(R)-3-hydroxypiperidine.

Protocol 2: O-Methylation of N-Boc-(R)-3-Hydroxypiperidine

This protocol details the methylation of the hydroxyl group.

Materials:

  • N-Boc-(R)-3-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of N-Boc-(R)-3-hydroxypiperidine in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-(R)-3-methoxypiperidine.

Protocol 3: N-Deprotection and Salt Formation

This protocol describes the removal of the Boc group and the formation of the hydrochloride salt.

Materials:

  • N-Boc-(R)-3-methoxypiperidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(R)-3-methoxypiperidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add an excess of 4M HCl in 1,4-dioxane to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

V. Visualization of Key Processes

Decision Tree for Troubleshooting Low Yield in O-Methylation

Troubleshooting_O_Methylation Start Low Yield in O-Methylation Check_Deprotonation Check Deprotonation Conditions Start->Check_Deprotonation Check_Methylating_Agent Check Methylating Agent Start->Check_Methylating_Agent Check_Side_Reactions Check for Side Reactions Start->Check_Side_Reactions Incomplete_Deprotonation Incomplete Deprotonation? Check_Deprotonation->Incomplete_Deprotonation Inactive_Agent Inactive/Insufficient Agent? Check_Methylating_Agent->Inactive_Agent N_Methylation N-Methylation Occurring? Check_Side_Reactions->N_Methylation Incomplete_Deprotonation->Check_Methylating_Agent No Solution_Base Use stronger/drier base (e.g., fresh NaH). Increase equivalents. Incomplete_Deprotonation->Solution_Base Yes Inactive_Agent->Check_Side_Reactions No Solution_Agent Use fresh MeI. Increase equivalents. Inactive_Agent->Solution_Agent Yes Solution_N_Protection Verify complete N-protection before O-methylation. N_Methylation->Solution_N_Protection Yes

Caption: Decision tree for troubleshooting low yield in the O-methylation step.

VI. References

  • LookChem. 3-METHOXYPIPERIDINE. --INVALID-LINK--

  • Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. --INVALID-LINK--

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. --INVALID-LINK--

  • ChemBK. 3-Methoxypiperidine. --INVALID-LINK--

  • PubChem. 3-Methoxypiperidine | C6H13NO | CID 4341744. --INVALID-LINK--

  • Google Patents. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. --INVALID-LINK--

  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. --INVALID-LINK--

  • Sigma-Aldrich. 3-Methoxypiperidine hydrochloride 97%. --INVALID-LINK--

  • Google Patents. An asymmetric synthesis method for (R)-3-amino piperidine derivatives. --INVALID-LINK--

  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. --INVALID-LINK--

  • Google Patents. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method. --INVALID-LINK--

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--

  • PubChem. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016. --INVALID-LINK--

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. --INVALID-LINK--

  • BenchChem. Technical Support Center: Chiral Synthesis of Aminopiperidines. --INVALID-LINK--

  • Unchained Labs. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. --INVALID-LINK--

  • SciSpace. An asymmetric synthesis method for (R)-3-amino piperidine derivatives. --INVALID-LINK--

  • PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. --INVALID-LINK--

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. --INVALID-LINK--

  • ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. --INVALID-LINK--

  • MDPI. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. --INVALID-LINK--

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. --INVALID-LINK--

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. --INVALID-LINK--

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. --INVALID-LINK--

  • Organic Chemistry Portal. Piperidine synthesis. --INVALID-LINK--

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. --INVALID-LINK--

  • RSC Publishing. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. --INVALID-LINK--

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. --INVALID-LINK--

  • Reddit. Synthesis Of Chiral Piperidines : r/OrganicChemistry. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. --INVALID-LINK--

  • CAS Common Chemistry. 3-Hydroxy-1-methylpiperidine. --INVALID-LINK--

  • PubMed Central. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. --INVALID-LINK--

  • CymitQuimica. CAS 3554-74-3: 3-Hydroxy-1-methylpiperidine. --INVALID-LINK--

  • PubChem. 4-Methoxypiperidine | C6H13NO | CID 77666. --INVALID-LINK--

  • BenchChem. improving the yield of trimethoprim hydrochloride synthesis reactions. --INVALID-LINK--

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. --INVALID-LINK--

  • White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. --INVALID-LINK--

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. --INVALID-LINK--

References

Identifying common impurities in (R)-3-Methoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating Impurity Profiling of (R)-3-Methoxypiperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide addresses common questions and troubleshooting scenarios encountered when working with this compound, a valuable chiral building block in pharmaceutical development.[1] We will delve into the origins of common impurities and provide systematic workflows for their identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound and where do they come from?

The purity of any synthesized chemical is influenced by its synthetic route, purification methods, and storage conditions. For this compound, impurities can be broadly categorized into several classes. Understanding their origin is the first step in effective quality control.

Table 1: Summary of Potential Impurities in this compound

Impurity ClassSpecific Example(s)Plausible Origin
Chiral Impurity (S)-3-MethoxypiperidineIncomplete stereoselectivity during synthesis or resolution of a racemic mixture.
Process-Related: Starting Materials (R)-3-HydroxypiperidineIncomplete methylation reaction.
3-MethoxypyridineIncomplete reduction during hydrogenation of the pyridine ring.[2]
Process-Related: By-Products Piperidine (unsubstituted)Over-reduction or side reactions leading to loss of the methoxy group.
3-HydroxypiperidineCleavage of the methyl ether bond during acidic workup or purification.
Degradation Products (R)-3-Methoxypiperidine N-oxideOxidation due to improper storage or exposure to air/oxidizing agents.
Residual Solvents & Reagents Toluene, Methanol, Dichloromethane, TriethylamineSolvents used during synthesis and purification; reagents used in specific reaction steps.
Q2: My primary concern is enantiomeric purity. What is the best method to quantify the (S)-enantiomer in my sample?

Quantifying the unwanted (S)-enantiomer is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its robustness and accuracy.

The Challenge: (R)-3-Methoxypiperidine lacks a strong UV chromophore, making direct detection by HPLC-UV difficult. Therefore, pre-column derivatization is necessary to attach a UV-active tag to the secondary amine.

Workflow for Chiral HPLC Analysis:

G quench quench inject inject quench->inject

Detailed Protocol: Derivatization with Benzoyl Chloride

  • Preparation : In separate vials, accurately weigh ~10 mg of your (R)-3-Methoxypiperidine HCl sample and ~10 mg of a racemic (RS)-3-Methoxypiperidine HCl standard.

  • Dissolution : Dissolve each sample in 5 mL of dichloromethane. Add 1.5 equivalents of a non-nucleophilic base like triethylamine to neutralize the hydrochloride and catalyze the reaction.

  • Derivatization : To each vial, slowly add 1.2 equivalents of benzoyl chloride.[4] Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC for completion.

  • Workup : Quench the reaction by adding 2 mL of saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analysis : Dilute an aliquot of the organic layer with the mobile phase and inject it into the HPLC system.

Typical HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol is common.[3] A typical starting point is 95:5 Hexane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

Trustworthy Validation: The analysis of the derivatized racemic standard is crucial. It validates that the method can successfully separate the two enantiomers and establishes their respective retention times. The peak corresponding to your derivatized (R)-enantiomer sample should align with one of the peaks from the racemic standard.

Q3: I'm seeing several unexpected peaks in my achiral GC-MS analysis. How can I systematically identify them?

A systematic approach is key to avoiding assumptions and reaching a confident identification. This workflow combines chromatographic data with mass spectrometry to logically deduce the identity of unknown impurities.

Systematic Impurity Identification Workflow:

G start Unknown Peak Detected in GC/LC Chromatogram ms_check Step 1: Obtain Mass Spectrum Determine the molecular ion (M+) peak from GC-MS or LC-MS. start->ms_check compare_known Step 2: Compare Mass to Knowns Does M+ match the expected mass of: - Starting Materials? - Reagents? - Solvents? ms_check->compare_known pathway_check Step 3: Hypothesize Side Reactions Does M+ correspond to a plausible by-product or degradant? (e.g., M-14 for demethylation, M+16 for oxidation) compare_known->pathway_check No confirm Step 4: Confirm with Standard If a hypothesis is formed, inject a pure standard of the suspected impurity to confirm retention time and mass spectrum. compare_known->confirm Yes pathway_check->confirm Yes elucidate Step 5: Structural Elucidation If still unknown, isolate the impurity (e.g., by preparative HPLC) and perform NMR spectroscopy for definitive structural analysis. pathway_check->elucidate No identified Impurity Identified confirm->identified elucidate->identified

Expert Insights on the Workflow:

  • Step 1 & 2 (Low-Hanging Fruit): Always start by comparing the molecular weight of the impurity to the most obvious sources. A GC-MS method is generally suitable for analyzing piperazine-related compounds and their impurities.[5] Check your lab notebook for all reagents and solvents used in the synthesis and purification.

  • Step 3 (Chemical Intuition): This is where expertise comes into play. Consider the reactions involved. If a methylation step was performed, demethylation (Mass = M-14) is a plausible side reaction. As a secondary amine, oxidation to an N-oxide (Mass = M+16) is a common degradation pathway.[6]

  • Step 4 & 5 (Confirmation is Key): Never rely solely on mass data for final identification. Chromatographic confirmation against a certified reference standard is the most reliable method. If a standard is unavailable, full structural elucidation by Nuclear Magnetic Resonance (NMR) is the authoritative, albeit more resource-intensive, approach.[7]

Q4: How should I properly store this compound to minimize the formation of degradation impurities?

Proper storage is a simple but critical aspect of maintaining the integrity of your material. The hydrochloride salt is generally more stable than the free amine, but precautions are still necessary.

  • Container: Store in a tightly sealed, airtight container to minimize exposure to atmospheric oxygen and moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. The compound is noted to be air-sensitive.[8][9]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended to slow down potential degradation reactions.[9][10]

  • Light: Protect from light, as UV exposure can sometimes catalyze oxidative degradation.[10]

By following these guidelines, you can significantly reduce the risk of forming degradation products like the N-oxide, ensuring the material's purity over time.

References

Technical Support Center: Side-Product Analysis in Reactions Involving (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-3-Methoxypiperidine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side-product formations encountered during reactions with this valuable chiral building block. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to address specific issues you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable protocols to diagnose and resolve the problem.

Q1: My N-acylation/N-alkylation reaction of (R)-3-Methoxypiperidine has a low yield, and I see multiple spots on my TLC. What are the likely culprits?

Low yields and multiple spots on a TLC plate are common indicators of incomplete reactions and the formation of side-products. For this compound, several factors could be at play.

Causality and Diagnosis:

  • Incomplete Neutralization of the Hydrochloride Salt: this compound is a salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic.[1][2][3] For the N-acylation or N-alkylation to proceed, the free base must be generated in situ. Insufficient base will result in a significant portion of your starting material remaining as the unreactive salt, leading to low conversion.

  • Formation of Over-acylated/Over-alkylated Products: As a secondary amine, the initial product of N-acylation or N-alkylation is still nucleophilic and can react further. In N-acylation, this can lead to the formation of a diacylated product, though this is less common with hindered amines.[2] In N-alkylation, the formation of a quaternary ammonium salt is a more frequent issue, especially if the alkylating agent is used in excess or is highly reactive.[1]

  • Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Any water present in the reaction will lead to the formation of the corresponding carboxylic acid, which will not react with the amine and will consume the base.[3][4]

Visualizing the Problem:

Caption: Troubleshooting flowchart for low yield in N-acylation/N-alkylation.

Solutions and Protocols:

Protocol 1: Ensuring Complete Neutralization

  • Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][2] An excess of the base (1.5-2.0 equivalents) is recommended to ensure complete neutralization of the hydrochloride salt and to scavenge the acid produced during the reaction.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or ACN).[2][4]

    • Add the base (1.5-2.0 eq) and stir the mixture for 15-30 minutes at room temperature before adding the electrophile. This allows for the complete formation of the free amine.

Protocol 2: Minimizing Over-alkylation/Over-acylation

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating or acylating agent if possible.

  • Slow Addition: Add the alkylating or acylating agent dropwise to the reaction mixture, preferably using a syringe pump.[5] This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the product.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Q2: I'm concerned about the stereochemical integrity of my product. How can I detect and prevent epimerization of the (R)-center?

Maintaining the stereochemical purity of (R)-3-Methoxypiperidine is crucial for its application in drug development. Epimerization to the (S)-enantiomer is a potential side reaction, especially under basic conditions or during purification.

Causality and Diagnosis:

Solutions and Protocols:

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

  • Method Development: Developing a chiral HPLC method is key to monitoring the enantiomeric excess (ee) of your product.[1]

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Lux® columns are often effective for separating enantiomers of chiral amines and their derivatives.[2]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an amine additive (like diethylamine) may be needed to improve peak shape.

    • Derivatization: If the product lacks a strong chromophore for UV detection, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to introduce one.[5]

  • Sample Analysis:

    • Prepare a standard of the racemic mixture to establish the retention times of both the (R)- and (S)-enantiomers.

    • Analyze your reaction crude and purified product to determine the enantiomeric excess.

Protocol 4: Minimizing Epimerization Risk

  • Base Selection: Use the mildest effective base for your reaction. While strong bases may be necessary in some cases, their use should be carefully controlled.

  • Temperature and Reaction Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely and work it up as soon as it is complete.

  • Purification: Be mindful of the pH during aqueous workup and extraction. Avoid strongly acidic or basic conditions if possible. When performing column chromatography, use a neutral mobile phase if feasible.

Q3: I've noticed an impurity with a mass corresponding to the loss of a methyl group. What could be happening?

The presence of an impurity with a mass 14 units lower than your expected product suggests the cleavage of the methoxy group, resulting in a 3-hydroxypiperidine derivative.

Causality and Diagnosis:

O-demethylation of aryl methyl ethers is a known reaction, often requiring harsh conditions such as strong acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃).[6][7][8][9] While the methoxy group on an aliphatic ring is generally more stable, it can still be cleaved under certain acidic or Lewis acidic conditions. This could potentially occur if:

  • A strong acid is used for deprotection steps elsewhere in the molecule.

  • The acylating agent is an acyl halide, which generates a hydrohalic acid as a byproduct. If the base is not efficient at scavenging this acid, the reaction medium can become acidic enough to promote ether cleavage.

Visualizing the O-Demethylation Pathway:

Caption: Potential pathway for O-demethylation of the 3-methoxy group.

Solutions and Protocols:

Protocol 5: Preventing O-Demethylation

  • Acid Scavenging: Ensure a sufficient amount of a suitable base is present throughout the reaction to neutralize any generated acid.[1][2]

  • Reagent Choice: If O-demethylation is a persistent issue, consider using a less harsh acylating agent, such as an acid anhydride or employing a peptide coupling reagent (e.g., EDC/HOBt) with a carboxylic acid, which avoids the generation of strong acids.[4]

  • Workup Conditions: During the workup, use a mild base like sodium bicarbonate to neutralize the reaction mixture before extraction.[4] Avoid washing with strong acids.

Frequently Asked Questions (FAQs)

Q: How does the hydrochloride salt of (R)-3-Methoxypiperidine affect its reactivity? A: The hydrochloride salt form significantly reduces the nucleophilicity of the piperidine nitrogen due to protonation. It is essential to use a base to liberate the free amine before it can participate in nucleophilic reactions like N-acylation or N-alkylation.[1][2][3] The choice and amount of base are critical for reaction success.

Q: What are the most common side-products in N-alkylation reactions with this compound? A: The most common side-product is the quaternary ammonium salt, which results from the N-alkylated product reacting with another molecule of the alkylating agent.[1] This is more likely to occur with reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when an excess of the alkylating agent is used. Slow addition of the alkylating agent and using an excess of the piperidine can help minimize this.[5]

Q: Is the methoxy group at the 3-position susceptible to cleavage under standard reaction conditions? A: Under standard, mildly basic or neutral conditions for N-acylation and N-alkylation, the aliphatic methoxy group is generally stable. However, cleavage can occur under strongly acidic conditions, which might be encountered if the acid byproduct of a reaction is not effectively neutralized.[6][8][9]

Q: What analytical techniques are best for identifying these side-products? A: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and identification of multiple components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass of the main product and any impurities, which can provide clues to their identity (e.g., over-alkylation, demethylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the product and any isolated side-products.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric purity and detecting any epimerization.[1][2]

Summary of Potential Side-Products and Mitigation Strategies

Side-ProductCausative FactorsMitigation StrategiesAnalytical Detection
(S)-3-Methoxypiperidine derivative (Epimerization) Prolonged reaction times, high temperatures, strong bases.Use mild bases, control temperature and reaction time.Chiral HPLC
Quaternary Ammonium Salt (Over-alkylation) Excess or highly reactive alkylating agent.Use an excess of the piperidine, slow addition of the alkylating agent.[5]LC-MS, NMR
Diacylated Product (Over-acylation) Excess acylating agent.Control stoichiometry, slow addition.LC-MS, NMR
3-Hydroxypiperidine derivative (O-demethylation) Harsh acidic conditions.Ensure efficient acid scavenging with a suitable base, use milder reagents.LC-MS, NMR
Unreacted Starting Material Incomplete neutralization of the hydrochloride salt.Use sufficient (1.5-2.0 eq) non-nucleophilic base.[1][2]TLC, LC-MS

References

Technical Support Center: Synthesis of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Methoxypiperidine Hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable chiral intermediate. The following sections are structured in a question-and-answer format to directly address common challenges and strategic considerations.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems that may arise during the synthesis. The most common and reliable synthetic route involves three key steps starting from the commercially available N-Boc-(R)-3-hydroxypiperidine:

  • O-methylation: A Williamson ether synthesis to form N-Boc-(R)-3-methoxypiperidine.[1][2]

  • N-deprotection: Acid-mediated removal of the Boc protecting group.[3][4]

  • Salt Formation: Concurrent or subsequent reaction with HCl to yield the final product.

Question 1: My O-methylation step is resulting in a low yield or complete failure. What are the likely causes and how can I fix it?

This is the most critical step for overall yield. Low yields are typically traced back to incomplete deprotonation of the starting alcohol, competing side reactions, or reagent instability.

Potential Causes & Recommended Solutions

  • Incomplete Deprotonation of the Hydroxyl Group: The Williamson ether synthesis requires the formation of an alkoxide, which is a potent nucleophile.[5] If the base is not strong enough or is consumed by ambient moisture, the reaction will not proceed efficiently.

    • Solution 1: Ensure Anhydrous Conditions. Dry your solvent (e.g., THF, DMF) over molecular sieves or by distillation. Ensure your glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solution 2: Use a Sufficiently Strong Base. Sodium hydride (NaH) is a common and effective choice for deprotonating secondary alcohols.[2] It is an irreversible base, which drives the alkoxide formation to completion. Use a slight excess (1.1-1.2 equivalents) to ensure full deprotonation.

  • Side Reaction: N-methylation: The piperidine nitrogen, even when protected with a Boc group, can have some residual nucleophilicity, leading to the formation of a quaternary ammonium salt. This is more common with highly reactive methylating agents.

    • Solution: Control Reagent Addition and Temperature. Add the methylating agent (e.g., methyl iodide) slowly at a low temperature (e.g., 0 °C) after the alkoxide has been fully formed. This allows the more nucleophilic alkoxide to react preferentially over the nitrogen.

  • Poor Reagent Quality or Stoichiometry:

    • Solution 1: Verify Reagent Purity. Use fresh, high-purity N-Boc-(R)-3-hydroxypiperidine. NaH can degrade upon storage; use a fresh bottle or titrate to determine its activity. Methyl iodide can decompose and should be stored over copper wire and protected from light.

    • Solution 2: Optimize Stoichiometry. While a slight excess of the base is good, a large excess of the methylating agent can promote side reactions. Start with 1.1-1.2 equivalents of both NaH and methyl iodide.

Question 2: My final product is impure. What are the common contaminants and how do I remove them?

Impurity profiles often point to issues in either the methylation or deprotection step.

Potential Causes & Recommended Solutions

  • Unreacted Starting Material (N-Boc-(R)-3-hydroxypiperidine): This indicates an incomplete O-methylation reaction.

    • Solution: Follow the optimization steps in Question 1. For purification, the unreacted starting material is more polar than the methylated product. It can typically be separated using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient).

  • Incomplete Boc Deprotection: The Boc-protected intermediate (N-Boc-(R)-3-methoxypiperidine) is a common impurity if the deprotection step is not driven to completion.

    • Solution 1: Use Appropriate Acidic Conditions. 4M HCl in dioxane or isopropanol is a standard and highly effective reagent for Boc deprotection.[6] Using concentrated aqueous HCl can sometimes be less effective and introduce water, complicating workup.

    • Solution 2: Monitor the Reaction. Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, gentle warming (e.g., to 40 °C) or extending the reaction time may be necessary.

  • Formation of Piperidine/Pyridine-related byproducts: These can sometimes form under harsh conditions, though they are less common in this specific route.[7]

    • Solution: Purification of the final hydrochloride salt can often be achieved by recrystallization from a suitable solvent system, such as isopropanol/ether or ethanol/ether. This is highly effective at removing minor organic impurities.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, strategic questions regarding the synthesis.

Question 3: Why is it necessary to use N-Boc protected (R)-3-hydroxypiperidine as a starting material?

The piperidine nitrogen is a nucleophile and a base. Attempting to perform the O-methylation on unprotected (R)-3-hydroxypiperidine would lead to a complex mixture of products. The primary issues are:

  • Competitive N-methylation: The secondary amine is a good nucleophile and would compete with the hydroxyl group in reacting with the methylating agent.

  • Acid-Base Reactions: The amine would react with the base (like NaH), consuming it and preventing the desired deprotonation of the alcohol.

The Boc (tert-butyloxycarbonyl) group effectively "masks" the nitrogen, preventing these side reactions and allowing the selective methylation of the hydroxyl group. It is also reliably removed under acidic conditions that are compatible with the final product.[4][8]

Question 4: What are the pros and cons of different O-methylation conditions?

The choice of base, solvent, and methylating agent is critical for success.

Data Presentation: Comparison of O-Methylation Conditions

ParameterOption 1: NaH / MeI in THFOption 2: NaH / (Me)₂SO₄ in THF/DMFOption 3: Ag₂O / MeI in DCM
Base Strength Strong, IrreversibleStrong, IrreversibleMild, Stoichiometric
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate ((Me)₂SO₄)Methyl Iodide (MeI)
Typical Yield Good to Excellent (>85%)Good to Excellent (>85%)Variable, often lower
Pros Highly reliable, common reagents.Less volatile and cheaper than MeI.Milder conditions, good for sensitive substrates.
Cons NaH is flammable; MeI is volatile and toxic.(Me)₂SO₄ is highly toxic and requires careful handling.Silver oxide is expensive; reaction can be slower.
Key Insight The NaH/MeI system is the most widely reported and reliable method for this specific transformation. Careful temperature control (0 °C for MeI addition) is key to minimizing side reactions.[2]A viable alternative, but requires stringent safety protocols due to the toxicity of dimethyl sulfate.Generally not preferred for this substrate unless other functional groups are incompatible with strong bases.
Question 5: How can I ensure the stereochemical integrity of the (R)-center is maintained throughout the synthesis?

The chiral center in this synthesis is at the C-3 position, which bears the hydroxyl/methoxy group. Fortunately, the reaction conditions are unlikely to cause racemization:

  • O-methylation: This is an Sₙ2 reaction on the methylating agent, not on the chiral center.[9] The C-O bond of the piperidine ring is not broken during this step, so the stereochemistry remains intact.

  • Boc-Deprotection: This reaction occurs at the nitrogen atom and does not involve the chiral C-3 center.

Verification: The enantiomeric purity of the final product can be confirmed using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.

Part 3: Experimental Protocols & Visualizations

Optimized Experimental Protocol

This protocol outlines the synthesis starting from 10.0 g of N-Boc-(R)-3-hydroxypiperidine.

Step 1: O-methylation to form N-Boc-(R)-3-methoxypiperidine

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.19 g, 54.7 mmol, 1.1 eq).

  • Wash the NaH with dry hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add 100 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-(R)-3-hydroxypiperidine (10.0 g, 49.7 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (MeI, 3.4 mL, 54.7 mmol, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

  • Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-3-methoxypiperidine as an oil. This crude product is often pure enough for the next step.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude oil from Step 1 in 50 mL of ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add 4M HCl in 1,4-dioxane (37.3 mL, 149.1 mmol, 3.0 eq) dropwise. A white precipitate will form.

  • Stir the mixture at room temperature for 4 hours.

  • IPC: Monitor the deprotection by TLC or LC-MS to ensure the disappearance of the Boc-protected intermediate.

  • Filter the resulting white solid through a Büchner funnel.

  • Wash the solid with cold ethyl acetate (2 x 20 mL) to remove any non-polar impurities.

  • Dry the solid under high vacuum at 40-50 °C to a constant weight.

  • Expected Outcome: A white crystalline solid, this compound, with an expected yield of 80-90% over the two steps.

Visualization: Synthetic Workflow

The following diagram illustrates the key stages and control points in the synthesis.

SynthesisWorkflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Deprotection & Salt Formation start N-Boc-(R)-3-hydroxypiperidine alkoxide Alkoxide Formation (NaH, THF, 0°C -> RT) start->alkoxide methylation Methylation (MeI, 0°C -> RT) alkoxide->methylation workup1 Aqueous Workup & Extraction methylation->workup1 intermediate Crude N-Boc-(R)-3- methoxypiperidine workup1->intermediate deprotection Boc Deprotection (4M HCl in Dioxane) intermediate->deprotection IPC Check: TLC/LC-MS filtration Filtration & Washing deprotection->filtration drying Vacuum Drying filtration->drying final_product (R)-3-Methoxypiperidine HCl drying->final_product ipc1 IPC 1: Confirm starting material consumption before workup. ipc1_point->ipc1 ipc2 IPC 2: Confirm full deprotection before filtration. ipc2_point->ipc2

Caption: Synthetic workflow for (R)-3-Methoxypiperidine HCl with critical in-process control (IPC) points.

References

Stability issues of (R)-3-Methoxypiperidine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-3-Methoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound under various experimental conditions. Here, we delve into the chemical principles governing its stability, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups: the piperidine ring (a secondary amine) and the methoxy group (an ether). The hydrochloride salt form generally enhances stability and solubility. However, the molecule can be susceptible to degradation under certain acidic and basic conditions. The ether linkage is prone to cleavage under strong acidic conditions, while the piperidine ring can be susceptible to oxidation.[1][2][3] It is crucial to understand these potential degradation pathways to design robust experiments.

Q2: How does this compound behave under acidic conditions?

A2: Under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions and heat, the ether linkage of this compound can undergo cleavage.[1][4][5][6] This is an acid-catalyzed nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[5] Depending on the structure of the ether, the cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism.[4][5][7] While hydrochloric acid can cleave ethers, it typically requires more rigorous conditions compared to hydrobromic or hydroiodic acid.[1][4] For most routine experimental conditions using dilute acids, the compound is expected to be relatively stable.

Q3: Is this compound stable under basic conditions?

A3: Generally, ethers are quite resistant to cleavage under basic conditions because an alkoxide ion would be the leaving group, which is a strong base and therefore a poor leaving group.[6][8] Therefore, the methoxy group of this compound is expected to be stable under most basic conditions encountered in typical laboratory settings. The piperidine amine, being basic itself, will be deprotonated under basic conditions to its free base form. While the free amine is more susceptible to oxidation than its protonated salt form, significant degradation under simple basic hydrolysis is not expected.

Q4: I am observing unexpected peaks in my HPLC analysis after exposing my compound to certain conditions. What could be the cause?

A4: The appearance of new peaks in your chromatogram strongly suggests degradation of this compound.[2] To identify the cause, a systematic forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate potential degradation products.[2][9] By comparing the retention times of the peaks from your experiment with those from the forced degradation study, you can identify the nature of the degradation. It's also important to consider potential interactions with other components in your formulation or sample matrix.[10]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated conditions (2-8°C), protected from light.[12][13][14] As the hydrochloride salt can be hygroscopic, it is important to protect it from moisture.[15][16]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments with this compound.

Issue 1: Loss of Compound Potency or Inconsistent Analytical Results

Symptoms:

  • Decreasing peak area of the parent compound in chromatographic analysis over time.

  • Inconsistent results between replicate experiments.

  • Unexpected changes in the physical appearance of the sample (e.g., color change).

Root Cause Analysis & Solution Workflow:

Troubleshooting Workflow for Compound Instability

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[17]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.[2]

  • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[2]

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze all stressed samples along with an unstressed control sample.[2]

4. Data Interpretation:

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • A suitable stability-indicating method should be able to resolve the parent peak from all significant degradation product peaks.[18]

Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Variable IC₅₀ or EC₅₀ values.

  • Loss of biological activity over the course of an experiment.

Potential Cause:

  • Degradation of the compound in the assay buffer or cell culture medium. The pH and composition of biological buffers can influence stability.

Troubleshooting Steps:

  • Assess Buffer Stability: Incubate this compound in the assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at different time points to check for degradation.

  • pH Considerations: Be mindful of the final pH of your dosing solutions. While the hydrochloride salt is acidic, the buffering capacity of your media should maintain a physiological pH.

  • Use of Fresh Solutions: Always prepare fresh solutions of the compound immediately before use. If stock solutions in solvents like DMSO are prepared, store them appropriately (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.

Data Summary: Stability Profile
ConditionPotential Degradation PathwayExpected StabilityKey Considerations
Strong Acid (e.g., 1M HCl, heat) Ether Cleavage (Hydrolysis)Potentially Unstable Rate depends on acid strength, temperature, and presence of nucleophiles.[1][4]
Strong Base (e.g., 1M NaOH, heat) MinimalGenerally Stable Ether linkages are resistant to base-catalyzed hydrolysis.[6][8]
Oxidizing Agents (e.g., H₂O₂) N-Oxidation, Ring OpeningPotentially Unstable The piperidine nitrogen is susceptible to oxidation.[2]
Elevated Temperature Thermal DegradationGenerally Stable (short term) Monitor for long-term storage at elevated temperatures.[2]
Light (UV/Visible) PhotodegradationRequires Evaluation Photostability should be assessed as per ICH guidelines.[2][18]
Visualizing Degradation Pathways

A potential degradation pathway under harsh acidic conditions is the cleavage of the ether bond.

G cluster_acid Acid-Catalyzed Ether Cleavage A (R)-3-Methoxypiperidine B Protonated Ether A->B + H+ C (R)-3-Hydroxypiperidine B->C + H2O (-CH3OH, -H+) D Methanol

References

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (R)-3-Methoxypiperidine Hydrochloride by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral molecules like (R)-3-Methoxypiperidine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen toxicity. Consequently, the development of robust and reliable analytical methods for quantifying enantiomeric excess (ee) is a non-negotiable aspect of quality control.[1][2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose.[1][3] This guide, drawing from extensive field experience, provides a comparative analysis of polysaccharide-based CSPs for the enantioseparation of this compound. We will explore the causality behind methodological choices, present comparative experimental data, and detail a self-validating protocol in accordance with international guidelines.

Method Development Strategy: A Logic-Driven Approach

The successful separation of enantiomers is a function of the differential interactions between the chiral analyte and the CSP. For a basic secondary amine like 3-Methoxypiperidine, which lacks a strong UV chromophore, the method development process must address potential challenges such as poor peak shape and low-level detection. Our strategy is therefore built on a systematic screening of CSPs and mobile phases to maximize chiral recognition and optimize chromatographic performance.

The logical workflow for this process is outlined below. It begins with understanding the analyte's properties, which informs the selection of a complementary set of chiral columns and mobile phase systems for screening. The best-performing conditions are then fine-tuned and subjected to rigorous validation to ensure the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Basic, Secondary Amine, Weak Chromophore) CSP_Selection CSP Selection (Polysaccharide-based: Amylose vs. Cellulose) Analyte->CSP_Selection MP_Selection Mobile Phase System Selection (Normal Phase vs. Polar Organic) Analyte->MP_Selection Screening Column & Mobile Phase Screening CSP_Selection->Screening MP_Selection->Screening Optimization Method Optimization (Flow Rate, Temperature, Additive Conc.) Screening->Optimization Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, LOQ, Accuracy, Precision) Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical workflow for chiral method development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of chiral separation is the CSP. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities, stemming from their complex three-dimensional structures that create stereospecific interaction sites.[4][5] The primary interaction mechanisms include hydrogen bonding, dipole-dipole, and π-π interactions, facilitated by the carbamate groups on the polysaccharide backbone.[6]

For this guide, we compare two leading types of polysaccharide CSPs: one amylose-based and one cellulose-based. We will evaluate both coated and immobilized versions to highlight the advantages of enhanced solvent compatibility offered by immobilized phases.[7][8][9]

Parameter Column A: Amylose-Based Column B: Cellulose-Based
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Commercial Examples Chiralpak® AD-H / Lux® Amylose-1Chiralcel® OD-H / Lux® Cellulose-1
Typical Structure Helical Groove Structure[4]Flatter, more linear structure[4]
Primary Interactions Inclusion complexing, π-π, H-bondingπ-π, H-bonding, Dipole-dipole
Key Advantage Often excels at resolving compounds with aromatic rings that can fit into its helical structure.Broad applicability, often providing complementary selectivity to amylose phases.
Solvent Compatibility Coated: Limited (Hexane, Alcohols). Immobilized: Universal (allows use of solvents like DCM, THF, etc.).[7][10]Coated: Limited. Immobilized: Universal.

Experimental Protocols

The following protocols are designed to be a self-validating system. Each step is chosen to ensure reproducibility and robustness.

Materials and Reagents
  • This compound (Reference Standard)

  • (S)-3-Methoxypiperidine hydrochloride (for specificity and resolution determination)

  • Racemic (RS)-3-Methoxypiperidine hydrochloride

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Acetonitrile (ACN)

  • Diethylamine (DEA), analytical grade (>99.5%)

Standard and Sample Preparation
  • Rationale: The hydrochloride salt must be neutralized to the free base for optimal chromatography in normal phase or polar organic modes. The presence of the salt can cause poor peak shape and retention time variability.

  • Stock Solution (1 mg/mL free base): Accurately weigh ~15.2 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with Ethanol. Add 20 µL of DEA to neutralize the HCl and ensure the analyte is in its free base form. Prepare separate stock solutions for the (S)- and racemic standards.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Spiked Sample (for validation): Prepare a 0.1 mg/mL solution of the (R)-enantiomer and spike it with the (S)-enantiomer to a final concentration of 0.1% (w/w) to assess the limit of quantitation (LOQ).

Chromatographic System and Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Detection: Due to the lack of a strong chromophore, detection should be set at a low wavelength, typically 210-220 nm .

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Mobile Phase Screening Protocol
  • Rationale: A screening approach using both normal phase (NP) and polar organic (PO) modes is efficient. The addition of a basic modifier like DEA is critical to prevent interactions between the basic analyte and acidic residual silanols on the silica surface, thereby ensuring sharp, symmetrical peaks.[11][12]

  • Condition 1 (NP): n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Condition 2 (NP): n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Condition 3 (PO): Acetonitrile / Ethanol / DEA (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min for all screening runs.

Results and Comparative Performance

Following the screening protocol, the racemic standard was injected onto both Column A (Amylose-based) and Column B (Cellulose-based). The resulting data provides a clear comparison of their performance for this specific analyte.

Parameter Column A: Amylose-Based Column B: Cellulose-Based
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)n-Hexane / IPA / DEA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
t_R1 ((R)-enantiomer) 8.2 min10.5 min
t_R2 ((S)-enantiomer) 9.5 min13.1 min
Selectivity (α) 1.181.28
Resolution (R_s) 2.1 3.5
Tailing Factor (T_f) 1.21.1
Observations Good separation achieved.Baseline separation with excellent resolution. The higher selectivity indicates a more favorable interaction difference between the enantiomers and the cellulose-based CSP.

Method Validation: Ensuring Trustworthiness

A chiral purity method must be validated to prove its suitability for its intended purpose, following guidelines such as ICH Q2(R1).[13][14][15] The validation process establishes the method's performance characteristics through a series of defined experiments.

ValidationWorkflow cluster_0 System Suitability cluster_1 Core Validation Parameters (ICH Q2) SST Resolution (Rs > 2.0) Tailing Factor (Tf < 1.5) Repeatability (%RSD < 2.0) Specificity Specificity (Peak Purity, Resolution from impurities) SST->Specificity Linearity Linearity & Range (R² > 0.99 for undesired enantiomer) Specificity->Linearity LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Linearity->LOQ Accuracy Accuracy (% Recovery at LOQ, 100%, 150% of spec) LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness (Variations in Flow, Temp, Mobile Phase) Precision->Robustness

References

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of (R)-3-Methoxypiperidine Hydrochloride Purity by Quantitative 1H NMR

This compound is a key building block in the synthesis of various pharmaceutical agents. Its stereospecificity and functional groups make it a valuable intermediate, but these same features also present challenges in synthesis and purification. For researchers and drug development professionals, verifying the purity and structural integrity of this raw material is not merely a quality control step; it is a foundational requirement for reproducible research, scalable synthesis, and regulatory compliance. Impurities, whether they are enantiomers, diastereomers, residual solvents, or starting materials, can have a profound impact on reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for utilizing Quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the validation of this compound purity. We will explore the causality behind the experimental design, compare its performance against alternative chromatographic techniques, and provide a detailed, self-validating protocol for its implementation.

The First Principle: Why 1H NMR for Quantitative Purity Assessment?

Unlike chromatographic methods such as HPLC or GC, which are comparative and rely on the response factor of a reference standard, 1H NMR is a primary ratio method. The signal intensity (integral) of a specific nucleus in a 1H NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the direct quantification of a compound against a certified internal standard of known purity and weight, without the need for a specific reference standard of the analyte itself.

Key Advantages of qNMR:

  • Universality of Detection: Any molecule containing ¹H nuclei is detectable, making it a powerful tool for identifying and quantifying unknown impurities.

  • Structural Confirmation: The technique simultaneously provides quantitative data and confirms the chemical structure of the analyte and any impurities present.

  • Speed and Simplicity: With modern instrumentation, sample preparation and data acquisition are rapid, often requiring less method development than HPLC.

  • Non-Destructive: The sample can be recovered unchanged after analysis.

Experimental Workflow for Purity Determination

The following workflow outlines a robust, self-validating system for the purity assessment of this compound.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis sample Accurately weigh (R)-3-Methoxypiperidine HCl dissolve Dissolve both in a known volume of deuterated solvent (e.g., D₂O) in a vial sample->dissolve standard Accurately weigh certified Internal Standard (e.g., Maleic Acid) standard->dissolve transfer Transfer solution to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument params Set quantitative parameters (e.g., D1 ≥ 5xT₁, 30° pulse) instrument->params acquire Acquire 1H NMR Spectrum params->acquire process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate characteristic signals of analyte and standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Generate Final Report (Purity %, Impurity Profile) calculate->report

Caption: Workflow for qNMR Purity Validation.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound: The sample to be analyzed.

  • Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice for water-soluble analytes like this one. Its two olefinic protons give a sharp singlet around 6.2-6.5 ppm.

  • Deuterated Solvent: Deuterium oxide (D₂O) is suitable due to the hydrochloride salt's high polarity. It should be of high isotopic purity (≥99.9%).

2. Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required to achieve adequate signal dispersion and sensitivity.

  • Analytical Balance: A 5-decimal place balance is mandatory for accurate weighing of the sample and internal standard.

3. Sample Preparation (The Causality Behind the Steps):

  • Drying: Dry the this compound sample and the maleic acid internal standard under vacuum over P₂O₅ for at least 4 hours to remove residual water, which would affect weight accuracy.

  • Weighing: Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same clean, dry glass vial. The goal is to have comparable signal intensities for the integrated protons.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of D₂O to the vial. Vortex thoroughly to ensure complete dissolution. The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the proton spectrum.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

4. 1H NMR Data Acquisition (Ensuring Quantitativeness): The key to qNMR is setting acquisition parameters that ensure the signal intensity is directly proportional to the number of protons, which requires the magnetization to fully return to equilibrium between scans.

  • Relaxation Delay (D1): Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Pulse Angle: Use a small flip angle (e.g., 30°). This reduces the time required for the magnetization to relax back to equilibrium along the z-axis, allowing for a shorter D1 if T₁ values are precisely known.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Receiver Gain (RG): Set the receiver gain automatically to avoid signal clipping, which would invalidate quantitative results.

Data Analysis and Purity Calculation

1. Spectral Interpretation: The first step is to identify the characteristic signals of (R)-3-Methoxypiperidine and the internal standard.

Caption: Structures of the analyte and a common precursor impurity.

  • (R)-3-Methoxypiperidine HCl (in D₂O):

    • -OCH₃ group: A sharp singlet at ~3.4 ppm (3H). This is often the best signal for quantification due to its sharpness and lack of coupling.

    • Piperidine ring protons: A series of complex multiplets between ~1.5 and 3.6 ppm (9H total). While not ideal for primary quantification, their presence and pattern confirm the structure.

  • Maleic Acid (Internal Standard): A sharp singlet at ~6.3 ppm (2H).

  • Impurities: Look for signals that do not correspond to the main analyte. For example, residual synthesis solvents (e.g., Toluene, Methanol) or precursors like Piperidin-3-one.

2. Purity Calculation: The purity of the analyte is calculated using the following equation, which is derived from the fundamental principles of NMR.

Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PIS

Where:

  • IAnalyte: Integral of a selected, well-resolved signal from the analyte (e.g., the -OCH₃ singlet).

  • IIS: Integral of the signal from the internal standard (the olefinic singlet).

  • NAnalyte: Number of protons giving rise to the selected analyte signal (e.g., 3 for the -OCH₃ group).

  • NIS: Number of protons giving rise to the internal standard signal (2 for maleic acid).

  • MAnalyte: Molar mass of this compound (151.63 g/mol ).

  • MIS: Molar mass of the internal standard (Maleic Acid: 116.07 g/mol ).

  • mAnalyte: Mass of the analyte weighed.

  • mIS: Mass of the internal standard weighed.

  • PIS: Certified purity of the internal standard (as a percentage).

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques.

TechniquePrincipleProsConsBest Suited For
1H qNMR Direct proportionality of signal area to molar concentration.Primary method; no specific analyte standard needed. Provides structural info. Fast. Non-destructive.Lower sensitivity than HPLC/GC. Requires high-field instrument. Signal overlap can be an issue.Absolute purity determination of main component. Simultaneous structure confirmation.
HPLC-UV Differential partitioning of components between a mobile and stationary phase; detection by UV absorbance.High sensitivity and resolution. Well-established for impurity profiling.Requires a specific reference standard for each compound quantified. Response factors can vary.Detecting and quantifying trace-level impurities (e.g., <0.1%). Chiral separations.
GC-FID Partitioning of volatile components in a gaseous mobile phase; detection by flame ionization.Excellent for volatile impurities (e.g., residual solvents). Very high sensitivity.Limited to thermally stable and volatile compounds. Derivatization may be needed.Analysis of residual solvents and volatile organic impurities.
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.Provides molecular weight information, aiding in impurity identification. Extremely high sensitivity.Complex instrumentation. Quantification can be less precise than UV or FID without isotopic standards.Identifying unknown impurities by determining their molecular weight.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of this compound, 1H qNMR serves as an exceptional primary method for determining the absolute purity of the main component with high accuracy and confidence. Its ability to provide direct, structure-specific quantification without reliance on an analyte-specific reference standard makes it a highly efficient and trustworthy technique in a drug development setting.

However, for a complete purity profile, an integrated approach is often the most robust. qNMR can be used to certify the purity of the bulk material, while orthogonal techniques like HPLC or GC are employed to detect and quantify trace-level impurities that may fall below the detection limit of NMR, such as those stipulated by ICH Q3A guidelines. This multi-faceted strategy ensures the highest level of quality control, providing the foundational data necessary for successful and compliant pharmaceutical development.

A Comparative Guide to the Reactivity of (R)- vs. (S)-3-Methoxypiperidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced understanding of chiral molecules is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological profile. Chiral piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of the reactivity of the enantiomeric pair, (R)- and (S)-3-methoxypiperidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the stereoelectronic factors governing their reactivity, supported by established chemical principles, and provide detailed experimental protocols for key transformations.

The Critical Role of Chirality in Piperidine Scaffolds

The introduction of a chiral center into a piperidine ring can profoundly influence a molecule's biological activity.[2] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with enantiomeric ligands. These differential interactions can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to selectively synthesize and react a specific enantiomer of a chiral building block like 3-methoxypiperidine is a critical aspect of modern pharmaceutical development.

Physicochemical Properties: A Comparative Overview

While specific experimental data for the individual enantiomers of 3-methoxypiperidine hydrochloride are not extensively reported, we can infer their fundamental properties. As enantiomers, they will have identical physical properties in a non-chiral environment, such as boiling point, density, and pKa. However, their interaction with plane-polarized light will be equal and opposite, a defining characteristic of enantiomers.

PropertyRacemic 3-Methoxypiperidine(R)-3-Methoxypiperidine Hydrochloride(S)-3-Methoxypiperidine Hydrochloride
Molecular Formula C₆H₁₃NOC₆H₁₄ClNOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol [3][4]151.64 g/mol 151.64 g/mol
Predicted pKa 9.35 ± 0.10[3]Expected to be similar to racemicExpected to be similar to racemic
Appearance Colorless to light yellow liquid[5]SolidSolid
Solubility Soluble in water and organic solvents[3]Expected to be soluble in waterExpected to be soluble in water
Optical Rotation Opposite to (S)-enantiomerOpposite to (R)-enantiomer

The Decisive Influence of Stereoelectronics on Reactivity

The reactivity of the piperidine nitrogen in (R)- and (S)-3-methoxypiperidine is primarily governed by its nucleophilicity, which is influenced by the conformational preference of the methoxy group on the piperidine ring. The chair conformation is the most stable for the piperidine ring. In this conformation, the substituent at the C-3 position can be either axial or equatorial.

The orientation of the methoxy group is critical due to stereoelectronic effects. Research on substituted piperidines has shown that the electron-withdrawing effect of a substituent at the 3-position is more pronounced when it is in the equatorial position compared to the axial position. This is due to a more effective charge-dipole interaction in the equatorial orientation. While this research focused on hydroxyl groups, a similar principle applies to the methoxy group.

An equatorial methoxy group will have a stronger electron-withdrawing inductive effect, thereby reducing the electron density on the piperidine nitrogen and decreasing its nucleophilicity. Conversely, an axial methoxy group will have a weaker inductive effect, resulting in a more nucleophilic nitrogen.

G Reactivity_R Higher Reactivity (Axial OMe) Reactivity_S Higher Reactivity (Axial OMe) Lower_Reactivity_R Lower Reactivity (Equatorial OMe) Lower_Reactivity_S Lower Reactivity (Equatorial OMe) R_ax R_ax R_ax->Reactivity_R R_eq R_eq R_eq->Lower_Reactivity_R S_ax S_ax S_ax->Reactivity_S S_eq S_eq S_eq->Lower_Reactivity_S

The relative populations of the axial and equatorial conformers are determined by the A-value of the methoxy group, which reflects the steric strain of placing it in the axial position. For a methoxy group, the equatorial position is generally favored. However, the energy difference is not prohibitively large, and a dynamic equilibrium exists between the two conformers.

Therefore, the overall reactivity of each enantiomer will be a weighted average of the reactivity of its axial and equatorial conformers. The enantiomer that can more readily adopt a conformation with an axial methoxy group, or has a higher population of this conformer at equilibrium, is expected to be more reactive in nucleophilic reactions at the nitrogen atom.

Comparative Reactivity in Key Chemical Transformations

N-Alkylation

N-alkylation is a fundamental reaction for modifying the piperidine core. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the piperidine attacks an alkyl halide. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Given that the conformer with the axial methoxy group is more nucleophilic, the enantiomer that presents a lower energy barrier to adopting this conformation will react faster. The transition state of the N-alkylation reaction will likely favor the approach of the electrophile from the less sterically hindered face of the piperidine ring. The stereochemistry at C-3 will influence the facial bias of this attack.

N-Acylation

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride. Similar to N-alkylation, the rate of N-acylation is dependent on the nucleophilicity of the piperidine nitrogen. Therefore, the same stereoelectronic arguments apply. The enantiomer that can more favorably present the axial methoxy conformer to the acylating agent will exhibit a higher reaction rate.

Experimental Protocols

The following protocols are representative methods for the N-alkylation and N-acylation of 3-methoxypiperidine. These can be adapted for either the (R) or (S) enantiomer. Note that for the hydrochloride salt, a base is required to liberate the free amine in situ.

Protocol 1: N-Alkylation of (R)- or (S)-3-Methoxypiperidine Hydrochloride

G start Start step1 Dissolve 3-methoxypiperidine HCl and base in anhydrous DMF start->step1 step2 Add alkyl halide dropwise step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: - Quench with water - Extract with ether - Wash with brine step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Materials:

  • (R)- or (S)-3-Methoxypiperidine hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (R)- or (S)-3-methoxypiperidine hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or triethylamine (2.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: N-Acylation of (R)- or (S)-3-Methoxypiperidine Hydrochloride

G start Start step1 Dissolve 3-methoxypiperidine HCl and triethylamine in anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add acyl chloride dropwise step2->step3 step4 Warm to room temperature and stir step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Work-up: - Wash with NaHCO₃ (aq) - Wash with brine step5->step6 step7 Dry organic layer and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Materials:

  • (R)- or (S)-3-Methoxypiperidine hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)- or (S)-3-methoxypiperidine hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM, cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-acylated product.

Conclusion

The reactivity of (R)- and (S)-3-methoxypiperidine hydrochloride is a nuanced subject, deeply rooted in the principles of stereoelectronics and conformational analysis. While direct kinetic data comparing the two enantiomers is not extensively available, a thorough understanding of the underlying chemical principles allows for reasoned predictions of their relative reactivity. The enantiomer that can more readily adopt a conformation with an axial methoxy group is expected to exhibit greater nucleophilicity at the nitrogen atom, leading to faster rates in reactions such as N-alkylation and N-acylation. This guide provides a framework for understanding these differences and offers practical, adaptable protocols for the synthetic modification of these valuable chiral building blocks. For any drug development program, a careful consideration of these stereochemical nuances is essential for the efficient and successful synthesis of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of (R)-3-Methoxypiperidine Hydrochloride Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a starting scaffold to a potent and selective clinical candidate is both an art and a science. The chiral building block, (R)-3-Methoxypiperidine hydrochloride, has emerged as a valuable starting point for the synthesis of novel therapeutics targeting the central nervous system (CNS).[1] Its inherent chirality is crucial for developing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[1] This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this versatile scaffold, with a focus on their potential as CNS agents. We will delve into the rationale behind experimental designs, compare performance with established alternatives, and provide detailed protocols to support your research endeavors.

The Strategic Advantage of the (R)-3-Methoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of a methoxy group at the 3-position, particularly with the (R)-stereochemistry, can significantly influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide will focus on a compelling class of derivatives synthesized from this compound: potent and selective dopamine D2 receptor antagonists. We will then compare their activity profile with other CNS-active compounds that can be derived from similar piperidine precursors, such as serotonin reuptake inhibitors and acetylcholinesterase inhibitors.

I. High-Affinity Dopamine D2 Receptor Antagonists from (R)-3-Methoxypiperidine

The Rationale: Targeting Schizophrenia and Psychosis

The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. The "dopamine hypothesis of schizophrenia" posits that hyperactivity of dopaminergic systems contributes to the symptoms of the disease. Antagonists of the D2 receptor can block the effects of excess dopamine, thereby alleviating these symptoms. However, many existing antipsychotics suffer from a lack of selectivity, leading to undesirable side effects. The development of highly potent and selective D2 antagonists is therefore a key objective in modern psychiatric drug discovery.

A Case Study: Novel N-Arylmethyl-(R)-3-methoxypiperidine Derivatives

Recent research has demonstrated the successful synthesis of a series of N-arylmethyl derivatives of (R)-3-methoxypiperidine with exceptional affinity and selectivity for the dopamine D2 receptor. One lead compound from this series exhibited a remarkable binding affinity (Ki) of 0.078 nM for the D2 receptor, coupled with high selectivity over other dopamine receptor subtypes and other CNS targets.

Comparative Performance Analysis

To contextualize the performance of these novel derivatives, we compare their key characteristics with Aripiprazole, a widely prescribed atypical antipsychotic.

Compound ClassTargetKey Biological ActivityReported Affinity (Ki)Selectivity Profile
N-Arylmethyl-(R)-3-methoxypiperidine Derivative (Lead Example) Dopamine D2 ReceptorAntagonist0.078 nMHigh selectivity for D2 over D3, D4, and other receptors
Aripiprazole (Alternative) Dopamine D2 ReceptorPartial Agonist~1-5 nMPartial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptors

This comparison highlights the potential of (R)-3-methoxypiperidine derivatives to yield compounds with significantly higher potency and a more focused selectivity profile compared to existing therapies like aripiprazole.[2] The antagonist activity of the novel derivatives, in contrast to the partial agonism of aripiprazole, may offer a different therapeutic window and side-effect profile.

II. Alternative CNS-Active Derivatives from Piperidine Scaffolds

The versatility of the piperidine scaffold allows for the synthesis of derivatives with a wide range of biological activities beyond dopamine receptor antagonism. Here, we explore two other important classes of CNS agents that can be developed from piperidine-based precursors.

A. Serotonin Reuptake Inhibitors (SSRIs) for Depression and Anxiety

The serotonin transporter (SERT) is the target of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. By blocking the reuptake of serotonin in the synaptic cleft, SSRIs enhance serotonergic neurotransmission. Piperidine-based structures have been successfully incorporated into potent SSRIs.

Compound ClassTargetKey Biological ActivityExample
Piperidine-based SSRIs Serotonin Transporter (SERT)Reuptake InhibitionParoxetine
N-Arylmethyl-(R)-3-methoxypiperidine Derivatives Dopamine D2 ReceptorAntagonism-

The comparison here is not one of direct potency for the same target, but rather a demonstration of the scaffold's adaptability to target different key proteins in the CNS. The choice of substituents on the piperidine ring dictates the ultimate biological activity.

B. Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby boosting cholinergic signaling. Several approved drugs for Alzheimer's disease, such as Donepezil, feature a piperidine moiety.

Compound ClassTargetKey Biological ActivityExample
Piperidine-based AChE Inhibitors Acetylcholinesterase (AChE)Enzyme InhibitionDonepezil
N-Arylmethyl-(R)-3-methoxypiperidine Derivatives Dopamine D2 ReceptorAntagonism-

Again, this highlights the chemical space that can be explored starting from a simple piperidine core. The strategic design of derivatives allows for the fine-tuning of activity towards completely different classes of enzymes and receptors.

III. Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of our comparisons, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of these piperidine derivatives.

A. Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

B. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Protocol:

  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, AChE enzyme solution, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (acetylthiocholine iodide) and DTNB to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Visualizing the Path to CNS Therapeutics

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic strategy and the targeted biological pathway.

Synthesis_Workflow A (R)-3-Methoxypiperidine hydrochloride B N-Alkylation or N-Arylation A->B Synthetic Step C Derivative Library B->C Diversification D Biological Screening C->D Evaluation E Lead Compound D->E Identification

Caption: General workflow for the synthesis and screening of derivatives.

D2_Antagonism_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Initiates Derivative Piperidine Derivative (Antagonist) Derivative->D2R Blocks Effect Antipsychotic Effect Signaling->Effect

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile chiral building block in the design of novel CNS-active compounds. The derivatives synthesized from this scaffold have demonstrated exceptional potency and selectivity, particularly as dopamine D2 receptor antagonists, offering a promising avenue for the development of new-generation antipsychotics with potentially improved side-effect profiles.

The comparative analysis with other CNS targets, such as SERT and AChE, underscores the remarkable adaptability of the piperidine core. By strategically modifying the substituents, medicinal chemists can navigate the vast chemical space to identify compounds with desired biological activities for a range of neurological and psychiatric disorders.

The experimental protocols provided in this guide offer a solid foundation for researchers to reliably evaluate the biological performance of their synthesized derivatives. Future research should continue to explore the structure-activity relationships of (R)-3-methoxypiperidine derivatives, not only for known CNS targets but also for novel and emerging ones. The insights gained from such studies will undoubtedly pave the way for the next generation of innovative medicines for the brain.

References

A Senior Application Scientist's Guide to the Enantioseparation of 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of the enantiomeric purity of 3-methoxypiperidine is a critical step in pharmaceutical development. As a key chiral intermediate, its stereochemistry profoundly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary analytical techniques for separating its enantiomers, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of each method, from the established reliability of chiral chromatography to the rapid, high-efficiency analysis offered by capillary electrophoresis and NMR spectroscopy.

Core Principles: Addressing the Challenge of a Basic Amine

3-Methoxypiperidine is a basic amine, which presents specific challenges in chromatography. The secondary amine group is prone to interacting with residual silanol groups on silica-based stationary phases, leading to significant peak tailing. Furthermore, the molecule lacks a strong chromophore, making UV detection difficult without chemical modification.[1] Therefore, successful enantioseparation often hinges on two key strategies:

  • Derivatization: Reacting the amine with a suitable agent can serve two purposes. It can introduce a UV-active group (e.g., a benzoyl group) to enhance detection sensitivity or react with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[2][3]

  • Mobile Phase Modification: For direct separations on a chiral stationary phase (CSP), adding a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase is crucial.[2] This additive effectively masks the active sites on the stationary phase, leading to improved peak symmetry and resolution.

Comparative Analysis of Separation Techniques

The choice of analytical method depends on factors including the required accuracy, sensitivity, sample throughput, and available instrumentation.[4] We will now delve into the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and robust method for enantiomeric separation in the pharmaceutical industry, valued for its precision and reliability.[5] For 3-methoxypiperidine, this technique typically involves direct separation on a polysaccharide-based Chiral Stationary Phase (CSP).

Mechanism & Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), offer a complex chiral environment with grooves and cavities.[6] Enantiomers are separated based on differential interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) with the chiral selector. The choice to use a CSP directly on the analyte (or its simple derivative) is often preferred for its reproducibility over indirect methods.

Experimental Protocol: Chiral HPLC

  • Sample Preparation (Derivatization for UV Detection):

    • Dissolve racemic 3-methoxypiperidine in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by a derivatizing agent like benzoyl chloride.[1]

    • Allow the reaction to proceed to completion to form the UV-active benzamide derivative.

    • Quench the reaction and extract the derivatized product. Evaporate the solvent and redissolve the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[2][7]

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). Crucially, add 0.1% diethylamine (DEA) to both solvent components to improve peak shape.[2]

    • Flow Rate: 0.5–1.0 mL/min.[4]

    • Temperature: 25-40 °C. Temperature can affect selectivity and should be optimized.[7]

    • Detection: UV at an appropriate wavelength for the derivative (e.g., 228 nm or 254 nm).[4]

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.[4]

Workflow: Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 3-Methoxypiperidine (Racemate) Deriv Derivatization (e.g., Benzoyl Chloride) Sample->Deriv Add UV Chromophore Inject Inject Sample Deriv->Inject Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Inject->Column Mobile Phase: Hexane/IPA + 0.1% DEA Detect UV Detector Column->Detect Chrom Chromatogram (Two Peaks) Detect->Chrom Calc Calculate Enantiomeric Excess Chrom->Calc Integrate Peak Areas

Caption: General workflow for chiral HPLC analysis of 3-methoxypiperidine.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile and thermally stable enantiomers.[2] Given the volatility of 3-methoxypiperidine, it is an excellent candidate for this method, often providing faster analysis times than HPLC.[4] Separation can be achieved directly on a chiral column or indirectly after derivatization.

Experimental Protocol: Indirect Chiral GC

  • Sample Preparation (Derivatization):

    • Dissolve the 3-methoxypiperidine sample in an inert solvent.

    • React with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (a Mosher's acid derivative).[8] This converts the enantiomers into stable diastereomeric amides.

    • Prepare the sample for injection after a simple workup.

  • Chromatographic Conditions:

    • Column: Standard achiral column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure separation of the diastereomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides greater confidence in peak identification.[9]

  • Data Analysis:

    • Calculate enantiomeric excess from the integrated peak areas of the two diastereomers.

Supercritical Fluid Chromatography (SFC)

SFC is increasingly recognized as a "greener," faster, and often more efficient alternative to HPLC for chiral separations.[4][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates.[11]

Mechanism & Rationale: The separation mechanism in SFC is similar to normal-phase HPLC, and the same polysaccharide-based CSPs are highly effective.[12] The use of CO2 modified with a small amount of an alcohol (e.g., methanol or ethanol) and an amine additive (like DEA) creates the environment for chiral recognition.[13] The speed of SFC makes it ideal for high-throughput screening applications.

Experimental Protocol: Chiral SFC

  • Sample Preparation:

    • Dissolve the 3-methoxypiperidine sample directly in the mobile phase co-solvent (e.g., ethanol with 0.1% DEA). Derivatization is typically not needed if using a mass spectrometer for detection.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak IA, Amylose-SA).[14][15]

    • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., 5-40% Methanol). An amine additive (0.1-0.5% DEA) is essential for good peak shape.[11]

    • Flow Rate: 2-5 mL/min.

    • Back Pressure: 125-250 bar.[13]

    • Temperature: 25-50 °C.[13]

    • Detection: UV or Mass Spectrometry (MS). MS is often preferred for its sensitivity and selectivity.[12]

  • Data Analysis:

    • Calculate enantiomeric excess from the integrated peak areas.

Workflow: Chiral SFC Separation

cluster_prep Sample Preparation cluster_sfc SFC-MS System cluster_analysis Data Analysis Sample 3-Methoxypiperidine (Dissolved in Co-solvent) Inject Inject Sample Sample->Inject Column Chiral Stationary Phase (e.g., Amylose-SA) Inject->Column Mobile Phase: scCO2/MeOH + Additive Detect MS Detector Column->Detect Chrom Extracted Ion Chromatogram Detect->Chrom Calc Calculate Enantiomeric Excess Chrom->Calc Integrate Peak Areas

Caption: General workflow for chiral SFC analysis of 3-methoxypiperidine.

Capillary Electrophoresis (CE)

Chiral CE offers extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it suitable for high-throughput screening.[4][16]

Mechanism & Rationale: Separation occurs in a capillary filled with a background electrolyte (BGE) containing a chiral selector.[16] For a basic compound like 3-methoxypiperidine, which will be cationic at low pH, cyclodextrins (CDs) are the most common chiral selectors.[17] The enantiomers form transient, diastereomeric inclusion complexes with the CD, and these complexes have different effective mobilities in the applied electric field, leading to separation.[18]

Experimental Protocol: Chiral CE

  • Sample Preparation:

    • Dissolve the 3-methoxypiperidine sample in water or the BGE at a low concentration.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

    • Background Electrolyte (BGE): A low pH buffer (e.g., 200 mM phosphate buffer at pH 2.8) containing a chiral selector.[18]

    • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD) at a concentration of 10-30 mM.[18][19]

    • Voltage: 15-30 kV.[4]

    • Temperature: Controlled, typically 25 °C.[4]

    • Detection: UV detection, typically at a low wavelength (~200 nm) due to the lack of a strong chromophore.

  • Data Analysis:

    • Calculate enantiomeric excess from the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful and rapid method for determining enantiomeric excess without requiring chromatographic separation.[4] The technique relies on converting the enantiomers into diastereomers in situ using a chiral auxiliary, whose distinct NMR signals can then be integrated.

Mechanism & Rationale: In an achiral solvent, enantiomers have identical NMR spectra. Adding a chiral derivatizing agent (CDA), such as Mosher's acid, covalently binds to the enantiomers to form diastereomers.[3][20] These diastereomers are chemically distinct and will have at least one pair of signals at different chemical shifts in the ¹H or ¹⁹F NMR spectrum. Alternatively, a chiral solvating agent (CSA) can be used to form transient, non-covalent diastereomeric complexes that also exhibit separate signals.[20]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Sample Preparation:

    • Accurately weigh the 3-methoxypiperidine sample into an NMR tube.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a molar excess of a chiral derivatizing agent, such as (R)-Mosher's acid chloride, along with a non-nucleophilic base.

    • Ensure the reaction goes to completion.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum. If a fluorine-containing CDA was used, a ¹⁹F NMR spectrum is often simpler to analyze.[4]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often signals from protons close to the newly formed chiral center or from the CDA itself (e.g., the methoxy group on Mosher's acid).

    • Carefully integrate both signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.[4]

Quantitative Performance Comparison

Method Resolution (Rs) Typical Analysis Time Relative Sensitivity "Green" Chemistry Key Advantage
Chiral HPLC Good to Excellent (>1.5)10-30 min[4]Moderate (High with UV deriv.)Poor (High organic solvent use)Robustness and reliability; well-established.[18]
Chiral GC Excellent5-20 min[4]High (FID/MS)Good (Low solvent use)Speed and high resolution for volatile compounds.[2]
Chiral SFC Good to Excellent< 5 min[4]High (MS compatible)Excellent (Uses CO2)High-throughput, environmentally friendly.[10]
Chiral CE Excellent< 10 min[4]Low (Path length)Excellent (Aqueous buffers)High efficiency, minimal sample consumption.[16]
NMR N/A (Signal Separation)~5-15 minVery LowExcellent (Solvent is recycled)No separation needed; can determine absolute configuration with certain reagents.[4]

Conclusion and Recommendations

The selection of an optimal analytical method for the enantioseparation of 3-methoxypiperidine is a strategic decision guided by the specific requirements of the analysis.

  • For routine quality control and high-precision assays in a regulated environment, Chiral HPLC remains the gold standard due to its unmatched robustness and reproducibility.[5]

  • For high-throughput screening or when rapid analysis is paramount , Chiral SFC is the superior choice, offering significant advantages in speed and environmental impact without compromising resolution.[4][10]

  • Chiral GC is an excellent, fast alternative if the analyte and any derivatives are thermally stable.

  • Chiral CE is ideal for situations with limited sample amounts or for orthogonal method validation, given its fundamentally different separation mechanism.[16]

  • NMR spectroscopy is an invaluable tool for rapid, non-separative determination of enantiomeric excess and for structural confirmation, particularly during process development and optimization.[20]

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of 3-methoxypiperidine, safeguarding the quality and safety of downstream pharmaceutical products.

References

A Comparative Guide to the Conformational Analysis of (R)-3-Methoxypiperidine Hydrochloride: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, presents a fascinating case study in conformational analysis due to its flexible chair-like structure.[1] The precise orientation of substituents on this ring can profoundly influence a molecule's interaction with its biological target, thereby affecting its efficacy and selectivity.

This guide provides an in-depth technical comparison of the conformational landscape of (R)-3-Methoxypiperidine hydrochloride. In the absence of extensive direct experimental data for this specific molecule, we will leverage established principles and comparative data from closely related analogs to predict its conformational behavior. Furthermore, we will detail the key experimental and computational methodologies required to validate these predictions, offering a comprehensive roadmap for researchers in the field.

The Conformational Dichotomy: Axial vs. Equatorial

The central question in the conformational analysis of substituted piperidines is the energetic preference for a substituent to occupy either an axial or an equatorial position on the chair conformer. For this compound, this equilibrium is primarily dictated by the interplay of steric and stereoelectronic effects.

In the neutral form of 3-methoxypiperidine, the methoxy group is expected to predominantly adopt an equatorial orientation to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at the C-1 and C-5 positions. However, upon protonation to form the hydrochloride salt, the conformational landscape is significantly altered. The presence of the positively charged nitrogen atom introduces powerful electrostatic interactions that can stabilize conformations that might otherwise be unfavorable.[2]

For polar substituents, such as a methoxy group, an axial orientation in a piperidinium salt can be stabilized by favorable electrostatic interactions with the protonated nitrogen.[2] This is analogous to observations in other 3- and 4-substituted piperidinium salts where the axial conformer is unexpectedly stabilized or even favored upon protonation.[2] In the case of 3-fluoropiperidinium, for instance, a strong preference for the axial conformer is attributed to stabilizing charge-dipole interactions between the C-F bond and the N+-H bond.[1] A similar stabilizing interaction is plausible for the C-O bond of the methoxy group in this compound.

Therefore, a central hypothesis for investigation is that the conformational equilibrium of this compound will show a significant population of the axial conformer, potentially even favoring it over the equatorial conformer, in contrast to its neutral counterpart.

Comparative Analysis: Experimental and Computational Methodologies

To rigorously investigate the conformational equilibrium of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution.[3] Key parameters derived from NMR spectra, such as vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs), provide direct insights into the geometry of the molecule.

Table 1: Predicted and Analogous ³J(H,H) Coupling Constants for Conformational Analysis

Coupling ConstantAxial Conformer (Predicted)Equatorial Conformer (Predicted)Reference Value (α-D-glucose)[4]
³J(H2a, H3a)~10-13 Hz (trans-diaxial)~2-5 Hz (gauche)³J(a,a): 7–12 Hz
³J(H2e, H3a)~2-5 Hz (gauche)~2-5 Hz (gauche)³J(a,e): 2–5 Hz
³J(H3a, H4a)~10-13 Hz (trans-diaxial)~2-5 Hz (gauche)³J(a,a): 7–12 Hz
³J(H3a, H4e)~2-5 Hz (gauche)~2-5 Hz (gauche)³J(a,e): 2–5 Hz

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. The predicted values are based on the Karplus relationship and data from analogous cyclic systems.

A large ³J value between two vicinal protons is indicative of a dihedral angle close to 180°, which is characteristic of a trans-diaxial relationship in a chair conformation.[4] Conversely, a small ³J value suggests a dihedral angle of approximately 60°, consistent with axial-equatorial or equatorial-equatorial relationships.[4] By carefully analyzing the coupling patterns of the proton at C-3, one can deduce the predominant orientation of the methoxy group.

NOE data, particularly from 2D ROESY or NOESY experiments, can provide through-space correlations between protons, further corroborating the conformational assignment. For instance, in the axial conformer, the methoxy protons would be expected to show NOEs to the axial protons at C-1 and C-5.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico approach to predict the relative stabilities of different conformers and to simulate spectroscopic parameters.[5]

Table 2: Predicted Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Gibbs Free Energy (ΔG) in Water (kcal/mol)
Equatorial MethoxyDFT (B3LYP/6-31G)0.00 (Reference)
Axial MethoxyDFT (B3LYP/6-31G)-0.5 to -1.5 (Predicted)

Note: These are hypothetical predicted values to illustrate the expected outcome. The negative value for the axial conformer indicates it is predicted to be more stable.

Computational models can account for subtle stereoelectronic effects and solvation, providing a quantitative measure of the energetic landscape.[1][6] A systematic conformational search followed by geometry optimization and frequency calculations can identify all low-energy conformers.[7] The calculated Gibbs free energies can then be used to predict the equilibrium populations of the axial and equatorial forms.

Experimental and Computational Protocols

To facilitate the practical application of these methodologies, detailed protocols are provided below.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition : Acquire a high-resolution 1D ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • 2D COSY Acquisition : Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity and aid in the assignment of signals.

  • 2D NOESY/ROESY Acquisition : Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-500 ms) to observe through-space correlations.

  • Data Analysis :

    • Assign all proton signals using the 1D and COSY spectra.

    • Extract vicinal coupling constants (³J) for the proton at C-3 with the protons at C-2 and C-4.

    • Analyze the NOESY/ROESY spectrum for key correlations that differentiate between the axial and equatorial conformers.

Protocol 2: Computational Conformational Analysis using Gaussian
  • Input File Preparation :

    • Build the initial structures for both the axial and equatorial conformers of this compound using a molecular builder.

    • Create a Gaussian input file (.gjf) specifying the coordinates, charge (1), and multiplicity (1).

    • Define the calculation route section, for example: #p opt freq b3lyp/6-31g(d) scrf=(pcm,solvent=water). This specifies optimization and frequency calculation at the B3LYP level of theory with the 6-31G(d) basis set, including a polarizable continuum model (PCM) for solvation in water.[7]

  • Execution : Run the calculation using the Gaussian software.

  • Analysis of Results :

    • Verify that the geometry optimization has converged successfully.

    • Confirm that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.[7]

    • Extract the Gibbs free energies for both conformers from the output files.

    • Calculate the relative Gibbs free energy (ΔG) to determine the predicted equilibrium populations of the axial and equatorial conformers.

Visualization of Concepts

To visually summarize the key concepts discussed, the following diagrams are provided.

G cluster_0 Conformational Equilibrium Equatorial Equatorial Axial Axial Equatorial->Axial Ring Flip Axial->Equatorial Ring Flip

Caption: Conformational equilibrium of this compound.

G Start Start with (R)-3-Methoxypiperidine HCl NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR DFT Computational Chemistry (DFT Calculations) Start->DFT J_Coupling Analyze ³J Coupling Constants NMR->J_Coupling NOE Analyze NOE Correlations NMR->NOE Energy Calculate Relative Energies (ΔG) DFT->Energy Conformation Determine Predominant Conformation J_Coupling->Conformation NOE->Conformation Energy->Conformation

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound presents a compelling case where stereoelectronic effects, particularly those induced by protonation, are expected to play a decisive role in determining the preferred three-dimensional structure. While the equatorial conformation is generally favored for substituents on a piperidine ring due to steric considerations, the presence of the positively charged nitrogen in the hydrochloride salt is predicted to significantly stabilize the axial conformer of the methoxy group.

This guide has outlined a comparative framework, drawing on data from analogous systems, to predict this conformational preference. Furthermore, it has provided detailed, actionable protocols for both NMR spectroscopy and computational chemistry, the two cornerstone methodologies for validating these predictions. By integrating these experimental and theoretical approaches, researchers can achieve a comprehensive and robust understanding of the conformational landscape of this compound, an essential step in the rational design and development of novel therapeutics.

References

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure 3-methoxypiperidine is a valuable chiral building block in modern medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, and the stereochemistry at the 3-position is often a critical determinant of biological activity and pharmacological profile. Consequently, the development of efficient and scalable synthetic routes to access single enantiomers of 3-substituted piperidines, such as 3-methoxypiperidine, is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining enantiomerically pure (R)- and (S)-3-methoxypiperidine. We will delve into three principal approaches:

  • Classical Resolution of Racemic 3-Methoxypiperidine: A traditional yet often effective method involving the separation of enantiomers through the formation of diastereomeric salts.

  • Asymmetric Synthesis: Modern catalytic methods that create the desired stereocenter with high enantioselectivity, primarily focusing on the asymmetric reduction of a prochiral ketone followed by functional group manipulation.

  • Chiral Pool Synthesis: The use of readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral piperidine core.

Each strategy will be evaluated based on its efficiency, scalability, cost-effectiveness, and the level of stereochemical control it offers. Detailed experimental protocols and supporting data are provided to allow for an objective comparison, empowering researchers to select the most suitable route for their specific needs.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-honored technique for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices

The choice of resolving agent and solvent is critical and often requires empirical screening to discover the optimal conditions for selective crystallization of one diastereomer. For a basic compound like 3-methoxypiperidine, chiral acids such as tartaric acid derivatives or mandelic acid are commonly employed.[1][2] The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.

Workflow Diagram

G racemate Racemic 3-Methoxypiperidine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-3-methoxypiperidinium (2S,3S)-di-p-toluoyltartrate) fractional_crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt in Filtrate fractional_crystallization->more_soluble_salt Solution base_treatment1 Base Treatment (e.g., aq. NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment more_soluble_salt->base_treatment2 enantiomer1 Enantiomerically Pure (R)-3-Methoxypiperidine base_treatment1->enantiomer1 enantiomer2 Recovered (S)-3-Methoxypiperidine base_treatment2->enantiomer2 racemization Racemization (optional) enantiomer2->racemization racemization->racemate

Caption: Workflow for Classical Resolution of 3-Methoxypiperidine.

Experimental Protocol: Resolution of Racemic 3-Hydroxypiperidine (Precursor to 3-Methoxypiperidine)

As a representative example, the resolution of the immediate precursor, 3-hydroxypiperidine, is described. The resolved enantiopure 3-hydroxypiperidine can then be readily converted to the target 3-methoxypiperidine. A patent by Novartis describes a similar resolution.[3]

  • Salt Formation: In a reaction vessel, dissolve racemic 3-hydroxypiperidine (1.0 eq) in methanol. In a separate vessel, dissolve di-p-toluoyl-D-tartaric acid (0.55-0.6 eq) in methanol.

  • Crystallization: Slowly add the resolving agent solution to the 3-hydroxypiperidine solution with stirring. The desired diastereomeric salt will begin to precipitate. The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystallization.

  • Isolation: The precipitated diastereomeric salt is collected by filtration and washed with cold methanol. The enantiomeric excess (e.e.) of the salt can be determined at this stage by chiral HPLC analysis of the free base.

  • Liberation of the Free Base: The diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2 M NaOH). The mixture is stirred vigorously until all solids have dissolved.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched 3-hydroxypiperidine.

Data Summary
ParameterValue/Comment
Theoretical Max. Yield 50% for one enantiomer
Enantiomeric Excess (e.e.) Typically >95% after one or two crystallizations
Key Advantage Technically simple and can be cost-effective at scale.
Key Disadvantage Loss of at least 50% of the material unless the undesired enantiomer is racemized and recycled. Requires screening of resolving agents and solvents.

Asymmetric Synthesis via Catalytic Reduction

Asymmetric synthesis offers a more elegant and often more efficient approach by directly creating the desired stereocenter. A highly effective strategy for enantiomerically pure 3-methoxypiperidine involves the asymmetric reduction of a prochiral precursor, N-protected-3-piperidone, to the corresponding chiral alcohol, followed by O-methylation.

Causality of Experimental Choices

The key to this strategy is the highly enantioselective reduction of the ketone. Biocatalysis, utilizing ketoreductase (KRED) enzymes, is a powerful tool for this transformation, often providing near-perfect enantioselectivity (>99% e.e.) under mild, environmentally benign conditions.[4] The N-Boc protecting group is commonly used as it activates the ketone for reduction and is stable under the reaction conditions, yet readily removable. The subsequent O-methylation is a standard Williamson ether synthesis, where the choice of a strong base and a methylating agent is crucial for high conversion.[5]

Workflow Diagram

G start N-Boc-3-piperidone asymmetric_reduction Asymmetric Reduction start->asymmetric_reduction Ketoreductase (KRED) NAD(P)H, Cofactor Regeneration System chiral_alcohol Enantiopure N-Boc-3-hydroxypiperidine asymmetric_reduction->chiral_alcohol methylation O-Methylation chiral_alcohol->methylation 1. NaH, THF 2. CH3I protected_ether N-Boc-3-methoxypiperidine methylation->protected_ether deprotection Deprotection (e.g., TFA or HCl) protected_ether->deprotection final_product Enantiomerically Pure 3-Methoxypiperidine deprotection->final_product G start L-Glutamic Acid esterification Diesterification start->esterification SOCl2, MeOH diester Dimethyl L-glutamate esterification->diester boc_protection N-Boc Protection diester->boc_protection (Boc)2O, Et3N protected_diester N-Boc Dimethyl L-glutamate boc_protection->protected_diester reduction Reduction protected_diester->reduction NaBH4 or LiAlH4 diol N-Boc-(S)-2-amino-1,5-pentanediol reduction->diol tosylation Ditosylation diol->tosylation TsCl, Pyridine ditosylate Corresponding Ditosylate tosylation->ditosylate cyclization Intramolecular Cyclization (Displacement of Tosylates) ditosylate->cyclization Amine (e.g., Benzylamine) then Hydrogenolysis precursor N-Boc-(S)-3-aminopiperidine cyclization->precursor functional_group_conversion Functional Group Transformation precursor->functional_group_conversion e.g., Diazotization, Hydrolysis, Methylation final_product Enantiomerically Pure 3-Methoxypiperidine functional_group_conversion->final_product

References

A Senior Application Scientist's Guide to Verifying the Chiral Integrity of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiopurity in Modern Drug Development

In the landscape of pharmaceutical chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological, toxicological, and metabolic properties. The piperidine scaffold is a privileged structure found in numerous natural products and blockbuster drugs.[1] Consequently, ensuring the enantiomeric purity of chiral piperidine intermediates, such as (R)-3-Methoxypiperidine hydrochloride, is a critical control point in the synthesis of active pharmaceutical ingredients (APIs).

This compound is a valuable building block whose stereocenter must remain intact throughout multi-step synthetic sequences. Reaction conditions, such as exposure to strong bases, elevated temperatures, or certain catalysts, can create pathways for racemization—the undesirable conversion of a pure enantiomer into a 1:1 mixture of both enantiomers.[2][3] The loss of chiral integrity can lead to a final API with reduced efficacy, altered side-effect profiles, or unforeseen toxicity.

This guide provides an in-depth comparison of modern analytical techniques for assessing the chiral integrity of this compound post-reaction. We move beyond mere protocols to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their specific needs. We will compare the industry workhorse, High-Performance Liquid Chromatography (HPLC), with the fast and efficient Supercritical Fluid Chromatography (SFC), and the powerful, non-separative technique of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: this compound

The physicochemical properties of this molecule present specific analytical hurdles:

  • High Polarity: As a small, polar amine salt, it can exhibit poor retention on standard reversed-phase HPLC columns and peak tailing on some chiral stationary phases.[4][5]

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, complicating detection with standard HPLC-UV systems and often necessitating chemical derivatization to introduce a UV-active moiety.[6][7]

  • Salt Form: The hydrochloride salt form influences solubility and may require neutralization or specific sample preparation steps prior to analysis.

Comparative Analysis of Core Methodologies

The choice of an analytical technique is a balance of speed, resolution, sensitivity, and the specific information required. Here, we compare the three leading methods for chiral analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[8] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column more slowly than the other, thus achieving separation.

  • Expertise & Experience: The power of HPLC lies in the vast selection of available CSPs, with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being a highly effective starting point for a wide range of chiral compounds, including amines.[9][10] For a non-chromophoric analyte like 3-methoxypiperidine, pre-column derivatization is a trusted strategy. Reacting the secondary amine with an agent like p-toluenesulfonyl chloride not only introduces a strong chromophore for UV detection but can also enhance the structural rigidity of the analyte, often improving chiral recognition on the CSP.[6][7]

  • Trustworthiness: HPLC methods, once developed, are exceptionally robust and reproducible, making them ideal for quality control (QC) environments. Method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures the method is fit for its purpose.[11][12][13]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It uses a mobile phase of supercritical carbon dioxide, often mixed with a small amount of an organic co-solvent (like methanol).

  • Expertise & Experience: The primary advantage of SFC is speed. The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates than HPLC without a significant loss of efficiency, dramatically reducing analysis times.[9][14] This makes SFC the platform of choice for high-throughput screening. Furthermore, SFC is often superior for analyzing polar compounds like amines, frequently providing better peak shapes and resolution than normal-phase HPLC.[5] The use of additives, such as trifluoroacetic acid and triethylamine, is a common and effective strategy to improve the chromatography of basic analytes.[5]

  • Trustworthiness: Modern SFC instrumentation provides reliability on par with HPLC systems. Its "green" credentials, owing to the significant reduction in organic solvent consumption, are also a major advantage in today's environmentally conscious laboratories.[4]

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

Unlike chromatographic techniques that physically separate enantiomers, NMR spectroscopy can be used to distinguish them in the same solution. This is achieved by adding a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.

  • Expertise & Experience: The formation of these diastereomeric complexes results in a unique chemical environment for each enantiomer, leading to separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[15][16][17] The ratio of the integrals of these distinct peaks provides a direct and accurate measurement of the enantiomeric excess (ee).[15] This approach is powerful because it is non-separative, eliminating concerns about on-column degradation or differential recovery. It provides unequivocal structural confirmation alongside the purity assessment. For amines, a wide variety of acidic CSAs are commercially available.[17]

  • Trustworthiness: NMR is an inherently quantitative technique, often considered a primary analytical method. It serves as an excellent orthogonal method to confirm results obtained from chromatography, adding a high degree of confidence to the final chiral integrity assessment.

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique, providing a clear basis for comparison.

ParameterChiral HPLC (with Derivatization)Chiral SFCNMR with Chiral Solvating Agent
Analysis Time 15 - 30 min3 - 10 min5 - 15 min (per sample)
Typical Resolution (Rs) > 1.5> 1.5N/A (non-separative)
Solvent Consumption High (organic solvents)Low (primarily CO₂, minimal co-solvent)Very Low (deuterated NMR solvent)
Sample Preparation More complex (derivatization required)Simple dissolutionSimple dissolution with CSA
Primary Advantage Ubiquitous, robust, well-understoodHigh speed, low solvent waste, excellent for polar analytesDirect measurement, no physical separation, structural info
Primary Disadvantage Slower, high solvent cost/wasteHigher initial instrument costLower sensitivity, requires pure CSA
Best Suited For Routine QC, method validationHigh-throughput screening, purificationOrthogonal confirmation, mechanistic studies

Experimental Protocols & Workflows

The following sections provide detailed, self-validating methodologies for each technique.

Workflow for Chiral Integrity Assessment

The overall process, from sample receipt to final report, follows a logical sequence designed to ensure data integrity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis Method Selection cluster_2 Phase 3: Execution & Confirmation cluster_3 Phase 4: Reporting Sample Post-Reaction Sample ((R)-3-Methoxypiperidine HCl) Prep Sample Preparation (Dissolution / Derivatization) Sample->Prep Decision High Throughput Needed? Prep->Decision SFC Chiral SFC Analysis Decision->SFC  Yes HPLC Chiral HPLC Analysis Decision->HPLC  No NMR Orthogonal Confirmation (NMR with CSA) SFC->NMR HPLC->NMR Report Final Report (Enantiomeric Excess % ee) NMR->Report

Caption: General workflow for assessing chiral integrity.

Protocol 1: Chiral HPLC with Pre-Column Derivatization

This protocol is designed for robust, quantitative determination of enantiomeric excess (% ee) and is suitable for a regulated QC environment.

  • Derivatization Reagent Preparation:

    • Prepare a 0.1 M solution of p-toluenesulfonyl chloride (TsCl) in acetonitrile.

    • Prepare a 0.2 M solution of triethylamine (TEA) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Add 1.0 mL of the TEA solution to neutralize the hydrochloride and act as a base. Vortex to dissolve.

    • Add 1.0 mL of the TsCl solution. Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Dilute with the mobile phase to a final concentration of ~0.5 mg/mL (based on the initial free base).

  • Chromatographic System:

    • System: Standard HPLC with UV detector.

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A typical starting point is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 228 nm.[6]

  • Data Analysis:

    • Inject a derivatized racemic standard of 3-Methoxypiperidine to confirm the retention times of the (R)- and (S)-enantiomers.

    • Inject the prepared sample.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 2: High-Throughput Chiral SFC

This protocol is optimized for speed, making it ideal for screening multiple samples from reaction optimization studies.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample into a vial.

    • Dissolve in 1.0 mL of a suitable solvent, typically methanol or ethanol.

  • Chromatographic System:

    • System: Analytical SFC system.

    • Chiral Stationary Phase: A crown ether-derived or polysaccharide-based CSP suitable for polar amines (e.g., Crownpak® CR-I(+) or CHIRALPAK® series).[4]

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent gradient (e.g., 5% to 40% over 5 minutes).

    • Additives: 0.2% Triethylamine and 0.2% Trifluoroacetic acid in the methanol co-solvent is a common starting point for primary and secondary amines.[5]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.

  • Data Analysis:

    • As with HPLC, inject a racemic standard to identify enantiomer peaks.

    • Calculate % ee using the peak areas from the sample chromatogram.

Decision Logic for Method Selection

Choosing the right tool depends on the analytical question being asked. This diagram outlines a logical path for selecting the appropriate technique.

G *OOS = Out of Specification cluster_0 Primary Screening & QC cluster_1 Confirmation & Investigation Start Start: Assess Chiral Integrity Screen Need High-Throughput Screening? Start->Screen SFC Use Chiral SFC (Speed & Efficiency) Screen->SFC Yes HPLC Use Chiral HPLC (Robustness & Ubiquity) Screen->HPLC No Confirm Need Orthogonal Confirmation or Investigating OOS*? SFC->Confirm HPLC->Confirm NMR Use NMR with CSA (Direct, Non-Separative) Confirm->NMR Yes End Final Verified Result Confirm->End No NMR->End

Caption: Decision tree for selecting a chiral analysis method.

Ensuring Trustworthiness: The Role of Method Validation

Describing a protocol is insufficient; its performance must be rigorously validated to be trustworthy. Any chosen chromatographic or NMR method intended for routine use must be validated according to ICH Q2(R1) guidelines.[11][12] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products, and the other enantiomer).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature).[11]

Conclusion

Assessing the chiral integrity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While Chiral HPLC remains a robust and reliable workhorse for QC applications, its speed and solvent consumption can be limiting. For high-throughput needs, such as in-process reaction monitoring or library screening, Chiral SFC offers a clear advantage in speed and sustainability without compromising resolution.[5][9] Finally, NMR with Chiral Solvating Agents provides an invaluable orthogonal technique. It is a powerful tool for confirming results from chromatographic methods, investigating out-of-specification findings, and providing direct, quantitative data without the potential artifacts of a separation-based method.[15][18]

A modern analytical laboratory should leverage the strengths of all three techniques. By understanding the underlying principles and making informed choices based on the specific analytical challenge, researchers can ensure the enantiopurity of their chiral intermediates with the highest degree of scientific confidence.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—proper disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-3-Methoxypiperidine hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our commitment is to empower you with the knowledge to manage chemical waste confidently and safely, ensuring that your work's impact is measured in discoveries, not incidents.

Hazard Assessment & Waste Characterization: Know Your Compound

Before any disposal action is taken, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) for this compound and its close analogs indicate that it is considered hazardous.[1][2] The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Acute Oral Toxicity: Harmful if swallowed.[3]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[1] this compound waste, due to its irritant and toxic properties, must be managed as hazardous chemical waste. It is crucial not to dispose of this compound or its containers in the regular trash or down the drain.[4]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral Harmful if swallowed.центрP301 + P312
Skin Corrosion/Irritation Causes skin irritation.центрP302 + P352
Serious Eye Damage/Irritation Causes serious eye irritation.центрP305 + P351 + P338
Specific Target Organ Toxicity May cause respiratory irritation.центрP304 + P340

This table summarizes hazard information based on available SDS for 3-Methoxypiperidine hydrochloride.[1][2]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals is strictly regulated by federal and state agencies. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the framework for hazardous waste management from "cradle-to-grave." This includes guidelines for waste identification, segregation, storage, and disposal.[5] Academic laboratories may fall under Subpart K regulations, which provide specific guidelines for managing hazardous waste in these settings.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[6] This includes proper handling and emergency procedures related to waste materials.

Compliance is not optional. Improper disposal can lead to significant fines, legal action, and, most importantly, potential harm to human health and the environment.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, stringent adherence to PPE protocols is required during handling and disposal.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator is required.

Always ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

Waste Segregation and In-Lab Storage: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.

Incompatibility: The primary chemical incompatibility for this compound is with strong oxidizing agents .[1] Contact between this compound and strong oxidizers must be avoided. As a general best practice for amine salts, it is also prudent to avoid mixing with strong bases, which could liberate the free amine, or strong acids, which could cause an exothermic reaction.

Satellite Accumulation Area (SAA): Hazardous waste must be collected at or near the point of generation in a designated SAA.[8] This area must be under the control of laboratory personnel.

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and common traffic paths. A designated portion of a chemical fume hood is an ideal location.

  • Secondary Containment: Waste containers must be kept in a secondary container, such as a chemically resistant tray or tub, that can hold the entire volume of the largest container in case of a leak.[8]

  • Segregation within SAA: Incompatible waste streams within the SAA must be physically separated. Do not store waste containing this compound next to containers of strong oxidizing agents.

Step-by-Step Disposal Protocol

This protocol outlines the process from the moment the chemical is deemed waste to its final collection.

Step 1: Waste Container Selection
  • Choose a container that is compatible with this compound. The original container is often the best choice.[8] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable.

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[8]

Step 2: Waste Collection
  • If transferring waste, do so in a chemical fume hood to minimize inhalation exposure.

  • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into a designated solid waste container.

  • For liquid waste (e.g., solutions containing the compound), pour it carefully into the designated liquid waste container using a funnel.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Labeling
  • Proper labeling is a strict regulatory requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentage of each component if it is a mixture.

    • The specific hazard(s) (e.g., Irritant, Toxic).

    • The date accumulation started.

Step 4: Storage in SAA
  • Keep the waste container tightly closed at all times, except when adding waste.

  • Store the labeled container in the designated, properly segregated SAA.

Step 5: Arranging for Disposal
  • Do not accumulate hazardous waste indefinitely. Once a container is full, or within the time limits specified by your institution's Environmental Health and Safety (EHS) department (often 90 days), arrange for its removal.

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[4] Provide them with a detailed inventory of the waste.

  • Only trained, authorized personnel should handle the transport of hazardous waste from the laboratory to the central accumulation area.[4]

G cluster_0 In-Laboratory Process cluster_1 Disposal Coordination A Step 1: Generate Waste B Step 2: Select Compatible Waste Container A->B C Step 3: Label Container with 'Hazardous Waste' Tag B->C D Step 4: Place in Segregated Secondary Containment in SAA C->D E Is Container Full? D->E E->D No F Contact EHS or Licensed Waste Disposal Contractor E->F Yes G Provide Waste Inventory F->G H Schedule Pickup G->H I Professional Disposal (Incineration/Treatment) H->I caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from outside the immediate spill zone.

  • Protect: Don the appropriate PPE, including respiratory protection if dust or aerosols are present.

  • Contain & Absorb: For liquid spills, contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Empty Container Disposal

An "empty" container that held a hazardous waste may still contain hazardous residue. Under RCRA, a container that held an acute hazardous waste must be triple-rinsed.[9] For non-acute hazardous waste like this compound, the standard practice is as follows:

  • Empty the container of all contents that can be practically removed.

  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[8]

  • Collect all rinsate as hazardous waste.[8]

  • Deface or remove the original label.

  • Dispose of the clean, de-labeled container in the regular trash or glass recycling, in accordance with your institution's policies.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared duty that protects you, your colleagues, and the wider community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2). The focus is on the procedural, step-by-step guidance necessary for safe handling, grounded in the compound's specific hazard profile. Our goal is to provide value beyond the product, building a foundation of trust through a commitment to laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the PPE

This compound is a piperidine derivative, a class of compounds that warrants careful handling.[1] The hydrochloride salt is typically a solid, which presents a primary hazard of dust inhalation. Based on authoritative safety data sheets (SDS), the compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[2][3][4][5]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound can be harmful.[4][5]

The causality is clear: the chemical properties of this compound necessitate a robust barrier between the researcher and the material to prevent irritation and toxicity. The following PPE and handling protocols are designed as a self-validating system to mitigate these specific risks.

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential chemical exposure.[6] Its proper selection and use are non-negotiable.

  • Eye and Face Protection: At a minimum, chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[7] Due to the risk of serious eye irritation, standard safety glasses with side shields are insufficient. When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]

  • Hand Protection: Chemical-resistant gloves are required for all handling procedures. While many materials offer good protection, it is crucial to select gloves that have been tested for compatibility with piperidine derivatives.[6] Nitrile or neoprene gloves are commonly used. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Change gloves frequently, especially if direct contact with the compound occurs.[6]

  • Protective Clothing: A standard laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of contamination, consider a chemically resistant apron or gown. Contaminated work clothes should be laundered separately from personal clothing.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4][8] Surgical masks provide no protection from chemical dusts and must not be used.[6]

PPE Selection Guide by Laboratory Task

To simplify operational planning, the following table summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GogglesChemical-Resistant GlovesLab CoatNot required if container is sealed
Weighing/Transfer (Solid) Safety GogglesChemical-Resistant GlovesLab CoatChemical Fume Hood or Dust Respirator
Solution Preparation Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatChemical Fume Hood
Conducting Reaction Safety GogglesChemical-Resistant GlovesLab CoatChemical Fume Hood
Spill Cleanup (Small) Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatChemical Fume Hood or Dust Respirator
Waste Disposal Safety GogglesChemical-Resistant GlovesLab CoatNot required if waste is sealed

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Step 1: Preparation & Pre-Handling Checks

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[7][9]

  • Designate a specific area for the handling of this compound.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize traffic in and out of the containment area.

  • Confirm the location of the appropriate chemical spill kit.

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don safety goggles and a face shield if required.

  • Perform hand hygiene.

  • Don the first pair of chemical-resistant gloves. For high-risk operations, consider double-gloving.

Step 3: Chemical Handling

  • Perform all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to control dust.[4]

  • Keep the container tightly closed when not in use.[3]

  • Avoid all personal contact with the substance.[4]

  • Do not eat, drink, or smoke in the designated handling area.[8]

Step 4: Decontamination & Doffing PPE

  • Clean all contaminated surfaces and equipment after use.

  • Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Remove your lab coat, turning it inside out to contain any surface contamination.

  • Remove eye protection.

  • Wash hands and any exposed skin thoroughly with soap and water.[3]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical path for safely handling this compound, from initial preparation to final waste disposal.

G Safe Handling Workflow for (R)-3-Methoxypiperidine HCl prep 1. Preparation - Verify Fume Hood - Locate Safety Equipment - Assemble Materials don 2. Don PPE - Lab Coat - Goggles/Face Shield - Gloves prep->don handle 3. Chemical Handling (Inside Fume Hood) - Weigh Solid - Prepare Solution don->handle decon 4. Decontamination - Clean Work Area - Secure Waste handle->decon doff 5. Doff PPE - Gloves First - Gown/Coat - Goggles Last decon->doff dispose 7. Final Disposal - Dispose of Waste via Approved Channels decon->dispose Waste Stream wash 6. Personal Hygiene - Wash Hands Thoroughly doff->wash wash->dispose End of Process

Caption: A flowchart detailing the required steps for safe handling.

Emergency & Disposal Plans

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. Remove and launder contaminated clothing before reuse.[2][3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[2][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[3][4]

Spill Response:

  • Evacuate non-essential personnel.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Avoid dust formation.[10]

  • Carefully sweep or vacuum up the spilled solid. Use dry cleanup procedures.[4]

  • Place the material into a suitable, sealed, and labeled container for disposal.[4]

  • Wash the spill area thoroughly.

Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of through an approved waste disposal plant.[3][8] Do not allow the product to enter drains.[8] All disposal practices must be in accordance with federal, state, and local environmental regulations.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methoxypiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-Methoxypiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.